Cidofovir diphosphate tri(triethylamine)
描述
BenchChem offers high-quality Cidofovir diphosphate tri(triethylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cidofovir diphosphate tri(triethylamine) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C26H61N6O12P3 |
|---|---|
分子量 |
742.7 g/mol |
IUPAC 名称 |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;tris(N,N-diethylethanamine) |
InChI |
InChI=1S/C8H16N3O12P3.3C6H15N/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18;3*1-4-7(5-2)6-3/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18);3*4-6H2,1-3H3/t6-;;;/m0.../s1 |
InChI 键 |
ACOWIDCBFHAIRH-GSUNZCPGSA-N |
手性 SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
规范 SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Cidofovir Diphosphate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of cidofovir (B1669016) diphosphate (B83284), the active metabolite of the broad-spectrum antiviral agent cidofovir. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Executive Summary
Cidofovir is a potent antiviral drug effective against a wide range of DNA viruses. Its activity relies on the cellular conversion to its active form, cidofovir diphosphate. This active metabolite mimics the natural nucleotide deoxycytidine triphosphate (dCTP) and acts as a competitive inhibitor of viral DNA polymerases.[1][2][3] Its incorporation into the growing viral DNA chain leads to a cascade of events that ultimately disrupts viral replication. This guide will dissect the molecular interactions, enzymatic inhibition, and downstream consequences of cidofovir diphosphate's action on viral DNA synthesis.
Cellular Uptake and Activation
Cidofovir, an acyclic nucleoside phosphonate (B1237965), is administered as a monophosphate. It enters host cells where it undergoes a two-step phosphorylation process catalyzed by cellular enzymes to form the active cidofovir diphosphate.[4][5]
-
First Phosphorylation: Cidofovir is first phosphorylated to cidofovir monophosphate. This reaction is catalyzed by pyrimidine (B1678525) nucleoside monophosphate kinase.[5]
-
Second Phosphorylation: The monophosphate form is then further phosphorylated to cidofovir diphosphate by enzymes such as pyruvate (B1213749) kinase, creatine (B1669601) kinase, and nucleoside diphosphate kinase.[5]
This intracellular activation is a crucial step, as cidofovir diphosphate is the pharmacologically active molecule that interacts with viral machinery. The long intracellular half-life of its metabolites contributes to the drug's sustained antiviral effect.[6]
Molecular Mechanism of Action
The antiviral activity of cidofovir diphosphate is multifaceted, primarily targeting the viral DNA polymerase, a key enzyme in viral replication.
Competitive Inhibition of Viral DNA Polymerase
Cidofovir diphosphate acts as a competitive inhibitor of the natural substrate, dCTP, for binding to the viral DNA polymerase.[1][7] Due to its structural similarity to dCTP, it effectively competes for the active site of the enzyme. The binding affinity of cidofovir diphosphate for viral DNA polymerases is significantly higher than for human DNA polymerases, which accounts for its selective antiviral activity.[3]
Incorporation into Viral DNA
Once bound to the viral DNA polymerase, cidofovir monophosphate is incorporated into the growing viral DNA chain opposite a guanine (B1146940) base in the template strand.[8] This incorporation is a critical step in its mechanism of action.
Nonobligate Chain Termination and Disruption of Elongation
Unlike obligate chain terminators, the incorporation of a single cidofovir molecule does not immediately halt DNA synthesis, a phenomenon described as nonobligate chain termination.[9] However, the presence of the phosphonate group and the acyclic side chain distorts the DNA structure. This distortion leads to several consequences:
-
Slowed Elongation: The rate of subsequent nucleotide addition is significantly reduced after the incorporation of a cidofovir molecule.[7]
-
Complete Termination with Consecutive Incorporation: The incorporation of two consecutive cidofovir molecules effectively terminates DNA chain elongation.[10]
Inhibition of Proofreading Exonuclease Activity
Some viral DNA polymerases possess a 3'-5' exonuclease activity, which acts as a proofreading mechanism to remove misincorporated nucleotides. Cidofovir diphosphate has been shown to inhibit this proofreading activity.[8] Furthermore, once incorporated, cidofovir is resistant to excision by the exonuclease, ensuring its persistence in the viral genome and the continued disruption of replication.[8]
Quantitative Analysis of Polymerase Inhibition
The selective toxicity of cidofovir is underscored by the differential inhibition of viral versus human DNA polymerases by its active diphosphate metabolite. The following table summarizes the inhibition constants (Ki) for cidofovir diphosphate against various DNA polymerases.
| Enzyme | Virus/Organism | Ki (μM) | Citation(s) |
| DNA Polymerase | Human Cytomegalovirus (HCMV) | 0.86 - 6.6 | [1] |
| DNA Polymerase | Herpes Simplex Virus 1 (HSV-1) | 0.86 | [1] |
| DNA Polymerase | Herpes Simplex Virus 2 (HSV-2) | 1.4 | [1] |
| DNA Polymerase α | Human | 51 | [1] |
| DNA Polymerase β | Human | 520 | [1] |
| DNA Polymerase γ | Human | 299 | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of cidofovir diphosphate.
DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory activity of cidofovir diphosphate on viral DNA polymerase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a defined primer-template DNA, the four deoxyribonucleotide triphosphates (dATP, dGTP, dTTP, and radiolabeled or fluorescently-labeled dCTP), purified viral DNA polymerase, and reaction buffer (containing MgCl2, Tris-HCl, and other cofactors).
-
Inhibitor Addition: Add varying concentrations of cidofovir diphosphate to the reaction mixtures. A control reaction without the inhibitor should be included.
-
Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C).
-
Termination: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).
-
Analysis: Separate the DNA products by polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize and quantify the amount of incorporated radiolabel or fluorescence in the extended DNA products using phosphorimaging or fluorescence scanning. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be calculated.
Chain Termination Assay
Objective: To determine if and how cidofovir diphosphate terminates DNA chain elongation.
Methodology:
-
Primer Labeling: 5'-end label a specific DNA primer with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Primer-Template Annealing: Anneal the labeled primer to a complementary DNA template.
-
Reaction Setup: Prepare reaction mixtures as described in the inhibition assay, but with specific combinations of dNTPs and cidofovir diphosphate to observe incorporation at specific sites.
-
Time-Course Experiment: Collect aliquots from the reaction at different time points.
-
PAGE Analysis: Analyze the products on a sequencing gel to visualize the length of the extended primers. The appearance of bands corresponding to the position of cidofovir incorporation and any subsequent stalling or termination of synthesis provides evidence for its mechanism.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and molecular interactions involved in the mechanism of action of cidofovir diphosphate.
Figure 1. Cellular activation pathway of Cidofovir.
Figure 2. Action of Cidofovir Diphosphate at the viral replication fork.
Resistance Mechanisms
Resistance to cidofovir can arise through mutations in the viral DNA polymerase gene.[9] These mutations typically reduce the affinity of the polymerase for cidofovir diphosphate, thereby decreasing its inhibitory effect. Understanding these resistance mechanisms is crucial for the development of next-generation antiviral therapies.
Conclusion
Cidofovir diphosphate employs a multi-pronged attack on viral DNA replication. Through competitive inhibition of the viral DNA polymerase, incorporation into the nascent DNA chain, subsequent disruption of elongation, and inhibition of viral proofreading mechanisms, it effectively halts the propagation of a diverse range of DNA viruses. The detailed understanding of this mechanism continues to inform the development of novel antiviral strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the Core Structure of Cidofovir Diphosphate Tri(triethylamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cidofovir diphosphate (B83284) tri(triethylamine) is the bioactive intracellular metabolite of the antiviral agent Cidofovir. As a nucleotide analogue, it is a potent inhibitor of viral DNA polymerases, playing a crucial role in the therapeutic efficacy of Cidofovir against a range of DNA viruses. This technical guide provides a comprehensive overview of the known structural and functional aspects of Cidofovir diphosphate and its tri(triethylamine) salt. It includes a summary of its physicochemical properties, quantitative data on its biological activity, and a detailed description of its mechanism of action through signaling pathway diagrams. While detailed crystallographic data for the tri(triethylamine) salt is not publicly available, this guide furnishes available information and outlines relevant experimental protocols for its analysis.
Chemical Structure and Physicochemical Properties
Cidofovir diphosphate is the active form of Cidofovir, generated intracellularly. The tri(triethylamine) salt is a common form for this molecule in a laboratory setting, enhancing its solubility and stability.[1]
Table 1: Physicochemical Properties of Cidofovir Diphosphate and its Tri(triethylamine) Salt
| Property | Cidofovir Diphosphate | Cidofovir Diphosphate Tri(triethylamine) |
| Molecular Formula | C₈H₁₅N₃O₉P₂ | C₂₆H₆₁N₆O₁₂P₃ |
| Molecular Weight | 359.17 g/mol | 742.72 g/mol [2] |
| Appearance | Not specified | White to off-white solid[2] |
| Purity (LCMS) | Not specified | 99.90%[2] |
| Storage Conditions | Not specified | -20°C, sealed, away from moisture[2] |
Note: Detailed crystallographic data, including bond lengths and angles for Cidofovir diphosphate tri(triethylamine), are not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of the date of this document.
Biological Activity and Mechanism of Action
Cidofovir diphosphate selectively inhibits viral DNA polymerases, acting as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP).[3] This inhibition is a key factor in its antiviral activity.
Table 2: Inhibitory Activity of Cidofovir Diphosphate Against Viral DNA Polymerases
| Virus | Enzyme | Parameter | Value (µM) |
| Human Cytomegalovirus (HCMV) | DNA Polymerase | Kᵢ | 6.6[4] |
| Herpes Simplex Virus-1 (HSV-1) | DNA Polymerase | Kᵢ | 0.86[4] |
| Herpes Simplex Virus-2 (HSV-2) | DNA Polymerase | Kᵢ | 1.4[4] |
| Vaccinia Virus | DNA Polymerase | Kₘ | 23[4] |
Intracellular Activation Pathway
Cidofovir is administered as a monophosphate prodrug and must be phosphorylated intracellularly to its active diphosphate form. This process is carried out by host cell kinases.
Mechanism of Viral DNA Polymerase Inhibition
Once formed, Cidofovir diphosphate competes with dCTP for incorporation into the elongating viral DNA strand. Its incorporation leads to a reduction in the rate of DNA synthesis and can ultimately result in chain termination.[3]
Experimental Protocols
Synthesis of Cidofovir Diphosphate Tri(triethylamine)
Representative Protocol for Nucleotide Diphosphate Synthesis and Salt Formation:
-
Activation of Cidofovir Monophosphate: Cidofovir monophosphate is activated, for example, by reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous organic solvent such as dimethylformamide (DMF) to form the phosphorimidazolide derivative.
-
Coupling with Inorganic Phosphate: The activated intermediate is then reacted with a salt of inorganic pyrophosphate, typically the bis(tributylammonium) salt, in a suitable solvent.
-
Purification: The crude product is purified by ion-exchange chromatography.
-
Conversion to Triethylammonium (B8662869) Salt: The purified Cidofovir diphosphate is converted to the tri(triethylamine) salt by passing it through an ion-exchange column in the triethylammonium form or by repeated co-evaporation with triethylammonium bicarbonate buffer. The final product is typically lyophilized to obtain a solid.
Disclaimer: This is a generalized protocol and requires optimization and validation for the specific synthesis of Cidofovir diphosphate tri(triethylamine).
Quantitative Analysis by LC-MS/MS
The following is a detailed protocol for the quantification of Cidofovir diphosphate in biological matrices, adapted from published methods.
Protocol for LC-MS/MS Quantification of Cidofovir Diphosphate:
-
Sample Preparation:
-
Tissue samples (e.g., kidney, brain, spleen) are homogenized.
-
Proteins are precipitated from the homogenate using a suitable organic solvent (e.g., methanol) containing an internal standard (e.g., ¹³C₃¹⁵N₂-Cidofovir diphosphate).[5]
-
The mixture is centrifuged, and the supernatant is collected for analysis.[5]
-
-
Chromatographic Conditions:
-
Column: A suitable anion exchange column, such as a Thermo BioBasic AX (50 × 2.1 mm, 5 µm particle size), is used for separation.[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of, for example, an aqueous buffer and an organic solvent (e.g., acetonitrile) is employed.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode is used.
-
Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Cidofovir diphosphate and the internal standard to ensure specificity and sensitivity.[5]
-
-
Calibration and Quantification:
-
Calibration curves are generated using a series of standards with known concentrations of Cidofovir diphosphate.
-
The concentration of Cidofovir diphosphate in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[5]
-
Conclusion
Cidofovir diphosphate tri(triethylamine) is a critical molecule in the study of antiviral therapies targeting DNA viruses. This guide has summarized the available data on its structure, biological activity, and mechanism of action. While a detailed crystallographic structure remains to be elucidated, the provided information on its physicochemical properties and inhibitory constants offers valuable insights for researchers. The outlined experimental protocols for its analysis provide a foundation for further investigation into its pharmacology and therapeutic potential. Future research focused on obtaining high-resolution structural data and developing detailed synthetic and characterization protocols will be instrumental in advancing our understanding of this important antiviral agent.
References
- 1. Cidofovir diphosphate | C8H15N3O9P2 | CID 163311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis of Cidofovir Diphosphate Tri(triethylamine) Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cidofovir (B1669016), an acyclic nucleoside phosphonate (B1237965), is a potent antiviral agent effective against a broad spectrum of DNA viruses. Its therapeutic activity relies on its intracellular conversion to the active metabolite, Cidofovir diphosphate (B83284).[1][2] This diphosphate analog acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[3][4] The tri(triethylamine) salt of Cidofovir diphosphate is a form of the active metabolite that is often utilized in research settings due to its enhanced solubility in organic solvents, facilitating its use in various in vitro assays and studies.[5]
This guide details a plausible chemical synthesis route to obtain Cidofovir diphosphate tri(triethylamine) salt, starting from the commercially available Cidofovir.
Proposed Synthesis Pathway
The proposed synthesis is a two-step process:
-
Diphosphorylation of Cidofovir: The phosphonate group of Cidofovir is first activated, typically using a condensing agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), to form a reactive phosphorimidazolidate intermediate. This intermediate is then reacted with a phosphate (B84403) donor, such as tributylammonium (B8510715) pyrophosphate, to yield Cidofovir diphosphate.
-
Formation of the Tri(triethylamine) Salt: The resulting Cidofovir diphosphate is then converted to its tri(triethylamine) salt by treatment with an excess of triethylamine (B128534), followed by purification.
The overall reaction scheme is presented below:
References
- 1. Design and synthesis of fluorescent acyclic nucleoside phosphonates as potent inhibitors of bacterial adenylate cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Acyclic Nucleoside Phosphonate Analogs Linked with Cyclic Systems between the Phosphonate and the Base Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process For Preparation Of Cidofovir [quickcompany.in]
- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Cidofovir Diphosphate: A Technical Guide to a Broad-Spectrum Viral DNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cidofovir (B1669016) is a potent acyclic nucleoside phosphonate (B1237965) antiviral agent with a broad spectrum of activity against numerous DNA viruses. Its efficacy lies in its active metabolite, cidofovir diphosphate (B83284), which acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, ultimately disrupting viral replication. This technical guide provides an in-depth overview of the mechanism of action of cidofovir diphosphate, a compilation of its inhibitory activity against various viral polymerases and in cell-based assays, detailed experimental protocols for its evaluation, and visual representations of its activation and inhibitory pathways.
Mechanism of Action
Cidofovir is administered as a monophosphate prodrug. Due to its phosphonate group, it bypasses the initial virus-specific phosphorylation step required by many nucleoside analogs, making it active against viruses that do not encode a thymidine (B127349) kinase or in cases of resistance due to mutations in this viral enzyme.[1] Once inside the host cell, cidofovir is phosphorylated by cellular enzymes to its active diphosphate form.[2][3]
The primary mechanism of action of cidofovir diphosphate is the inhibition of viral DNA polymerase.[2] It competitively inhibits the incorporation of the natural substrate, deoxycytidine triphosphate (dCTP), into the growing viral DNA chain.[4] Furthermore, cidofovir diphosphate itself can be incorporated into the viral DNA.[5]
The consequences of cidofovir incorporation are multifaceted:
-
Chain Elongation Slowdown: The incorporation of a single cidofovir molecule can significantly slow down the rate of subsequent nucleotide addition.[6]
-
Chain Termination: While not an obligate chain terminator, the incorporation of two consecutive cidofovir molecules effectively halts further DNA elongation by the viral polymerase.[6]
-
Resistance to Excision: The phosphonate linkage in the incorporated cidofovir renders it resistant to excision by the 3'-5' exonuclease (proofreading) activity of some viral DNA polymerases.[5][6]
This multi-pronged attack on viral DNA synthesis contributes to the potent and long-lasting antiviral effect of cidofovir.
Quantitative Data
The inhibitory activity of cidofovir and its active diphosphate metabolite has been quantified against a range of DNA viruses and their polymerases.
Table 1: Inhibition of Viral DNA Polymerases by Cidofovir Diphosphate
| Virus/Polymerase | K_i_ Value (µM) | K_m_ Value (µM) | Comments |
| Human Cytomegalovirus (HCMV) | 6.6[2] | - | Competitive inhibitor with respect to dCTP. |
| Herpes Simplex Virus-1 (HSV-1) | 0.86[2] | - | |
| Herpes Simplex Virus-2 (HSV-2) | 1.4[2] | - | |
| Vaccinia Virus | - | 3.8 ± 0.7[7] | For dCTP. |
| Human DNA Polymerase α | 51[2] | - | |
| Human DNA Polymerase β | 520[2] | - | |
| Human DNA Polymerase γ | 299[2] | - |
Table 2: In Vitro Antiviral Activity of Cidofovir
| Virus | Cell Line | IC_50_/EC_50_ Value |
| Human Cytomegalovirus (HCMV) | - | 0.1 µg/mL (IC_50_)[1] |
| Vaccinia Virus (VV) | HeLa-S3 | 30.85 ± 8.78 µM (EC_50_)[8] |
| Vaccinia Virus (IHD-J Strain) | HeLa-S3 | 18.74 ± 6.02 µM (EC_50_)[8] |
| Vaccinia Virus (IHD-W Strain) | HeLa-S3 | 20.61 ± 4.21 µM (EC_50_)[8] |
| Adenovirus 5 (recombinant) | 293A | 1.9-fold increased EC_50_ for resistant mutant[9] |
| Feline Herpesvirus-1 (FHV-1) | CRFK | 26.5 ± 9.9 µM (EC_50_) |
| Parvovirus B19 | UT7/EpoS1 | 7.45 - 41.27 µM (EC_50)[10] |
| Variola Virus | Vero | Various isolates tested[11] |
Signaling Pathways and Experimental Workflows
Diagram 1: Intracellular Activation of Cidofovir
Caption: Intracellular phosphorylation cascade of cidofovir.
Diagram 2: Mechanism of Viral DNA Polymerase Inhibition
Caption: Inhibition of viral DNA polymerase by cidofovir diphosphate.
Diagram 3: Experimental Workflow for In Vitro Antiviral Assay
Caption: General workflow for determining the in vitro antiviral activity.
Experimental Protocols
Viral DNA Polymerase Inhibition Assay
This protocol is a synthesized methodology based on descriptions in the literature for determining the inhibitory activity of cidofovir diphosphate against a purified viral DNA polymerase.[7][9]
Materials:
-
Purified viral DNA polymerase
-
Cidofovir diphosphate
-
Deoxyribonucleotide triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP or [³H]dCTP)
-
Primer-template DNA substrate
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl, and BSA)
-
Stop solution (e.g., EDTA)
-
Scintillation fluid and counter or gel electrophoresis apparatus
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing the assay buffer, primer-template DNA, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of cidofovir diphosphate to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the polymerase (e.g., 37°C) for a defined period, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Quantification of DNA Synthesis:
-
Filter Binding Assay: Spot the reaction mixtures onto DE81 filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Gel Electrophoresis: Analyze the reaction products on a denaturing polyacrylamide gel. Visualize and quantify the full-length and terminated products using autoradiography or phosphorimaging.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of cidofovir diphosphate. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For kinetic analysis (K_i_), perform the assay with varying concentrations of both the inhibitor and the natural substrate (dCTP) and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a common method for determining the 50% effective concentration (EC₅₀) of cidofovir against a specific virus in a cell culture system.[8]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Cidofovir
-
Cell culture medium (e.g., DMEM or MEM) supplemented with serum and antibiotics
-
Overlay medium (e.g., medium with carboxymethyl cellulose (B213188) or agar)
-
Staining solution (e.g., crystal violet)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into multi-well plates and allow them to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of cidofovir in the cell culture medium.
-
Virus Infection: Remove the growth medium from the cell monolayers and infect them with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Treatment: After the adsorption period, remove the viral inoculum and add the different concentrations of cidofovir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at the optimal temperature and CO₂ conditions for viral replication until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain the cell monolayer with a staining solution. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Determine the EC₅₀ value, the concentration of cidofovir that reduces the number of plaques by 50%.
Cidofovir Phosphorylation Assay
This protocol provides a framework for assessing the intracellular conversion of cidofovir to its active diphosphate form.
Materials:
-
Host cell line
-
Radiolabeled cidofovir (e.g., [³H]cidofovir)
-
Cell culture medium
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., anion-exchange)
-
Scintillation counter
Procedure:
-
Cell Treatment: Incubate the host cells with radiolabeled cidofovir for a specified period.
-
Cell Lysis: Wash the cells to remove extracellular drug and then lyse the cells to release the intracellular contents.
-
Metabolite Extraction: Extract the intracellular metabolites from the cell lysate.
-
HPLC Analysis: Separate the different phosphorylated forms of cidofovir (monophosphate and diphosphate) from the parent compound and other cellular components using HPLC.
-
Quantification: Collect the fractions corresponding to cidofovir, cidofovir monophosphate, and cidofovir diphosphate and quantify the amount of radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Determine the intracellular concentrations of cidofovir and its phosphorylated metabolites. This can be used to assess the efficiency of cidofovir activation in different cell types or under different conditions.
Conclusion
Cidofovir diphosphate is a well-established inhibitor of viral DNA polymerases with a broad spectrum of activity. Its unique mechanism of action, which includes competitive inhibition, incorporation into viral DNA, and resistance to exonuclease activity, makes it a valuable tool in antiviral research and a therapeutic option for several viral infections. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important antiviral agent.
References
- 1. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of incorporation of cidofovir into DNA by human cytomegalovirus DNA polymerase on DNA elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral effect of cidofovir on parvovirus B19 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 values (µg/ml) for cidofovir against all variola virus isolates tested on Vero cells [farm.ucl.ac.be]
Cidofovir Diphosphate vs. Intracellular Conversion of Cidofovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cidofovir (B1669016) is a potent acyclic nucleoside phosphonate (B1237965) antiviral agent with broad-spectrum activity against a range of DNA viruses. Its efficacy is entirely dependent on its intracellular conversion to the active metabolite, cidofovir diphosphate (B83284). This technical guide provides an in-depth analysis of the intracellular metabolic pathway of cidofovir, a quantitative comparison of its active form versus its parent drug, and detailed experimental protocols for its study. The information presented is intended to support researchers and professionals in the development of novel antiviral strategies and a deeper understanding of cidofovir's mechanism of action.
The Intracellular Journey: Conversion of Cidofovir to Cidofovir Diphosphate
Cidofovir is administered as a monophosphate analog, which allows it to bypass the initial, often rate-limiting, phosphorylation step that is dependent on viral enzymes for many other nucleoside analogs.[1][2] This intrinsic characteristic grants cidofovir activity against viruses that have developed resistance to other antivirals through mutations in viral kinases. The activation of cidofovir to its pharmacologically active form, cidofovir diphosphate, is a two-step process mediated entirely by host cellular enzymes.[3]
The initial phosphorylation of cidofovir to cidofovir monophosphate is catalyzed by pyrimidine nucleoside monophosphate kinase (UMP-CMP kinase).[3] Subsequently, the second phosphorylation, converting the monophosphate to the active cidofovir diphosphate, is carried out by several cellular kinases, with pyruvate kinase , creatine kinase , and nucleoside diphosphate kinase being identified as key contributors.[3]
The active metabolite, cidofovir diphosphate, acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[4][5] Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[5][6] Notably, cidofovir diphosphate exhibits a significantly higher affinity for viral DNA polymerases than for human cellular DNA polymerases, providing a basis for its selective antiviral activity.[4]
A critical aspect of cidofovir's pharmacology is the long intracellular half-life of its phosphorylated metabolites, which ranges from 24 to 87 hours.[6] This prolonged intracellular presence of the active form allows for infrequent dosing regimens.[2]
Quantitative Analysis: Cidofovir Diphosphate Levels and Antiviral Potency
The intracellular concentration of cidofovir diphosphate is a critical determinant of its antiviral efficacy. While direct administration of the diphosphate form is not feasible due to its charge and inability to cross cell membranes, strategies to enhance the intracellular delivery of cidofovir, such as the development of lipid-ester prodrugs (e.g., brincidofovir), have demonstrated a significant increase in the formation of intracellular cidofovir diphosphate.
Studies have shown that alkoxyalkyl ester prodrugs of cidofovir can result in intracellular levels of cidofovir diphosphate that are over 100 times greater than those achieved with the administration of cidofovir alone.[7] This enhanced intracellular concentration correlates with a substantial increase in antiviral potency.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Cidofovir | Human Cytomegalovirus (HCMV) | - | 0.5 - 2.8 | [5] |
| Cidofovir | Vaccinia Virus (WR strain) | HeLa-S3 | 30.85 ± 8.78 | [8] |
| Cidofovir | Vaccinia Virus (IHD-J strain) | HeLa-S3 | 18.74 ± 6.02 | [8] |
| Cidofovir | Vaccinia Virus (IHD-W strain) | HeLa-S3 | 20.61 ± 4.21 | [8] |
| Cidofovir | Parvovirus B19 | UT7/EpoS1 | 7.45 - 41.27 | [9] |
| HDP-Cidofovir (Brincidofovir) | Polyomavirus BK | WI-38 | 0.12 ± 0.04 | [10] |
| ODE-Cidofovir | Polyomavirus BK | WI-38 | - | [10] |
| OLE-Cidofovir | Polyomavirus BK | WI-38 | - | [10] |
| Cidofovir Lipid Esters | Herpes Simplex Virus (HSV) | - | as low as 0.001 | [11] |
Table 1: Comparative Antiviral Activity (EC50) of Cidofovir and its Analogs. EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. Lower values indicate higher potency.
| Parameter | Value | Reference |
| Cidofovir Plasma Half-life | 2.4 to 3.2 hours | [6] |
| Cidofovir Metabolites Intracellular Half-life | 24 to 87 hours | [6] |
Table 2: Pharmacokinetic Parameters of Cidofovir.
Experimental Protocols
Quantification of Intracellular Cidofovir and its Metabolites by HPLC
This protocol outlines a general procedure for the extraction and quantification of cidofovir and its phosphorylated metabolites from cultured cells using high-performance liquid chromatography (HPLC).
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.5 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), for neutralization
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
UV detector
-
Cidofovir, cidofovir monophosphate, and cidofovir diphosphate standards
-
Mobile phase (e.g., ion-pairing reagent in a suitable buffer)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of cidofovir or control vehicle for the specified duration.
-
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold 0.5 M PCA to the cell monolayer to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction of Nucleotides:
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular nucleotides, to a new pre-chilled tube.
-
-
Neutralization:
-
Neutralize the acidic extract by adding a calculated amount of KOH. The endpoint can be determined using a pH indicator or a pH meter.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at high speed for 10 minutes at 4°C to pellet the precipitate.
-
-
HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm filter before injecting it into the HPLC system.
-
Separate the compounds using a reverse-phase column with an appropriate mobile phase. An ion-pairing reagent is often necessary to achieve good separation of the negatively charged phosphonates.
-
Detect the compounds using a UV detector at a wavelength where cidofovir and its metabolites absorb (e.g., around 270-280 nm).
-
Quantify the concentrations of cidofovir, cidofovir monophosphate, and cidofovir diphosphate by comparing the peak areas to a standard curve generated with known concentrations of the respective standards.
-
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol describes a common method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Materials:
-
Confluent monolayer of susceptible host cells in culture plates
-
Virus stock of known titer
-
Cell culture medium with and without the test compound (e.g., cidofovir) at various concentrations
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
-
Formalin
Procedure:
-
Cell Seeding:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Virus Infection:
-
Aspirate the culture medium from the confluent cell monolayers.
-
Infect the cells with a standardized amount of virus (multiplicity of infection, MOI) for a defined period (e.g., 1-2 hours) to allow for viral adsorption.
-
-
Compound Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add fresh culture medium containing serial dilutions of the test compound (or a control) to the wells.
-
-
Plaque Development:
-
Incubate the plates at the optimal temperature for viral replication.
-
After a suitable incubation period (when plaques are visible in the control wells), aspirate the medium and add an overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Continue incubation until distinct plaques are formed.
-
-
Plaque Visualization and Counting:
-
Fix the cells with formalin.
-
Stain the cells with a staining solution like crystal violet. The viable cells will be stained, while the areas of cell death due to viral lysis (plaques) will remain clear.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. Cidofovir Injection, USP Rx onlyFOR INTRAVENOUS INFUSION ONLY.NOT FOR INTRAOCULAR INJECTION. [dailymed.nlm.nih.gov]
- 6. assets.contenthub.wolterskluwer.com [assets.contenthub.wolterskluwer.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral effect of cidofovir on parvovirus B19 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a Broad-Spectrum Antiviral: A Technical Guide to the Discovery and Development of Cidofovir Analogs
For Researchers, Scientists, and Drug Development Professionals
Cidofovir (B1669016), an acyclic nucleoside phosphonate (B1237965), stands as a potent broad-spectrum antiviral agent against a wide array of double-stranded DNA (dsDNA) viruses.[1][2][3][4][5] Its clinical utility, however, is hampered by poor oral bioavailability and significant nephrotoxicity, necessitating intravenous administration.[6][7][8] These limitations have spurred extensive research into the development of Cidofovir analogs, primarily through a prodrug strategy, to enhance its therapeutic profile. This guide provides an in-depth technical overview of the discovery, development, and evaluation of these next-generation antiviral candidates.
The Prodrug Approach: Unmasking the Potential of Cidofovir
The core challenge with Cidofovir lies in the negatively charged phosphonate group, which restricts its passage across cell membranes.[6] The predominant strategy to overcome this is to mask this charge with a lipophilic moiety, creating a prodrug that can more readily enter cells.[7] Once inside the cell, this lipophilic group is cleaved by cellular enzymes, releasing the active Cidofovir to be phosphorylated to its active diphosphate (B83284) form.[6][9][10]
Key Analogs and Their Antiviral Prowess
The most successful and widely studied Cidofovir analogs are the alkoxyalkyl esters. These compounds attach a lipid tail to the phosphonate group, dramatically increasing cellular uptake and oral bioavailability.[6][11][12][13]
Brincidofovir (CMX001) , the hexadecyloxypropyl ester of Cidofovir (HDP-CDV), is the most prominent analog in this class.[13][14][15] It has demonstrated significantly enhanced in vitro activity against a multitude of dsDNA viruses compared to its parent compound.[11][12][13][16] Other noteworthy alkoxyalkyl esters include octadecyloxyethyl-cidofovir (ODE-CDV).[11][16]
The antiviral spectrum of these analogs is extensive, showing potent activity against:
-
Poxviruses: including variola (smallpox), vaccinia, cowpox, and monkeypox.[4][11][12][13][17]
-
Herpesviruses: such as cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV).[11][12][16]
Recent research has also explored other prodrug strategies, such as disulfide-incorporated lipid conjugates, to further refine the delivery and release of Cidofovir.[6]
Quantitative Antiviral Activity
The enhanced efficacy of Cidofovir analogs is evident in their in vitro antiviral activity. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) for key analogs against various viruses.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Cidofovir | Human Cytomegalovirus (HCMV) | MRC-5 | 0.3 - 1.7 | >100 | >59-333 | [11] |
| HDP-CDV (Brincidofovir) | Human Cytomegalovirus (HCMV) | MRC-5 | 0.004 - 0.01 | 1.5 - 5.0 | 150 - 1250 | [11] |
| ODE-CDV | Human Cytomegalovirus (HCMV) | MRC-5 | 0.005 - 0.01 | 1.0 - 4.0 | 100 - 800 | [11] |
| Cidofovir | Vaccinia Virus | MRC-5 | 20 - 40 | >100 | >2.5-5 | [11] |
| HDP-CDV (Brincidofovir) | Vaccinia Virus | MRC-5 | 0.01 - 0.05 | 1.5 - 5.0 | 30 - 500 | [11] |
| ODE-CDV | Vaccinia Virus | MRC-5 | 0.02 - 0.08 | 1.0 - 4.0 | 12.5 - 200 | [11] |
| Cidofovir | Cowpox Virus | MRC-5 | 5 - 15 | >100 | >6.7-20 | [11] |
| HDP-CDV (Brincidofovir) | Cowpox Virus | MRC-5 | 0.008 - 0.03 | 1.5 - 5.0 | 50 - 625 | [11] |
| ODE-CDV | Cowpox Virus | MRC-5 | 0.01 - 0.04 | 1.0 - 4.0 | 25 - 400 | [11] |
| Cidofovir | BK Polyomavirus (BKV) | RPTEC | 0.34 | >100 | >294 | [20] |
| HDP-CDV (Brincidofovir) | BK Polyomavirus (BKV) | RPTEC | 0.0008 | 0.47 | 588 | [20] |
| ODE-CDV | BK Polyomavirus (BKV) | RPTEC | 0.0003 | 0.16 | 533 | [20] |
| Cidofovir | JC Polyomavirus (JCV) | PDA | - | 184.6 | - | [22] |
| CMX001 (Brincidofovir) | JC Polyomavirus (JCV) | PDA | 0.00555 | 184.6 | 33.3 | [22] |
Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Mechanism of Action: A Stepwise Activation
The antiviral activity of Cidofovir and its analogs is dependent on intracellular conversion to the active metabolite, Cidofovir diphosphate (CDV-PP).[6][9][10]
-
Cellular Uptake: The lipophilic prodrug (e.g., Brincidofovir) readily crosses the cell membrane.
-
Prodrug Cleavage: Intracellular phospholipases cleave the alkoxyalkyl ester bond, releasing Cidofovir.[9]
-
Phosphorylation: Cellular kinases then sequentially phosphorylate Cidofovir, first to Cidofovir monophosphate and then to the active Cidofovir diphosphate (CDV-PP).[9][10]
-
Inhibition of Viral DNA Polymerase: CDV-PP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, dCTP.[10][23] Its incorporation into the growing viral DNA chain leads to chain termination and halts viral replication.[6][10]
Caption: Intracellular activation pathway of Cidofovir analogs.
Experimental Protocols
The evaluation of novel Cidofovir analogs follows a standardized workflow involving synthesis, in vitro antiviral assays, and cytotoxicity assessments.
Synthesis of Alkoxyalkyl Ester Analogs
A common synthetic route for preparing alkoxyalkyl esters of Cidofovir involves a Mitsunobu reaction.[24][25]
General Protocol:
-
Cyclization of Cidofovir: Cidofovir is first cyclized, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to protect the hydroxyl group and form cyclic Cidofovir.
-
Mitsunobu Reaction: The cyclic Cidofovir is then reacted with the desired alkoxyalkanol (e.g., 3-hexadecyloxy-1-propanol) in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD). This step couples the lipid tail to the phosphonate group.
-
Hydrolysis: The resulting cyclic ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to open the ring and yield the final alkoxyalkyl ester of Cidofovir.
-
Purification: The final product is purified using standard techniques such as column chromatography.
In Vitro Antiviral Assays
Plaque Reduction Assay: This assay is a gold standard for determining the concentration of an antiviral that inhibits viral replication by 50% (EC50).
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., MRC-5 human lung fibroblasts) is grown in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a known amount of virus for a set period to allow for viral adsorption.
-
Compound Addition: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) mixed with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of plaques in each well is counted, and the EC50 value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to untreated controls.
Cytotoxicity Assays
WST-1 or MTT Assay: These colorimetric assays measure cell viability and are used to determine the 50% cytotoxic concentration (CC50) of a compound.
Methodology:
-
Cell Seeding: Host cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Addition: The cells are treated with serial dilutions of the test compound and incubated for the same duration as the antiviral assay.
-
Reagent Addition: The WST-1 or MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt in the reagent to a colored formazan (B1609692) product.
-
Incubation: The plates are incubated to allow for color development.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Caption: Generalized workflow for the evaluation of Cidofovir analogs.
Clinical Development Snapshot: The Case of Brincidofovir
Brincidofovir (CMX001) has been the subject of numerous clinical trials for various indications.[26] It has been investigated for the prevention and treatment of infections caused by CMV, adenovirus, and for its potential as a medical countermeasure against smallpox.[13][27][28][29] While it has shown promise in many studies, some late-stage clinical trials have faced challenges. For instance, a Phase III trial for the prevention of CMV infection in stem cell transplant patients failed to meet its primary endpoint.[26][29] Despite these setbacks, the development of Brincidofovir has provided invaluable insights into the clinical application of lipid-conjugated nucleotide analogs.
Conclusion
The development of Cidofovir analogs, particularly through the alkoxyalkyl ester prodrug strategy, represents a significant advancement in antiviral therapy. By overcoming the pharmacokinetic limitations of the parent drug, these analogs have demonstrated a remarkable increase in potency and a broad spectrum of activity against clinically important dsDNA viruses. The journey of Brincidofovir through clinical trials underscores both the potential and the challenges of translating these potent in vitro candidates into approved therapies. Continued research into novel prodrug designs and a deeper understanding of their interaction with host cell metabolism will be crucial in developing the next generation of safe and effective antiviral agents based on the Cidofovir scaffold.
References
- 1. Acyclic nucleoside phosphonates: a key class of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. upload.medbullets.com [upload.medbullets.com]
- 3. Acyclic nucleoside phosphonates: a key class of antiviral drugs | Semantic Scholar [semanticscholar.org]
- 4. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Cidofovir Activity against Poxvirus Infections | Semantic Scholar [semanticscholar.org]
- 6. Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grantome.com [grantome.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Synthesis and Antiviral Evaluation of Alkoxyalkyl Phosphate Conjugates of Cidofovir and Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral evaluation of alkoxyalkyl-phosphate conjugates of cidofovir and adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, metabolic stability and antiviral evaluation of various alkoxyalkyl esters of cidofovir and 9-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New prodrugs of Adefovir and Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cidofovir in the therapy and short-term prophylaxis of poxvirus infections. | Read by QxMD [read.qxmd.com]
- 18. Anti-Viral Drugs for Human Adenoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. aac.asm.org [aac.asm.org]
- 23. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Synthesis of cidofovir and (S)-HPMPA ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Brincidofovir - Wikipedia [en.wikipedia.org]
- 27. globalbiodefense.com [globalbiodefense.com]
- 28. Development of CMX001 (Brincidofovir) for the treatment of serious diseases or conditions caused by dsDNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core of Antiviral Action: A Technical Guide to Cidofovir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Cidofovir (B1669016) diphosphate (B83284), the active antiviral metabolite of the nucleotide analog Cidofovir. We delve into its chemical identity, mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this potent inhibitor of viral DNA synthesis.
Chemical Identity: Cidofovir Diphosphate Tri(triethylamine)
| Chemical Name | Diphosphoric acid, monoanhydride with [[(1S)-2-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy]methyl]phosphonic acid (tritriethylamine) |
| Molecular Formula | C26H61N6O12P3 |
| Molecular Weight | 742.72 g/mol |
| Appearance | White to off-white solid[1] |
| Storage | -20°C, sealed storage, away from moisture[1] |
| PubChem CID | 165412657[2] |
Mechanism of Action: Inhibition of Viral DNA Polymerase
Cidofovir exerts its antiviral activity after being converted to its active diphosphate form by cellular enzymes. Cidofovir diphosphate then acts as a potent and selective inhibitor of viral DNA polymerases.[3][4] Its mechanism involves a dual action:
-
Competitive Inhibition: Cidofovir diphosphate mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competitively inhibits its incorporation into the growing viral DNA chain.[5]
-
Chain Termination: After incorporation into the viral DNA, Cidofovir diphosphate can act as a chain terminator. While a single incorporation may only slow down DNA synthesis, the incorporation of two consecutive molecules of Cidofovir diphosphate can completely halt DNA elongation.[4]
This selective inhibition is crucial to its therapeutic effect, as it has a significantly lower affinity for human DNA polymerases.[4]
Quantitative Data
The following tables summarize key quantitative data for Cidofovir diphosphate, highlighting its potency and selectivity.
Table 1: Inhibitory Activity against Viral and Human DNA Polymerases
| Enzyme | Virus/Organism | Ki Value (μM) |
| DNA Polymerase | Human Cytomegalovirus (HCMV) | 6.6[3][6] |
| DNA Polymerase | Herpes Simplex Virus-1 (HSV-1) | 0.86[3][6] |
| DNA Polymerase | Herpes Simplex Virus-2 (HSV-2) | 1.4[3][6] |
| DNA Polymerase α | Human | 51[4][6] |
| DNA Polymerase β | Human | 520[4][6] |
| DNA Polymerase γ | Human | 300[4] |
Table 2: Pharmacokinetic Parameters of Cidofovir and its Metabolites
| Parameter | Value | Species/Conditions |
| Cidofovir Half-life (plasma) | 2.4 to 3.2 hours | Human[5] |
| Cidofovir Diphosphate Intracellular Half-life | 24 to 65 hours | Human[5] |
| Cidofovir Diphosphate Intracellular Half-life | 17 hours | In vitro[7] |
| Cidofovir Clearance (renal) | 211 ± 16.6 ml/hr/kg | Monkeys[8] |
| Cidofovir Oral Bioavailability | 21.8 ± 9.44% | Monkeys[8] |
| Cidofovir Subcutaneous Bioavailability | 98.5 ± 15.8% | Monkeys[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols related to the study of Cidofovir diphosphate.
Protocol 1: Quantification of Cidofovir Diphosphate in Tissue Homogenates by LC-MS/MS
This method allows for the precise measurement of Cidofovir diphosphate concentrations in biological samples.[9]
-
Sample Preparation:
-
Tissue samples (e.g., kidney, brain, spleen) are homogenized.
-
Proteins are precipitated from the homogenate to extract Cidofovir diphosphate and an internal standard (e.g., ¹³C₃¹⁵N₂-CDV-PP).
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
Anion exchange chromatography is employed for the separation of Cidofovir diphosphate, typically using a column like a Thermo BioBasic AX (50 × 2.1 mm, 5 μm particle size).[9]
-
-
Mass Spectrometric Detection:
-
The separated analyte is introduced into a triple quadrupole mass spectrometer.
-
Detection is achieved using electrospray ionization (ESI) in the positive ion mode.[9]
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for Cidofovir diphosphate and the internal standard to ensure specificity and sensitivity.
-
Protocol 2: Viral DNA Polymerase Inhibition Assay
This assay is used to determine the inhibitory activity (e.g., Ki value) of Cidofovir diphosphate against a specific viral DNA polymerase.[10][11]
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared containing the purified viral DNA polymerase, a synthetic DNA primer-template, the four deoxyribonucleotide triphosphates (dNTPs, including dCTP), and varying concentrations of Cidofovir diphosphate.
-
-
Reaction Initiation and Incubation:
-
The reaction is initiated by the addition of the enzyme or dNTPs.
-
The mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.
-
-
Analysis of DNA Products:
-
The reaction is stopped, and the DNA products are separated by size using techniques like gel electrophoresis.
-
The amount of DNA synthesis is quantified (e.g., by using radiolabeled dNTPs or fluorescently labeled primers).
-
-
Data Analysis:
-
The rate of DNA synthesis at different concentrations of Cidofovir diphosphate and the natural substrate (dCTP) is measured.
-
Kinetic parameters, such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki), are calculated to determine the potency and mechanism of inhibition.[10]
-
Visualizations
The following diagrams illustrate the mechanism of action of Cidofovir diphosphate and a typical experimental workflow for its quantification.
Caption: Mechanism of action of Cidofovir diphosphate.
Caption: Experimental workflow for LC-MS/MS quantification.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cidofovir diphosphate tri(triethylamine) | C26H61N6O12P3 | CID 165412657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cidofovir Activity against Poxvirus Infections [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of cidofovir in monkeys. Evidence for a prolonged elimination phase representing phosphorylated drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quantitative LC-MS/MS method for the determination of tissue brincidofovir and cidofovir diphosphate in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cidofovir Diphosphate Tri(triethylamine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for Cidofovir diphosphate (B83284) tri(triethylamine). This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug development and related fields.
Quantitative Data Summary
The molecular weights of Cidofovir diphosphate and its tri(triethylamine) salt are summarized in the table below. The salt formation with triethylamine (B128534) is often employed to increase solubility and stability for research purposes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Citation(s) |
| Cidofovir diphosphate | C₈H₁₅N₃O₉P₂ | 359.17 | [1][2] |
| Triethylamine | C₆H₁₅N | 101.19 | [3][4] |
| Cidofovir diphosphate tri(triethylamine) | C₂₆H₅₀N₆O₉P₂ | 663.74 |
Note: The molecular weight of the tri(triethylamine) salt was calculated by adding the molecular weight of Cidofovir diphosphate to three times the molecular weight of triethylamine.
Mechanism of Action: Inhibition of Viral DNA Synthesis
Cidofovir is a nucleotide analogue that exhibits broad-spectrum antiviral activity. Its therapeutic effect is mediated by its active intracellular metabolite, Cidofovir diphosphate. The mechanism of action involves several key steps that ultimately disrupt viral replication.
-
Intracellular Conversion: Cidofovir enters the host cell and is phosphorylated to its active diphosphate form by cellular enzymes. This bypasses the need for viral-specific kinases, which is a common mechanism of resistance to other antiviral nucleoside analogues.
-
Competitive Inhibition: Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases.[1][3] It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for incorporation into the elongating viral DNA strand.
-
DNA Chain Termination: Upon incorporation into the viral DNA, Cidofovir diphosphate disrupts further chain elongation. This leads to premature termination of DNA synthesis, thereby halting viral replication.[1][4]
The signaling pathway illustrating the mechanism of action of Cidofovir is depicted in the diagram below.
Experimental Protocols
This section details key experimental methodologies relevant to the study of Cidofovir diphosphate.
While a specific protocol for the tri(triethylamine) salt is proprietary, the synthesis of Cidofovir analogues generally involves phosphonylation and coupling reactions. The following is a generalized procedure based on the synthesis of related compounds.[2]
Objective: To synthesize a Cidofovir analogue through the coupling of a protected cytosine derivative with a phosphonate (B1237965) side chain.
Materials:
-
(S)-1-(3-hydroxy-2-phosphonomethoxypropyl)cytosine (Cidofovir free acid)
-
Protecting group reagents (e.g., dimethoxytrityl chloride)
-
Coupling agents
-
Triethylamine
-
Appropriate solvents (e.g., pyridine, DMSO)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the Hydroxyl Group: The primary hydroxyl group of the Cidofovir free acid is protected to ensure selective reaction at the phosphonate group.
-
Activation of the Phosphonate: The phosphonate group is activated to facilitate coupling with other molecules.
-
Coupling Reaction: The activated phosphonate is reacted with the desired moiety. Triethylamine is often used as a base in these reactions.
-
Deprotection: The protecting group is removed to yield the final product.
-
Purification: The crude product is purified using techniques such as silica gel column chromatography to obtain the compound of high purity.
An illustrative workflow for the synthesis is provided below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis and Antiviral Evaluation of Alkoxyalkyl Phosphate Conjugates of Cidofovir and Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. mdpi.com [mdpi.com]
Technical Guide: Chemical Properties of Cidofovir Diphosphate Tri(triethylamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of Cidofovir (B1669016) diphosphate (B83284) tri(triethylamine). Cidofovir diphosphate is the active intracellular metabolite of the antiviral drug cidofovir. The tri(triethylamine) salt form is often utilized in research settings. This document summarizes available data on its chemical structure, physical properties, and biological activity. It also outlines general experimental protocols for the analysis of related compounds and describes the established mechanism of action of cidofovir diphosphate. Due to the limited availability of public data for this specific salt, this guide also highlights areas where information is currently unavailable.
Introduction
Cidofovir is a potent acyclic nucleoside phosphonate (B1237965) antiviral agent effective against a broad spectrum of DNA viruses.[1] Its clinical utility, however, is often associated with nephrotoxicity.[2] In vivo, cidofovir is converted by cellular enzymes to its active form, cidofovir diphosphate.[3] This active metabolite functions as a competitive inhibitor of viral DNA polymerases, leading to the termination of viral DNA chain elongation.[2][4] The tri(triethylamine) salt of cidofovir diphosphate is a form of this active metabolite used for research purposes, offering potential advantages in terms of solubility and handling in non-aqueous environments. This guide focuses specifically on the chemical properties and available technical data for the tri(triethylamine) salt of cidofovir diphosphate.
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | Diphosphoric acid, monoanhydride with [[(1S)-2-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1-(hydroxy methyl)ethoxy]methyl]phosphonic acid (triethylamine) | MedChemExpress |
| Molecular Formula | C₂₆H₆₁N₆O₁₂P₃ | MedChemExpress |
| Molecular Weight | 742.72 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Storage Conditions | -20°C, sealed storage, away from moisture | MedChemExpress |
Table 2: Physicochemical Data
| Property | Value | Remarks |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | General literature suggests triethylammonium (B8662869) salts of nucleotides exhibit improved solubility in organic solvents compared to their free acid or metal salt forms.[5] |
| Stability | Data not available | Store at -20°C to ensure stability. General stability of cidofovir solutions has been studied, but specific data for the diphosphate tri(triethylamine) salt is lacking.[1] |
Biological Activity
Cidofovir diphosphate is the biologically active form of cidofovir. It acts as a selective inhibitor of viral DNA polymerases.[3] The diphosphate moiety mimics the natural substrate, deoxycytidine triphosphate (dCTP), and is incorporated into the growing viral DNA chain.[2] This incorporation leads to the termination of DNA chain elongation, thus inhibiting viral replication.[4] The affinity of cidofovir diphosphate for viral DNA polymerase is significantly higher than for human DNA polymerases, which accounts for its selective antiviral activity.[6]
Signaling and Experimental Workflow Diagrams
Mechanism of Action of Cidofovir Diphosphate
The following diagram illustrates the intracellular conversion of cidofovir to its active diphosphate form and its subsequent mechanism of action in inhibiting viral DNA replication.
Caption: Intracellular activation of Cidofovir and inhibition of viral DNA polymerase.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of Cidofovir diphosphate tri(triethylamine) are not widely published. The following sections provide generalized methodologies based on standard practices for analogous compounds.
Synthesis and Purification
A specific protocol for the synthesis of Cidofovir diphosphate tri(triethylamine) is not available in the reviewed literature. However, the general synthesis of nucleoside diphosphates often involves the phosphorylation of the corresponding nucleoside monophosphate. The triethylammonium salt can then be prepared by purification using an ion-exchange resin in the triethylammonium form or by titration with triethylamine.
A generalized procedure for the conversion of a nucleoside diphosphate to its triethylammonium salt is as follows:
-
The nucleoside diphosphate, if in a different salt form (e.g., sodium salt), is dissolved in an aqueous solution.
-
The solution is passed through a column of a strong cation-exchange resin (e.g., Dowex 50W-X8) that has been pre-equilibrated with a triethylammonium bicarbonate buffer.
-
The fractions containing the nucleoside diphosphate are collected.
-
The collected fractions are lyophilized to yield the triethylammonium salt of the nucleoside diphosphate.
-
The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the purity assessment of Cidofovir diphosphate tri(triethylamine).
-
Column: A C18 stationary phase is commonly used for the separation of nucleotides.
-
Mobile Phase: A gradient elution with a buffer such as triethylammonium bicarbonate or ammonium (B1175870) acetate (B1210297) and an organic modifier like acetonitrile (B52724) is typically effective.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cytosine base (around 270-280 nm) is suitable.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is well-suited for the analysis of phosphorylated nucleotides. The expected mass-to-charge ratio for the cidofovir diphosphate anion should be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR spectroscopy are essential for the structural confirmation of Cidofovir diphosphate tri(triethylamine).
-
¹H NMR: Will show signals corresponding to the protons of the cidofovir moiety and the ethyl groups of the triethylammonium counterions.
-
³¹P NMR: Will display signals characteristic of the diphosphate group.
-
¹³C NMR: Will provide information on the carbon skeleton of the molecule.
Conclusion
Cidofovir diphosphate tri(triethylamine) is a crucial research tool for studying the mechanism of action of cidofovir. While basic chemical information is available from commercial sources, a comprehensive public dataset of its physicochemical properties and detailed synthetic and analytical protocols is lacking. The information provided in this guide summarizes the current state of knowledge and offers generalized experimental approaches for its handling and analysis. Further research is warranted to fully characterize this important molecule and facilitate its broader use in antiviral drug development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 5. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
The Pivotal Role of Triethylamine Salt Formation in Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, optimizing the physicochemical properties of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy and commercial viability. For acidic drug candidates, which often exhibit poor aqueous solubility and consequently limited bioavailability, salt formation with a suitable base is a widely employed and highly effective strategy. Among the various organic bases utilized, triethylamine (B128534) (TEA) has emerged as a versatile and valuable counterion. This technical guide provides an in-depth exploration of the role of the triethylamine salt form in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their quest for developing safe and effective medicines.
Enhancing Physicochemical and Biopharmaceutical Properties
The primary impetus for forming a triethylamine salt of an acidic drug is to favorably alter its physical and biological characteristics. The proton transfer from the acidic API to the basic triethylamine results in the formation of an ion pair, which can significantly impact solubility, dissolution rate, stability, and bioavailability.
Solubility and Dissolution Rate Enhancement
Triethylamine salts of acidic drugs typically exhibit a marked increase in aqueous solubility compared to the parent free acid. This is attributed to the ionic nature of the salt, which readily dissociates in aqueous media. The improved solubility, in turn, leads to a faster dissolution rate, a critical factor for oral absorption.
Table 1: Quantitative Impact of Triethylamine and Related Amine Salts on Drug Solubility
| Drug | Counterion | Fold Increase in Aqueous Solubility | Reference |
| Naringenin | Triethylamine | 20 | [1] |
| Furosemide | Triethanolamine | 91 | [2] |
| Ibuprofen | Triethylamine | Not explicitly quantified, but highest flux observed, suggesting increased solubility. | [3] |
| Piroxicam (B610120) | Triethanolamine | Higher dissolution rate observed at pH 6.8 compared to the free drug. | [4][5] |
| Celecoxib | Sodium (as an example of salt formation) | 332.82 | [6] |
Note: Data for triethanolamine, a related amine, is included to illustrate the principle of using amine bases for salt formation to enhance solubility.
Bioavailability Improvement
The enhanced solubility and dissolution rate of triethylamine salts directly translate to improved bioavailability for many poorly soluble drugs. By increasing the concentration of the drug in solution at the site of absorption, a higher amount of the API can permeate biological membranes and enter systemic circulation.
Table 2: Impact of Triethylamine and Related Amine Salts on Drug Bioavailability
| Drug | Counterion | Key Pharmacokinetic Improvement | Reference |
| Piroxicam | Triethanolamine | Higher Area Under the Curve (AUC) compared to piroxicam. | [4][5] |
| Diclofenac | Diethylamine | Rapid absorption from transdermal patch. | [7] |
| Ketoprofen (B1673614) | Lysine (as an example of organic salt) | 3.2-fold increase in Cmax and 2.2-fold increase in AUC. | [8] |
Note: Data for related amine salts are included to demonstrate the broader application of this strategy.
Role in Chemical Synthesis and Purification
Beyond its application in final drug formulations, triethylamine is a ubiquitous reagent in the synthesis of APIs. Its basic nature makes it an excellent acid scavenger, neutralizing acidic byproducts generated during reactions, thereby driving the reaction to completion and preventing the degradation of sensitive intermediates. The formation of triethylamine hydrochloride, which is often insoluble in organic reaction solvents, facilitates its removal by simple filtration.[9][10]
Experimental Protocols
This section provides detailed methodologies for the preparation and analysis of triethylamine salts, crucial for researchers in a laboratory setting.
General Protocol for the Preparation of a Triethylamine Salt of an Acidic Drug
This protocol outlines a common method for synthesizing a triethylamine salt on a laboratory scale.
Materials:
-
Acidic Active Pharmaceutical Ingredient (API)
-
Triethylamine (TEA)
-
An appropriate solvent in which the API and TEA are soluble, and the resulting salt is preferably insoluble or sparingly soluble (e.g., acetone, ethyl acetate, toluene).
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve a known molar amount of the acidic API in a suitable volume of the chosen solvent in a round-bottom flask with magnetic stirring.
-
Addition of Triethylamine: Slowly add one molar equivalent of triethylamine to the stirred solution of the API.
-
Salt Formation and Precipitation: Continue stirring the mixture at room temperature. The formation of the triethylamine salt may be instantaneous, leading to precipitation, or it may require a period of stirring (e.g., 1-2 hours). In some cases, cooling the mixture in an ice bath can promote crystallization.
-
Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the collected salt with a small amount of the cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified salt in a vacuum desiccator or a drying oven at an appropriate temperature to remove residual solvent.
-
Characterization: Confirm the formation and purity of the salt using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.
Determination of Residual Triethylamine by Headspace Gas Chromatography (GC)
This protocol describes a validated method for quantifying residual triethylamine in a drug substance.
Instrumentation:
-
Headspace Gas Chromatograph (HS-GC) with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness)
Reagents and Materials:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine standard
-
Drug substance sample
-
Headspace vials (20 mL)
Procedure:
-
Standard Preparation: Prepare a standard solution of triethylamine in DMSO at a known concentration.
-
Sample Preparation: Accurately weigh a specified amount of the drug substance (e.g., 200 mg) into a headspace vial. Add a specific quantity of imidazole (e.g., 0.5 g) and a precise volume of DMSO.
-
Headspace Parameters:
-
Incubation Temperature: 100°C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 110°C
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
-
GC Parameters:
-
Carrier Gas: Nitrogen at a flow rate of 1 mL/min
-
Split Ratio: 1:10
-
Oven Temperature Program: 40°C for 10 minutes, then ramp to 240°C at 40°C/min.
-
-
Analysis: Inject the headspace of the standard and sample vials into the GC system and record the chromatograms.
-
Quantification: Calculate the amount of triethylamine in the sample by comparing the peak area of triethylamine in the sample chromatogram to that in the standard chromatogram.
Visualizing Key Processes in Drug Development
Graphical representations of workflows and logical relationships can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language to illustrate the role of triethylamine in key pharmaceutical development processes.
References
- 1. CN102924288A - Method for preparing and synthesizing ammonium salt - Google Patents [patents.google.com]
- 2. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion-pairs of ibuprofen: increased membrane diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Enhanced bioavailability of piroxicam via salt formation with ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Enhancement of bioavailability of ketoprofen using dry elixir as a novel dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Methodological & Application
Application Notes and Protocols for In Vitro Enzyme Kinetics Studies with Cidofovir Diphosphate Tri(triethylamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cidofovir (B1669016) (CDV) is a potent antiviral agent with a broad spectrum of activity against various DNA viruses.[1][2] Its therapeutic efficacy relies on its intracellular conversion to the active metabolite, cidofovir diphosphate (B83284) (CDVpp).[1] This active form acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, effectively disrupting viral replication.[3][4] The tri(triethylamine) salt of cidofovir diphosphate is a formulation often used in research settings to enhance solubility and stability for in vitro assays. These application notes provide detailed protocols and data for utilizing cidofovir diphosphate tri(triethylamine) in enzyme kinetics studies to investigate its interaction with viral and human DNA polymerases.
Mechanism of Action
Cidofovir is an acyclic nucleoside phosphonate (B1237965) analog of deoxycytidine monophosphate (dCMP).[1][2] Cellular enzymes phosphorylate cidofovir to cidofovir diphosphate (CDVpp), which then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by viral DNA polymerase.[3][5]
Upon incorporation, CDVpp can lead to:
-
Chain Termination: Although not an obligate chain terminator, the incorporation of CDVpp significantly slows down or halts further DNA elongation, especially after the incorporation of two consecutive CDV molecules.[3][6][7]
-
Inhibition of DNA Polymerase: At higher concentrations, CDVpp can directly inhibit the enzymatic activity of some viral DNA polymerases, independent of its incorporation.[4]
-
Resistance to Exonuclease: DNA chains containing incorporated cidofovir are poor substrates for the 3'-5' proofreading exonuclease activity of viral DNA polymerases, leading to the persistence of the incorporated drug.[1][2]
Data Presentation
The following tables summarize the kinetic parameters of cidofovir diphosphate against various DNA polymerases.
Table 1: Inhibitory Constants (Ki) of Cidofovir Diphosphate against Viral and Human DNA Polymerases
| Enzyme | Ki (µM) |
| Human Cytomegalovirus (HCMV) DNA Polymerase | 6.6[8][9] |
| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | 0.86[8][9] |
| Herpes Simplex Virus-2 (HSV-2) DNA Polymerase | 1.4[8][9] |
| Human α DNA Polymerase | 51[8] |
| Human β DNA Polymerase | 520[8] |
| Human γ DNA Polymerase | 300[8] |
Table 2: Michaelis Constant (Km) of Cidofovir Diphosphate for Viral DNA Polymerases
| Enzyme | Km (µM) |
| Vaccinia Virus DNA Polymerase | 23[8] |
Signaling and Metabolic Activation Pathway
The following diagram illustrates the intracellular conversion of cidofovir to its active diphosphate form and its subsequent interaction with viral DNA polymerase.
Caption: Intracellular activation of Cidofovir and its mechanism of action.
Experimental Protocols
Protocol 1: Preparation of Cidofovir Diphosphate Tri(triethylamine) Stock Solution
Materials:
-
Cidofovir diphosphate tri(triethylamine) salt
-
Nuclease-free water or appropriate buffer (e.g., Tris-HCl)
-
Dimethyl sulfoxide (B87167) (DMSO), if required for solubility[8]
Procedure:
-
Allow the lyophilized cidofovir diphosphate tri(triethylamine) to equilibrate to room temperature before opening the vial.
-
Reconstitute the compound in nuclease-free water or a suitable buffer to a desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
For compounds with limited aqueous solubility, a stock solution can be prepared in DMSO.[8] Note that the final concentration of DMSO in the enzymatic reaction should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro DNA Polymerase Inhibition Assay
This protocol is adapted from studies on vaccinia virus and adenovirus DNA polymerases.[1][4]
Materials:
-
Purified viral DNA polymerase
-
Primer-template DNA substrate (e.g., 5'-[32P]-labeled primer annealed to a template)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
Cidofovir diphosphate stock solution
-
Reaction buffer (e.g., 25 mM potassium phosphate (B84403) (pH 7.4), 5 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, 0.1 mg/ml bovine serum albumin)[1]
-
Stop solution (e.g., formamide (B127407) loading buffer with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager system
Experimental Workflow:
Caption: Workflow for in vitro DNA polymerase inhibition assay.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the 5'-[32P]-labeled primer-template DNA, and the required dNTPs.
-
Add varying concentrations of cidofovir diphosphate to the reaction tubes. Include a control reaction without cidofovir diphosphate.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubate the reactions at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize and quantify the radiolabeled DNA products using a phosphorimager.
Data Analysis: The amount of full-length product and any truncated products can be quantified to determine the extent of inhibition. For determining the Ki, the assay should be performed with varying concentrations of both the natural substrate (dCTP) and the inhibitor (CDVpp). The data can then be fitted to the Michaelis-Menten equation for competitive inhibition.
Protocol 3: Determination of Km and Vmax for Cidofovir Diphosphate Incorporation
This protocol is based on the methodology used to study vaccinia virus DNA polymerase.[1]
Materials:
-
Same as Protocol 2, but dCTP will be omitted from the dNTP mix and used as a comparator.
Procedure:
-
Prepare standard 10-µl reaction mixtures containing approximately 8 pmol of 32P-labeled primer, 32 pmol of template, 25 ng of vaccinia virus DNA polymerase, and other necessary dNTPs (excluding dCTP).[1]
-
Add varying concentrations of either dCTP or cidofovir diphosphate to separate sets of reaction tubes.
-
Incubate the reactions at 37°C, taking samples at different time points (e.g., 0, 2, 4, 8, 16 minutes).[1]
-
Stop the reaction for each time point and analyze the products by PAGE and phosphorimager analysis as described in Protocol 2.
-
Calculate the initial rates of primer extension (incorporation of a single nucleotide) for each concentration of dCTP or CDVpp.
-
Determine the Km and Vmax values by performing a nonlinear regression fit of the initial rate data to the Michaelis-Menten equation.
Conclusion
Cidofovir diphosphate tri(triethylamine) is a critical reagent for the in vitro study of viral DNA polymerase inhibition. The protocols and data presented here provide a framework for researchers to design and execute robust enzyme kinetics experiments. These studies are essential for understanding the mechanism of action of cidofovir, elucidating potential resistance mechanisms, and guiding the development of novel antiviral therapeutics.
References
- 1. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cidofovir Activity against Poxvirus Infections [mdpi.com]
- 4. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of incorporation of cidofovir into DNA by human cytomegalovirus DNA polymerase on DNA elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of incorporation of cidofovir into DNA by human cytomegalovirus DNA polymerase on DNA elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cidofovir diphosphate tri(triethylamine) - Immunomart [immunomart.com]
Application Notes and Protocols: Cell-Based Assays for Evaluating Cidofovir Diphosphate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cidofovir is a potent nucleotide analogue antiviral agent with broad-spectrum activity against numerous DNA viruses.[1] Its efficacy relies on intracellular conversion to its active metabolite, Cidofovir diphosphate (B83284), which selectively inhibits viral DNA polymerase.[2] This document provides detailed protocols for essential cell-based assays to evaluate the antiviral efficacy and cytotoxicity of Cidofovir, enabling the determination of its therapeutic potential. Key assays, including the Plaque Reduction Assay and Viral Yield Reduction Assay, are described to quantify antiviral activity, while the MTT Assay is detailed for assessing cytotoxicity.
Mechanism of Action
Cidofovir is a monophosphate nucleotide analog that must be phosphorylated intracellularly by cellular enzymes to become pharmacologically active.[3][4][5] Unlike some antiviral nucleoside analogs, its initial phosphorylation is independent of viral enzymes, allowing it to be effective against virus strains resistant to drugs like acyclovir.[6] Cellular enzymes convert Cidofovir first to Cidofovir monophosphate and subsequently to the active Cidofovir diphosphate.[1] Cidofovir diphosphate then acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[3] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis and inhibition of viral replication.[2][4]
Figure 1: Mechanism of action of Cidofovir.
Key Assays for Efficacy and Cytotoxicity Evaluation
A comprehensive evaluation of an antiviral agent requires assessing both its ability to inhibit viral replication and its toxicity to host cells. The ratio of these two activities determines the Selectivity Index (SI) , a critical parameter for gauging a drug's therapeutic potential.[7]
Selectivity Index (SI) = CC₅₀ / EC₅₀
-
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. This is determined using antiviral activity assays.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces the viability of host cells by 50%.[7][8] This is determined using cytotoxicity assays.
A higher SI value indicates a more promising therapeutic window, suggesting the drug is effective at concentrations well below those that cause significant harm to host cells.[7][9]
Experimental Protocols
Antiviral Efficacy Assays
A. Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral compound by measuring the reduction in the formation of viral plaques.[10]
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, HFF) in 6-well or 12-well plates at a density that will form a confluent monolayer the next day.[11][12] Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of Cidofovir in a serum-free cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of virus calculated to produce 20-50 plaques per well.[11] Incubate for 1-2 hours to allow for viral adsorption.[10]
-
Treatment: Remove the virus inoculum. Add a semi-solid overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose) mixed with the corresponding serial dilutions of Cidofovir.[6][12]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).[10]
-
Fixation and Staining: Once plaques are visible, fix the cells (e.g., with 10% formaldehyde).[13] After fixation, remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet.[10] Plaques will appear as clear, unstained zones against the stained background of healthy cells.[14]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.[9]
B. Virus Yield Reduction Assay
This assay measures the quantity of infectious virus particles produced after a single replication cycle in the presence of the antiviral compound.[15][16]
Protocol:
-
Cell Seeding: Seed host cells in 24-well or 96-well plates to form a confluent monolayer.
-
Infection and Treatment: Infect the cell monolayers at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.[16] After a viral adsorption period, wash the cells and add a culture medium containing serial dilutions of Cidofovir.
-
Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virions. Collect the supernatant containing the virus.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each drug concentration by performing a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[16][17]
-
Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the untreated virus control. The EC₅₀ is the concentration that reduces the viral yield by 50%.
References
- 1. mdpi.com [mdpi.com]
- 2. Cidofovir - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of the Antiviral Activities of Alkoxyalkyl and Alkyl Esters of Cidofovir against Human and Murine Cytomegalovirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. labinsights.nl [labinsights.nl]
Application Note: Quantification of Cidofovir Diphosphate in Tissue by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantification of cidofovir (B1669016) diphosphate (B83284) (CDV-PP), the active metabolite of the antiviral drug cidofovir, in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves tissue homogenization, protein precipitation for sample cleanup, and subsequent analysis by anion exchange chromatography coupled to a triple quadrupole mass spectrometer. This method is crucial for preclinical pharmacokinetic and pharmacodynamic studies in drug development. A stable isotopically labeled internal standard is utilized for accurate and precise quantification.
Introduction
Cidofovir is a nucleotide analog with potent antiviral activity against a broad range of DNA viruses. Its efficacy is dependent on the intracellular conversion to its active diphosphate form, cidofovir diphosphate (CDV-PP).[1] Quantification of CDV-PP in target tissues is essential for understanding its pharmacological profile and therapeutic efficacy. This document outlines a robust and sensitive LC-MS/MS method for the determination of CDV-PP in various tissue matrices, based on a validated procedure for mouse kidney, brain, and spleen.[2]
Experimental Workflow
The overall experimental workflow for the quantification of cidofovir diphosphate in tissue is depicted below.
Caption: Experimental workflow for tissue analysis of Cidofovir Diphosphate.
Detailed Protocols
Sample Preparation
Materials:
-
Tissue samples (e.g., kidney, brain, spleen)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bead-based homogenizer
-
Microcentrifuge tubes
-
Internal Standard (IS): 13C315N2-Cidofovir Diphosphate
-
Precipitation Solution: Acetonitrile (B52724) (ACN)
-
Microcentrifuge
Protocol:
-
Tissue Weighing: Accurately weigh approximately 50-100 mg of frozen tissue into a pre-tared homogenization tube.
-
Homogenization: Add cold PBS (1:3 w/v, e.g., 150 µL for 50 mg of tissue) and a sufficient quantity of homogenization beads. Homogenize the tissue using a bead-based homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.
-
Internal Standard Spiking: Spike the tissue homogenate with the internal standard (13C315N2-CDV-PP) to a final concentration of 10 ng/mL.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the homogenate (e.g., 600 µL for 200 µL of homogenate). Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (see LC parameters below). Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: Thermo BioBasic AX (50 × 2.1 mm, 5 µm particle size) or equivalent anion exchange column.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 10
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %A %B 0.0 20 80 1.0 20 80 5.0 80 20 6.0 80 20 6.1 20 80 | 8.0 | 20 | 80 |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cidofovir Diphosphate 438.0 154.1 25 | 13C315N2-CDV-PP (IS) | 443.0 | 159.1 | 25 |
Note: MRM transitions and collision energies may require optimization depending on the specific mass spectrometer used.
Data Presentation
The quantitative data for method validation should be summarized in the following tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R2 |
|---|
| Cidofovir Diphosphate | 0.050 - 50.0[2] | >0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 0.050 | <15 | <15 | 85-115 |
| Low | 0.150 | <15 | <15 | 85-115 |
| Mid | 5.0 | <15 | <15 | 85-115 |
| High | 40.0 | <15 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 0.150 | >80 | 85-115 |
| High | 40.0 | >80 | 85-115 |
Method Validation
The logical relationship of the validation parameters is illustrated in the diagram below.
Caption: Key parameters for LC-MS/MS method validation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of cidofovir diphosphate in tissue samples using LC-MS/MS. The described method is sensitive, specific, and suitable for supporting preclinical drug development and research studies. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reliable data.
References
- 1. Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative LC-MS/MS method for the determination of tissue brincidofovir and cidofovir diphosphate in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage instructions for Cidofovir diphosphate tri(triethylamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cidofovir (B1669016) diphosphate (B83284) tri(triethylamine) is the active intracellular metabolite of the antiviral agent Cidofovir.[1][2] It is a potent and selective inhibitor of viral DNA polymerases, demonstrating efficacy against a broad spectrum of DNA viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV-1 and HSV-2), and vaccinia virus.[1][2] These application notes provide essential information for the safe handling, storage, and use of Cidofovir diphosphate tri(triethylamine) in a research setting.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | [1][3] |
| Molecular Formula | C₂₆H₆₁N₆O₁₂P₃ | [1][3] |
| Molecular Weight | 742.72 g/mol | [1][3] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and activity of Cidofovir diphosphate tri(triethylamine).
Safety Precautions
Researchers should consult the Safety Data Sheet (SDS) before use.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE).
-
Personal Protective Equipment: Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
-
Spill Response: In case of a spill, avoid dust formation.[4] Collect the material using appropriate methods and dispose of it as hazardous waste.[4] Prevent entry into drains.[4]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4]
-
Inhalation: Move the person to fresh air.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4] In all cases of exposure, seek medical attention.[4]
-
Storage Conditions
| Form | Storage Temperature | Duration | Special Instructions | Reference |
| Solid | -20°C | Not specified | Store in a sealed container, away from moisture. | [1][2][3] |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture. | [1] |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture. | [1] |
Solubility and Solution Preparation
| Solvent | Concentration | Remarks | Reference |
| DMSO | 125 mg/mL (168.30 mM) | Requires sonication to dissolve. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | [1] |
| Water | ≥ 100 mg/mL (134.64 mM) | Saturation is unknown. | [1] |
Preparation of Stock Solutions
General Protocol:
-
Equilibrate the vial of Cidofovir diphosphate tri(triethylamine) to room temperature before opening.
-
Add the desired volume of solvent (e.g., DMSO or water) to the vial to achieve the target concentration.
-
If necessary, facilitate dissolution by gentle warming or sonication.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.
-
Store the aliquots at the recommended temperature (-80°C for long-term storage).[1]
Note: For aqueous stock solutions intended for cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.[1]
Mechanism of Action
Cidofovir diphosphate is the biologically active form of Cidofovir.[1][2] It acts as a competitive inhibitor of the incorporation of deoxycytidine triphosphate (dCTP) into the growing viral DNA chain by viral DNA polymerase.[5][6] The incorporation of Cidofovir diphosphate leads to the termination of DNA chain elongation, thus inhibiting viral replication.[5][6]
References
- 1. Comparison of the Antiviral Activities of Alkoxyalkyl and Alkyl Esters of Cidofovir against Human and Murine Cytomegalovirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical and in vitro evaluation of cidofovir for treatment of adenovirus infection in pediatric hematopoietic stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cidofovir in the treatment of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101525352A - Preparation method of Cidofovir and intermediate thereof - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Cidofovir Diphosphate as a Positive Control in Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cidofovir (B1669016) is a potent, broad-spectrum antiviral agent effective against a range of DNA viruses, including herpesviruses, adenoviruses, poxviruses, and human papillomaviruses.[1][2] It is an acyclic nucleoside phosphonate (B1237965) that, upon cellular uptake, is phosphorylated by host cell enzymes to its active metabolite, cidofovir diphosphate (B83284).[2] This active form, cidofovir diphosphate, acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[3][4] Its incorporation into the growing viral DNA chain can lead to premature chain termination or significantly slow down DNA synthesis, thereby inhibiting viral replication.[1][2][4] Due to its well-defined mechanism of action and broad-spectrum activity, cidofovir diphosphate serves as an excellent positive control in various antiviral screening assays, particularly those targeting viral DNA polymerases.
These application notes provide detailed protocols for utilizing cidofovir diphosphate as a positive control in both biochemical and cell-based antiviral screening assays.
Mechanism of Action of Cidofovir
Cidofovir enters the cell and is converted to cidofovir monophosphate and subsequently to the active cidofovir diphosphate by cellular enzymes. This process bypasses the need for viral-encoded kinases, a common mechanism of resistance to other nucleoside analogs like acyclovir. Cidofovir diphosphate then selectively inhibits viral DNA polymerases, which have a higher affinity for the drug than human DNA polymerases.[1][5][6]
Caption: Intracellular activation of cidofovir and inhibition of viral DNA synthesis.
Data Presentation
The inhibitory activity of cidofovir and its diphosphate form has been quantified against various viral targets. The tables below summarize key quantitative data for use as a reference in antiviral screening.
Table 1: Inhibitory Activity of Cidofovir Diphosphate against Viral DNA Polymerases (Biochemical Assay)
| Virus Target | Enzyme | Ki (µM) |
| Human Cytomegalovirus (HCMV) | DNA Polymerase | 6.6 |
| Herpes Simplex Virus-1 (HSV-1) | DNA Polymerase | 0.86 |
| Herpes Simplex Virus-2 (HSV-2) | DNA Polymerase | 1.4 |
Ki represents the inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition.
Table 2: Antiviral Activity of Cidofovir in Cell-Based Assays
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) |
| Adenovirus 5 | 293A | qPCR | 1.9 (EC50) |
| Vaccinia Virus | HFF | Plaque Reduction | 4 µg/mL (IC50) |
| Human Cytomegalovirus (HCMV) | - | - | 1.2 (EC50) |
| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | DNA Reduction | 3.3 (EC50) |
| Cowpox Virus | HFF | Plaque Reduction | - |
| Variola Virus | Vero | - | - |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values for the parent drug, cidofovir. These values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Preparation and Handling of Cidofovir Diphosphate
Storage and Stability: Cidofovir diphosphate should be stored at -20°C or -80°C. Solutions of the parent drug, cidofovir, have demonstrated stability for up to 6 months under various storage conditions, including in plastic or glass at 4, -20, and -80°C.[7] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Reconstitution: Reconstitute lyophilized cidofovir diphosphate in sterile, nuclease-free water or a suitable buffer (e.g., Tris-HCl) to the desired stock concentration. Ensure the powder is completely dissolved by gentle vortexing.
Protocol 1: Biochemical DNA Polymerase Inhibition Assay
This protocol is adapted from assays performed with vaccinia virus DNA polymerase and can be modified for other purified viral DNA polymerases.[5]
Objective: To determine the inhibitory effect of test compounds on viral DNA polymerase activity, using cidofovir diphosphate as a positive control.
Materials:
-
Purified viral DNA polymerase
-
Primer-template DNA substrate (e.g., a 5'-radiolabeled or fluorescently-labeled primer annealed to a complementary template)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dTTP, and dCTP)
-
Cidofovir diphosphate (positive control)
-
Test compounds
-
Reaction Buffer (e.g., 30 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 70 mM NaCl, 1.8 mM DTT, 80 µg/ml BSA)[5]
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer, primer-template DNA, and the three dNTPs (excluding dCTP).
-
Aliquot Master Mix: Aliquot the master mix into individual reaction tubes.
-
Add Inhibitors: Add serial dilutions of the test compounds, cidofovir diphosphate (e.g., starting from 100 µM down to sub-µM concentrations), or vehicle control to the respective tubes.
-
Add dCTP: Add dCTP to all tubes.
-
Initiate Reaction: Add the purified viral DNA polymerase to each tube to start the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reactions by adding the stop solution.
-
Denature and Analyze: Heat the samples to denature the DNA and load them onto a denaturing polyacrylamide gel.
-
Visualize and Quantify: After electrophoresis, visualize the DNA products using a phosphorimager or fluorescence scanner. Quantify the amount of full-length product to determine the percent inhibition for each compound concentration.
-
Data Analysis: Calculate the IC₅₀ value for cidofovir diphosphate and the test compounds.
Caption: Workflow for a viral DNA polymerase inhibition assay.
Protocol 2: Cell-Based Antiviral Assay (CPE Reduction)
This is a general protocol for a cytopathic effect (CPE) reduction assay, which can be adapted for various viruses that cause visible damage to host cells.
Objective: To evaluate the ability of test compounds to protect host cells from virus-induced CPE, using cidofovir as a positive control.
Materials:
-
Susceptible host cell line (e.g., Vero, A549, MRC-5)
-
Virus stock with a known titer
-
Cell culture medium (e.g., MEM or DMEM with FBS)
-
Cidofovir (positive control)
-
Test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed Cells: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer overnight.
-
Prepare Compound Dilutions: Prepare serial dilutions of the test compounds and cidofovir in cell culture medium.
-
Treat Cells: After the cells have formed a monolayer, remove the medium and add the compound dilutions to the wells. Include wells for cell control (medium only) and virus control (medium only at this stage).
-
Infect Cells: Add the virus to all wells except the cell control wells, at a multiplicity of infection (MOI) that will cause significant CPE within 3-5 days.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until the virus control wells show 80-90% CPE.
-
Assess Cell Viability: Remove the medium and add the cell viability reagent according to the manufacturer's instructions.
-
Read Plate: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the cell and virus controls. Determine the EC₅₀ value for cidofovir and the test compounds.
Caption: Workflow for a cytopathic effect (CPE) reduction assay.
Protocol 3: Quantitative PCR (qPCR)-Based Antiviral Assay
This protocol is based on an assay for adenovirus 5 and can be adapted for other viruses where viral genome replication can be quantified by qPCR.[8][9]
Objective: To quantify the inhibition of viral DNA replication by test compounds, using cidofovir as a positive control.
Materials:
-
Susceptible host cell line (e.g., 293A for Ad5)
-
Virus stock with a known titer
-
Cell culture medium
-
Cidofovir (positive control)
-
Test compounds
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix
-
Virus-specific primers and probe
-
qPCR instrument
Procedure:
-
Seed Cells: Seed the 96-well plates with host cells.
-
Prepare Compound Dilutions: Prepare serial dilutions of test compounds and cidofovir in cell culture medium.
-
Infect and Treat: Infect the cells with the virus at a specific MOI (e.g., 0.01 for Ad5) and immediately add the compound dilutions.[8] Include cell control (uninfected, untreated) and virus control (infected, untreated) wells.
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 3 days for Ad5).[8]
-
Harvest and Lyse Cells: At the end of the incubation period, lyse the cells to release the viral DNA.
-
DNA Extraction: Extract total DNA from the cell lysates using a DNA extraction kit.
-
qPCR: Perform qPCR using primers and a probe specific for a viral gene. Include a standard curve of known viral genome copy numbers.
-
Data Analysis: Quantify the viral genome copy number in each well. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC₅₀ value for cidofovir and the test compounds.
Logical Use as a Positive Control
The use of cidofovir diphosphate as a positive control provides a critical benchmark for assay performance and data validation in antiviral screening.
Caption: Logical workflow for using a positive control in antiviral screening.
By consistently demonstrating the expected level of inhibition, cidofovir diphosphate confirms that the assay system (including reagents, cells, and virus) is functioning correctly, thereby ensuring the reliability of the screening results for novel test compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Stability of 0.5% cidofovir stored under various conditions for up to 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viral ToxGlo™ Assay Technical Manual [promega.sg]
- 9. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Cidofovir Diphosphate in Poxvirus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of cidofovir (B1669016) and its active metabolite, cidofovir diphosphate (B83284), in the context of poxvirus research. This document includes detailed protocols for key in vitro and in vivo assays, a summary of quantitative data on its antiviral activity, and visualizations of its mechanism of action.
Introduction
Cidofovir [(S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, HPMPC] is a potent antiviral agent with broad-spectrum activity against a variety of DNA viruses, including members of the Poxviridae family.[1][2][3] Its efficacy against orthopoxviruses (such as vaccinia, variola, cowpox, and monkeypox), parapoxviruses (orf virus), and molluscipoxviruses (molluscum contagiosum) has been demonstrated in numerous in vitro and in vivo studies.[1][2][3] The active form of the drug, cidofovir diphosphate (CDVpp), is the primary mediator of its antiviral effects.
Mechanism of Action
Cidofovir is an acyclic nucleoside phosphonate. Upon entry into a host cell, it is phosphorylated by cellular enzymes to its active diphosphate form, cidofovir diphosphate (CDVpp).[1][4] This conversion is independent of viral enzymes, allowing cidofovir to be effective against viruses that may have developed resistance to other nucleoside analogs that require viral kinases for activation.
CDVpp acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[5][6] It can also be incorporated into the growing viral DNA chain.[5][6] While it is not an obligate chain terminator, its incorporation significantly slows down the rate of DNA synthesis.[5][6] Furthermore, DNA strands containing cidofovir are poor substrates for further elongation and exhibit increased resistance to the 3'-5' proofreading exonuclease activity of the viral DNA polymerase.[5][6]
Data Presentation
Table 1: In Vitro Activity of Cidofovir Against Various Poxviruses
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vaccinia Virus (WR) | HeLa S3 | Plaque Reduction | 30.85 ± 8.78 | >200 | >6.5 | |
| Vaccinia Virus (IHD-J) | HeLa S3 | Plaque Reduction | 18.74 ± 6.02 | >200 | >10.7 | |
| Vaccinia Virus (IHD-W) | HeLa S3 | Plaque Reduction | 20.61 ± 4.21 | >200 | >9.7 | |
| Vaccinia Virus | Not Specified | Not Specified | 1.32 µg/mL (~4.7 µM) | >55.6 µg/mL (>200 µM) | 42 | [5] |
| Cowpox Virus | Vero | Plaque Reduction | 27 µM | >100 | >3.7 | |
| Monkeypox Virus | Vero | Plaque Reduction | 27 µM | >100 | >3.7 | |
| Variola Virus | Not Specified | Not Specified | 7 µM | Not Specified | Not Specified | [2] |
| Orf Virus | Ovine Turbinate | Not Specified | 0.21 µg/mL (~0.75 µM) | >55.6 µg/mL (>200 µM) | 264 | [5] |
| Parapoxvirus (Bovine) | Not Specified | Not Specified | 0.27 µg/mL (~0.97 µM) | >55.6 µg/mL (>200 µM) | 206 | [5] |
| Parapoxvirus (Seal) | Not Specified | Not Specified | 0.24 µg/mL (~0.86 µM) | >55.6 µg/mL (>200 µM) | 231 | [5] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are often used interchangeably. Conversion from µg/mL to µM is based on the molar mass of cidofovir (~279.19 g/mol ). The Selectivity Index (SI) is calculated as CC50/IC50.
Experimental Protocols
Protocol 1: In Vitro Poxvirus Inhibition Assay (Plaque Reduction Assay)
This protocol describes a standard method for determining the antiviral activity of cidofovir against poxviruses by quantifying the reduction in viral plaque formation.
Materials:
-
Cells: A suitable cell line for poxvirus propagation (e.g., Vero, HeLa, or BSC-40 cells).
-
Virus: A stock of the desired poxvirus with a known titer (plaque-forming units [PFU]/mL).
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% penicillin-streptomycin.
-
Overlay Medium: Infection medium containing 1% methylcellulose (B11928114) or other viscous agent.
-
-
Cidofovir: Stock solution of known concentration.
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Equipment:
-
6-well or 12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microscope
-
Procedure:
-
Cell Seeding: Seed the selected cell line into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Drug Dilution: Prepare serial dilutions of cidofovir in infection medium to achieve the desired final concentrations.
-
Virus Infection:
-
When the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with the poxvirus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.
-
-
Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of cidofovir to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, or until plaques are clearly visible in the virus control wells.
-
Staining and Plaque Counting:
-
Remove the overlay medium.
-
Fix and stain the cell monolayers with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each cidofovir concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and using a dose-response curve fitting model.
-
Protocol 2: Poxvirus DNA Polymerase Inhibition Assay
This protocol outlines a method to directly assess the inhibitory effect of cidofovir diphosphate on the activity of purified poxvirus DNA polymerase.
Materials:
-
Enzyme: Purified recombinant vaccinia virus DNA polymerase.
-
Substrates:
-
Primer-template DNA duplex.
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP).
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP) or fluorescently labeled primer.
-
Cidofovir diphosphate (CDVpp).
-
-
Buffers and Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT), 100 µg/mL bovine serum albumin (BSA).
-
Stop Solution: 50 mM EDTA.
-
-
Equipment:
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager or fluorescence scanner.
-
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, primer-template DNA, and the desired concentrations of CDVpp.
-
Include a control reaction without CDVpp.
-
-
Enzyme Addition: Initiate the reaction by adding the purified vaccinia virus DNA polymerase.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis:
-
Denature the DNA products by heating.
-
Separate the DNA products by denaturing PAGE.
-
Visualize the products using a phosphorimager (for radiolabeled dNTPs) or a fluorescence scanner (for fluorescently labeled primers).
-
-
Data Interpretation: The inhibition of DNA polymerase activity will be observed as a decrease in the amount of full-length extension product in the presence of CDVpp compared to the control.
Protocol 3: In Vivo Efficacy in a Murine Model of Poxvirus Infection
This protocol provides a general framework for evaluating the in vivo efficacy of cidofovir in a lethal mouse model of cowpox or vaccinia virus infection.
Materials:
-
Animals: BALB/c mice (or other appropriate strain).
-
Virus: A lethal dose of cowpox or vaccinia virus.
-
Cidofovir: Sterile solution for injection.
-
Equipment:
-
Animal housing facilities (appropriate biosafety level).
-
Intranasal or intraperitoneal injection equipment.
-
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Virus Challenge:
-
Anesthetize the mice.
-
Challenge the mice with a lethal dose of the poxvirus via the intranasal or intraperitoneal route.
-
-
Treatment:
-
Administer cidofovir at various doses and schedules (e.g., a single dose at different time points pre- or post-infection, or multiple doses).
-
Include a placebo-treated control group.
-
-
Monitoring:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for at least 21 days.
-
-
Efficacy Assessment:
-
The primary endpoint is typically survival.
-
Secondary endpoints can include viral load in target organs (e.g., lungs, spleen), which can be determined by plaque assay or qPCR at specific time points post-infection.
-
-
Data Analysis:
-
Compare the survival rates between the cidofovir-treated and placebo-treated groups using survival analysis methods (e.g., Kaplan-Meier curves and log-rank test).
-
Compare viral loads between groups using appropriate statistical tests.
-
Visualizations
Mechanism of Action of Cidofovir Diphosphate
Caption: Intracellular activation and mechanism of action of cidofovir.
Experimental Workflow for In Vitro Poxvirus Inhibition Assay
References
- 1. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cidofovir in the treatment of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of vaccinia virus DNA polymerase by cidofovir diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application of Cidofovir Diphosphate in Herpesvirus Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cidofovir (B1669016) is a potent acyclic nucleoside phosphonate (B1237965) antiviral agent with broad-spectrum activity against a variety of DNA viruses, including members of the Herpesviridae family. Its active form, Cidofovir diphosphate (B83284) (CDVpp), is the key metabolite responsible for its antiviral effect. This document provides detailed application notes and experimental protocols for the use of Cidofovir and its diphosphate metabolite in herpesvirus research. It is intended to guide researchers, scientists, and drug development professionals in the effective utilization of this compound for in vitro and in vivo studies.
Cidofovir exerts its antiviral activity by selectively inhibiting viral DNA polymerase.[1][2] Unlike nucleoside analogs that require an initial phosphorylation step catalyzed by a viral kinase, Cidofovir is a nucleotide analog and its activation to the diphosphate form is carried out by cellular enzymes.[3] This makes it effective against certain herpesvirus strains that have developed resistance to other antivirals, such as acyclovir, through mutations in the viral thymidine (B127349) kinase.[4]
Mechanism of Action
Cidofovir enters the cell and undergoes two sequential phosphorylation steps, catalyzed by cellular enzymes, to form the active metabolite, Cidofovir diphosphate (CDVpp).[1][5]
-
First Phosphorylation: Cidofovir is converted to Cidofovir monophosphate (CDVp) by pyrimidine (B1678525) nucleoside monophosphate kinase.[1][6]
-
Second Phosphorylation: CDVp is further phosphorylated to the active Cidofovir diphosphate (CDVpp) by nucleoside diphosphate kinase.[1][6]
CDVpp then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[7][8] Upon incorporation into the growing viral DNA chain, CDVpp slows down or terminates DNA synthesis.[1][9] For human cytomegalovirus (HCMV), the incorporation of two consecutive Cidofovir molecules leads to chain termination.[1]
Data Presentation
The following table summarizes the quantitative data on the in vitro activity of Cidofovir and its active diphosphate form against various human herpesviruses.
| Compound | Virus | Assay Type | Cell Line | EC50 (µM) | Ki (µM) | Reference |
| Cidofovir | HSV-1 | Plaque Reduction | HFF | - | - | [2] |
| HSV-2 | Plaque Reduction | HFF | - | - | [2] | |
| HCMV | Plaque Reduction | HFF | 0.1 µg/ml | - | [4] | |
| VZV | Plaque Reduction | HFF | - | - | [2] | |
| EBV | - | - | - | - | [2] | |
| HHV-6A | Dot-Blot | CBMC | ~0.3 µg/ml | - | [10] | |
| HHV-6B | Dot-Blot | CBMC | ~1.2 µg/ml | - | [10] | |
| HHV-7 | Dot-Blot | CBMC | ~3.0 µg/ml | - | [10] | |
| Cidofovir diphosphate | HCMV | Enzyme Inhibition | - | - | 6.6 | [1][9] |
| HSV-1 | Enzyme Inhibition | - | - | - | [1] | |
| Human DNA Pol α | Enzyme Inhibition | - | - | 51 | [1] | |
| Human DNA Pol β | Enzyme Inhibition | - | - | 520 | [1] | |
| Human DNA Pol γ | Enzyme Inhibition | - | - | 299 | [1] |
HFF: Human Foreskin Fibroblast; CBMC: Cord Blood Mononuclear Cells; EC50: 50% Effective Concentration; Ki: Inhibition Constant.
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a standard method to determine the susceptibility of herpesviruses to antiviral compounds.
Materials:
-
Host cells permissive to the herpesvirus of interest (e.g., Vero cells for HSV, HFF cells for HCMV)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Herpesvirus stock of known titer (PFU/ml)
-
Cidofovir stock solution
-
Overlay medium (e.g., medium with 0.5% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well cell culture plates
Protocol:
-
Cell Seeding: Seed host cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Drug Dilution: Prepare serial dilutions of Cidofovir in cell culture medium.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Drug Application: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of Cidofovir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 2-3 days for HSV, 7-14 days for HCMV).
-
Plaque Staining and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is the concentration of Cidofovir that reduces the number of plaques by 50%.
DNA Polymerase Inhibition Assay
This assay measures the direct inhibitory effect of Cidofovir diphosphate on the activity of purified herpesvirus DNA polymerase.
Materials:
-
Purified herpesvirus DNA polymerase
-
Activated DNA template-primer (e.g., poly(dA-dT))
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)
-
Cidofovir diphosphate (CDVpp) stock solution
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl, and bovine serum albumin)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (including the radiolabeled one).
-
Inhibitor Addition: Add varying concentrations of CDVpp to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of CDVpp that inhibits the DNA polymerase activity by 50% (IC50). The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of the natural substrate (dCTP) and the inhibitor (CDVpp) and analyzing the data using Lineweaver-Burk or Dixon plots.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of Cidofovir on the host cells used in the antiviral assays.
Materials:
-
Host cells
-
Cell culture medium
-
Cidofovir stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Addition: Add serial dilutions of Cidofovir to the wells. Include a cell control with no drug.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the cell control. The 50% cytotoxic concentration (CC50) is the concentration of Cidofovir that reduces cell viability by 50%.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-herpesvirus activity of Cidofovir diphosphate.
Conclusion
Cidofovir diphosphate is a critical tool in the study of herpesvirus replication and the development of novel antiviral therapies. Its unique mechanism of action, which bypasses the need for viral thymidine kinase, makes it an important agent against resistant viral strains. The protocols and data presented here provide a comprehensive resource for researchers to effectively utilize Cidofovir and its active metabolite in their studies. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of herpesvirus biology and the advancement of antiviral drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. upload.medbullets.com [upload.medbullets.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cidofovir Diphosphate in Adenovirus DNA Polymerase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human adenoviruses (AdV) are significant pathogens, particularly in immunocompromised individuals, where they can cause severe and often fatal diseases.[1][2] Currently, there are no FDA-approved antiviral therapies specifically for adenovirus infections, highlighting the urgent need for effective treatments.[1][2] Cidofovir (B1669016) (CDV) is a broad-spectrum antiviral agent that has shown activity against double-stranded DNA viruses, including adenovirus.[1][2] Its clinical utility, however, is hampered by significant nephrotoxicity.[1][2]
Cidofovir is a nucleotide analog that, upon cellular uptake, is phosphorylated to its active form, cidofovir diphosphate (B83284) (CDVpp).[3] CDVpp acts as the key effector molecule that inhibits viral replication. This document provides detailed application notes and protocols for utilizing cidofovir diphosphate in adenovirus DNA polymerase inhibition assays, a critical tool for understanding its mechanism of action and for the development of novel anti-adenoviral therapeutics like brincidofovir (B1667797) (BCV), an orally bioavailable lipid conjugate of cidofovir with reduced nephrotoxicity that also produces CDVpp as its active metabolite.[1][4]
Mechanism of Action of Cidofovir Diphosphate
Cidofovir diphosphate inhibits adenovirus DNA polymerase through a dual mechanism of action:
-
Nonobligate Chain Termination: CDVpp, as an analog of deoxycytidine triphosphate (dCTP), is incorporated into the nascent viral DNA strand by the adenovirus DNA polymerase.[1][4] While not an absolute chain terminator, the incorporation of a CDVpp molecule significantly slows down subsequent chain elongation by the polymerase.[1][4][5] The misincorporated CDVpp is also not readily excised by the proofreading 3'-5' exonuclease activity of the viral polymerase.[1][4][5]
-
Direct Inhibition: At higher concentrations, cidofovir diphosphate can directly inhibit the enzymatic activity of the adenovirus DNA polymerase, independent of its incorporation into the DNA strand.[1][4][5] Kinetic analyses have shown that CDVpp acts as a competitive inhibitor with respect to the natural substrate, dCTP.[4]
The following diagram illustrates the mechanism of action of cidofovir diphosphate in inhibiting adenovirus DNA polymerase.
Caption: Mechanism of Cidofovir Diphosphate Action.
Quantitative Data Summary
The following tables summarize the key quantitative data for the inhibitory activity of cidofovir and its derivatives against adenovirus.
Table 1: In Vitro Efficacy of Cidofovir and Brincidofovir against Adenovirus 5
| Compound | EC50 (µM) | Fold Increase in EC50 for Resistant Mutant (V303I + T87I) | Reference |
| Cidofovir (CDV) | - | 1.9-fold | [4] |
| Brincidofovir (BCV) | - | 2.1-fold | [4] |
Note: Specific EC50 values for the wild-type virus were not provided in the abstract.
Table 2: Kinetic Parameters for Cidofovir Diphosphate Inhibition of DNA Polymerases (Reference data from other viruses)
| Virus | Enzyme | Inhibitor | Ki (µM) | Km (dNTP) | Inhibition Type | Reference |
| Human Cytomegalovirus (HCMV) | DNA Polymerase | CDVpp | 6.6 | 90 nM (dCTP) | Competitive | [6] |
| Human | DNA Polymerase α | CDVpp | 51 | - | - | [6] |
| Human | DNA Polymerase β | CDVpp | 520 | - | - | [6] |
| Human | DNA Polymerase γ | CDVpp | 299 | - | - | [6] |
This data from related viruses provides a comparative context for the inhibitory potential of CDVpp.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the inhibition of adenovirus DNA polymerase by cidofovir diphosphate.
Purification of Recombinant Adenovirus DNA Polymerase
Objective: To obtain highly purified and enzymatically active adenovirus DNA polymerase for use in in vitro inhibition assays.
Materials:
-
Expression vector containing the adenovirus DNA polymerase gene.
-
Appropriate expression host (e.g., E. coli, insect cells, or mammalian cells).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, protease inhibitors).
-
Chromatography resins (e.g., Ni-NTA for His-tagged proteins, heparin-sepharose, ion-exchange, and size-exclusion columns).
-
Dialysis buffer.
-
Protein concentration determination assay (e.g., Bradford or BCA).
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Expression: Express the recombinant adenovirus DNA polymerase in the chosen host system according to standard protocols.
-
Cell Lysis: Harvest the cells and resuspend them in ice-cold lysis buffer. Lyse the cells using appropriate methods (e.g., sonication, French press, or chemical lysis).
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble polymerase.
-
Affinity Chromatography: If the polymerase is tagged (e.g., with a His-tag), perform affinity chromatography (e.g., Ni-NTA) to capture the protein. Elute the bound protein using a gradient of the appropriate eluting agent (e.g., imidazole).
-
Ion-Exchange Chromatography: Further purify the polymerase using ion-exchange chromatography (anion or cation exchange, depending on the pI of the protein) to separate proteins based on their charge.
-
Heparin-Sepharose Chromatography: Utilize heparin-sepharose chromatography, as DNA polymerases often have an affinity for this resin.
-
Size-Exclusion Chromatography: Perform size-exclusion chromatography as a final polishing step to separate the polymerase from any remaining contaminants and protein aggregates.
-
Purity and Concentration: Assess the purity of the final protein fraction by SDS-PAGE and Coomassie blue staining. Determine the protein concentration using a standard assay.
-
Storage: Store the purified polymerase in a suitable buffer containing glycerol (B35011) at -80°C.
Primer Extension Assay for DNA Polymerase Inhibition
Objective: To measure the ability of adenovirus DNA polymerase to extend a primer-template DNA substrate in the presence and absence of cidofovir diphosphate.
Materials:
-
Purified recombinant adenovirus DNA polymerase.
-
Cidofovir diphosphate (CDVpp).
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP).
-
Radiolabeled primer (e.g., 5'-[γ-³²P]ATP labeled) or fluorescently labeled primer.
-
Synthetic DNA template.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 4% glycerol, 1 mg/mL BSA).
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Phosphorimager or fluorescence scanner.
Protocol:
-
Primer-Template Annealing: Anneal the labeled primer to the DNA template by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixtures on ice. A typical 20 µL reaction includes:
-
Reaction buffer.
-
Annealed primer-template DNA (e.g., 50 nM).
-
dNTPs (concentration will vary depending on the experiment, e.g., 50 µM each).
-
Varying concentrations of cidofovir diphosphate (and a no-inhibitor control).
-
Purified adenovirus DNA polymerase (e.g., 20-50 nM).
-
-
Initiation: Initiate the reaction by adding the polymerase and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the desired separation of products is achieved.
-
Visualization and Analysis: Dry the gel and expose it to a phosphor screen or scan for fluorescence. Analyze the intensity of the bands corresponding to the full-length product and any truncated products. A decrease in the full-length product and the appearance of shorter products in the presence of CDVpp indicates inhibition.
Caption: Primer Extension Assay Workflow.
Kinetic Analysis of Inhibition
Objective: To determine the kinetic parameters (Ki) of cidofovir diphosphate and the mode of inhibition of adenovirus DNA polymerase.
Materials:
-
Same as for the Primer Extension Assay, with a method for quantifying DNA synthesis (e.g., filter binding assay with radiolabeled dNTPs or a real-time fluorescence-based assay).
Protocol:
-
Vary Substrate and Inhibitor Concentrations: Set up a matrix of reactions where the concentration of the natural substrate (dCTP) is varied across a range (e.g., from 0.5x Km to 5x Km), and for each dCTP concentration, a range of cidofovir diphosphate concentrations is tested (including a zero-inhibitor control).
-
Measure Initial Reaction Velocities: For each reaction condition, measure the initial rate of DNA synthesis. Ensure that the measurements are taken in the linear range of the reaction.
-
Data Analysis: Plot the data using methods such as:
-
Michaelis-Menten plots: Plot reaction velocity versus substrate concentration for each inhibitor concentration.
-
Lineweaver-Burk plots: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). The pattern of line intersections will indicate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
-
Calculate Ki: From the plots, calculate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers studying the inhibitory effects of cidofovir diphosphate on adenovirus DNA polymerase. These assays are fundamental for elucidating the detailed mechanism of action, for screening new antiviral compounds, and for understanding the basis of drug resistance. The structured data and detailed methodologies will aid in the design and execution of robust experiments, ultimately contributing to the development of effective therapies against adenovirus infections.
References
- 1. Molecular Architecture of Adenovirus DNA Polymerase and Location of the Protein Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A review of molecular biology detection methods for human adenovirus [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cidofovir and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cidofovir (B1669016) is a potent antiviral agent utilized in the treatment of cytomegalovirus (CMV) retinitis in immunocompromised individuals.[1][2][3] Its therapeutic efficacy is dependent on the intracellular conversion to its active metabolite, cidofovir diphosphate (B83284), which acts as a competitive inhibitor of viral DNA polymerase.[2][3][4] Monitoring the levels of cidofovir and its phosphorylated metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the development and validation of a robust HPLC method for the quantification of cidofovir, adaptable for the analysis of its key metabolites. The methods described are applicable for both UV and tandem mass spectrometry (MS/MS) detection.
Metabolic Pathway of Cidofovir
Cidofovir is a monophosphate nucleotide analog that requires intracellular phosphorylation to become pharmacologically active. Cellular enzymes phosphorylate cidofovir first to cidofovir monophosphate and subsequently to cidofovir diphosphate, the active antiviral moiety.[2][4] This active metabolite has a prolonged intracellular half-life, contributing to the drug's sustained antiviral effect.[2][5]
Caption: Intracellular phosphorylation pathway of Cidofovir to its active diphosphate metabolite.
Experimental Protocols
This section details the methodologies for sample preparation and chromatographic analysis of cidofovir.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is adapted for the extraction of cidofovir from human plasma.[6][7]
Materials:
-
Human plasma (or serum)
-
Varian® SAX 1 mL (100 mg) extraction cartridges[6]
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
5% Acetic acid in methanol
-
10% Ammonium (B1175870) hydroxide (B78521) in 65% methanol
-
Internal Standard (IS) solution (e.g., ¹³C₅-Folic acid, 1 µg/mL)[6]
Procedure:
-
Condition the SAX cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Dilute 400 µL of plasma sample with 500 µL of deionized water.[6]
-
Load the diluted plasma onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of deionized water.[6]
-
Elute cidofovir with 2 mL of 5% acetic acid in methanol.[6]
-
Evaporate the eluent to dryness under a stream of air at 38 °C.[6]
-
Reconstitute the residue in 50 µL of 10% ammonium hydroxide in 65% methanol.[6]
-
Add 50 µL of the internal standard solution.[6]
-
Centrifuge at 10,000 rpm for 5 minutes.[6]
-
Inject the supernatant into the HPLC system.
Chromatographic Conditions
Two primary methods are presented: HPLC with UV detection for routine analysis and HPLC-MS/MS for higher sensitivity and specificity, particularly in biological matrices.
Method 1: HPLC with UV Detection [8][9]
-
Mobile Phase: Methanol:Water (20:80, v/v), pH adjusted to 6.2 with 10% NaOH[8][9]
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 20 µL
Method 2: HPLC-MS/MS Detection [6][7]
-
Mobile Phase: 43% methanol in water containing 12 mM ammonium acetate[6][7]
-
Injection Volume: 10 µL[6]
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
MRM Transitions:
Method Validation
The analytical method should be validated according to ICH or FDA guidelines, assessing the following parameters:
-
Linearity: Analyze a series of calibration standards over the expected concentration range.
-
Precision and Accuracy: Determined by replicate analysis of quality control (QC) samples at low, medium, and high concentrations.
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to check for interferences.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Analyte stability in the matrix under various storage and handling conditions.
Data Presentation
The following tables summarize typical quantitative data for Cidofovir analysis based on published methods.
Table 1: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 30 - 150 µg/mL | [8] |
| Regression Equation | y = 17563x - 50470 | [8] |
| Correlation Coefficient (r²) | 0.999 | [8] |
| Intraday Precision (%RSD) | < 2% | [8] |
| Interday Precision (%RSD) | < 2% | [8] |
Table 2: HPLC-MS/MS Method Parameters for Cidofovir in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 20 - 1000 ng/mL | [6][7] |
| Lower Limit of Quantification | 20 ng/mL | [6] |
| Retention Time (Cidofovir) | 2.1 min | [6][7] |
| Retention Time (IS) | 1.9 min | [6][7] |
| Accuracy | 101.6 - 105.7% | [6][7] |
| Intra-assay Precision (%CV) | 4.1 - 5.4% | [6][7] |
| Inter-assay Precision (%CV) | 5.6 - 6.8% | [6][7] |
| Extraction Recovery | ~53% | [6] |
Experimental Workflow
The logical flow of the HPLC method development and validation process is depicted below.
Caption: Workflow for HPLC method development and validation of Cidofovir.
Conclusion
The HPLC methods outlined in this application note provide a robust framework for the quantitative analysis of cidofovir in various matrices. The choice between UV and MS/MS detection will depend on the required sensitivity and the complexity of the sample matrix. For the analysis of intracellular metabolites like cidofovir diphosphate, LC-MS/MS is the preferred technique due to its superior sensitivity and specificity. Proper method development and validation are paramount to ensure reliable and accurate data for research and clinical applications.
References
- 1. jbino.com [jbino.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Metabolism of ganciclovir and cidofovir in cells infected with drug-resistant and wild-type strains of murine cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, bioavailability, metabolism, and tissue distribution of cidofovir (HPMPC) and cyclic HPMPC in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cidofovir in human plasma after low dose drug administration using high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of cidofovir in human plasma after low dose drug administration using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. [PDF] HPLC METHOD DEVELOPMENT OF CIDOFOVIR AS BULK DRUG AND ITS FORMULATION | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Cidofovir Diphosphate Tri(triethylamine) Solubility and Handling
Welcome to the Technical Support Center for Cidofovir Diphosphate (B83284) Tri(triethylamine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and solubilization of this important antiviral compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the experimental use of Cidofovir Diphosphate Tri(triethylamine).
Q1: What is the recommended solvent for initial stock solution preparation?
A1: For a high concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. Cidofovir diphosphate tri(triethylamine) is soluble in DMSO at concentrations up to 125 mg/mL (168.30 mM).[1] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can impact solubility. For aqueous-based assays, sterile water can be used to dissolve the compound at concentrations of ≥ 100 mg/mL (134.64 mM).[1]
Q2: My compound is not fully dissolving in the recommended solvent. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help to break down aggregates and facilitate dissolution.[1]
-
Heating: Gentle warming of the solution can also aid in dissolving the compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
-
Fresh Solvent: Ensure that you are using a fresh, high-purity solvent. Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound.[1]
-
pH Adjustment: The solubility of phosphate (B84403) salts can be pH-dependent. While specific data for the tri(triethylamine) salt is limited, you may consider slight adjustments to the pH of your aqueous buffer if compatible with your experimental design.
Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some strategies to mitigate precipitation:
-
Use of Co-solvents: Incorporating co-solvents in your final formulation can significantly improve solubility. Several protocols have been shown to be effective. For detailed formulations, please refer to the "Data Presentation" section below.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. Add the DMSO stock to a small volume of the aqueous buffer while vortexing, and then gradually add the remaining buffer.
-
Lower Final Concentration: If possible, lowering the final concentration of the compound in your assay may prevent it from exceeding its solubility limit in the aqueous buffer.
Q4: How should I store stock solutions of Cidofovir Diphosphate Tri(triethylamine)?
A4: Prepared stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and decreased solubility.[1]
Q5: Are there alternative formulations to improve the in vivo solubility and delivery of Cidofovir Diphosphate?
A5: Yes, research has explored various prodrug and formulation strategies to enhance the bioavailability of Cidofovir. These include the development of lipid-cidofovir conjugates and other prodrugs designed to improve cell membrane permeability.[2][3][4] While these are distinct molecules, the principles of using co-solvents and formulating with agents like cyclodextrins are also applicable to improving the solubility of the diphosphate salt for in vivo studies.[1]
Data Presentation
The following tables summarize the solubility of Cidofovir Diphosphate Tri(triethylamine) in various solvent systems.
Table 1: Solubility in Single Solvents
| Solvent | Concentration | Molarity | Notes |
| DMSO | 125 mg/mL | 168.30 mM | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Water | ≥ 100 mg/mL | ≥ 134.64 mM | Saturation is not fully determined.[1] |
Table 2: Solubility in Co-Solvent Formulations for In Vivo Use
| Formulation Components | Achievable Concentration | Molarity | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 2.80 mM | Clear Solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 2.80 mM | Clear Solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 2.80 mM | Clear Solution[1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution in DMSO
-
Weigh the desired amount of Cidofovir Diphosphate Tri(triethylamine) in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 125 mg/mL, add 8 µL of DMSO for every 1 mg of compound).
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Kinetic Aqueous Solubility Determination (Adapted from standard methods)
This protocol provides a general framework for determining the kinetic solubility of the compound in an aqueous buffer of choice.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Cidofovir Diphosphate Tri(triethylamine) in 100% DMSO.
-
Preparation of Test Solutions: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a 100 µM solution with 1% DMSO. Prepare serial dilutions as needed.
-
Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Use a 96-well filter plate to separate any precipitated compound from the soluble fraction. Alternatively, centrifuge the plate at high speed and carefully collect the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same buffer system should be prepared for accurate quantification.
Mandatory Visualizations
Caption: Intracellular activation of Cidofovir and its inhibitory effect on viral DNA synthesis.
Caption: A typical workflow for preparing a working solution of Cidofovir Diphosphate Tri(triethylamine) for in vitro/in vivo assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intraocular Safety and Pharmacokinetics of Hexadecyloxypropyl-Cidofovir (HDP-CDV) as a Long-lasting Intravitreal Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cidofovir Diphosphate (CDV-PP) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cidofovir (B1669016) diphosphate (B83284) (CDV-PP) in aqueous solutions for assays.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of cidofovir diphosphate (CDV-PP) in aqueous solutions?
A1: Currently, there is a lack of publicly available, detailed quantitative data on the stability of cidofovir diphosphate in various aqueous solutions, such as degradation rates and half-life under different pH, temperature, and buffer conditions. As a highly polar and phosphorylated molecule, its stability is presumed to be influenced by these factors. Generally, nucleoside diphosphates are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. It is crucial for researchers to perform their own stability assessments under their specific experimental conditions.
Q2: What are the primary degradation pathways for nucleotide analogues like CDV-PP in aqueous solutions?
A2: The primary degradation pathway for nucleoside diphosphates in aqueous solution is hydrolysis of the pyrophosphate bond, yielding the corresponding monophosphate and inorganic phosphate (B84403). This hydrolysis can be catalyzed by acidic or basic conditions. Enzymatic degradation by phosphatases is also a significant concern in biological matrices.
Q3: How should I prepare stock solutions of CDV-PP for in vitro assays?
A3: CDV-PP is typically available as a salt (e.g., triethylammonium (B8662869) salt) to improve solubility and stability. Stock solutions should be prepared in a high-quality aqueous buffer, preferably at a neutral or slightly basic pH (around 7.4 to 8.0), as some nucleotide triphosphates have shown increased stability in slightly alkaline conditions. It is recommended to prepare fresh solutions for each experiment or, if necessary, to store aliquots at -80°C to minimize freeze-thaw cycles. The stability of the stock solution under storage conditions should be validated.
Q4: What are the key challenges in quantifying CDV-PP using LC-MS/MS?
A4: The main challenges in quantifying CDV-PP by LC-MS/MS include:
-
Poor retention on reversed-phase columns: Due to its high polarity, CDV-PP is not well-retained on traditional C18 columns.
-
Ion suppression: The phosphate groups can lead to ion suppression in the mass spectrometer source, reducing sensitivity. Co-eluting matrix components can exacerbate this issue.
-
Low ionization efficiency: Phosphorylated compounds often exhibit poor ionization efficiency in both positive and negative ion modes.
-
Metal adduction: The phosphate moieties can readily form adducts with metal ions (e.g., Na+, K+), complicating the mass spectrum.
Troubleshooting Guide for CDV-PP Assays
This guide addresses common issues encountered during the quantification of CDV-PP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal/Poor Sensitivity | Inefficient ionization of CDV-PP. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flows, temperature). Consider using a different ionization source if available. |
| Ion suppression from matrix components or mobile phase additives. | Implement a robust sample preparation method (e.g., solid-phase extraction) to remove interfering substances. Modify the chromatographic gradient to separate CDV-PP from the suppression zone. Reduce the concentration of non-volatile mobile phase additives. | |
| Degradation of CDV-PP in the sample or during analysis. | Ensure samples are kept at low temperatures and analyzed promptly. Verify the stability of CDV-PP in the autosampler over the course of the analytical run. Use a stable, isotopically labeled internal standard to correct for degradation. | |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | Inappropriate column chemistry for a polar analyte. | Use a column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column with anion-exchange properties. |
| Secondary interactions with the analytical column. | Optimize the mobile phase pH and ionic strength to minimize secondary interactions. | |
| High injection volume or inappropriate sample solvent. | Reduce the injection volume. Ensure the sample solvent is compatible with the initial mobile phase conditions. | |
| Inconsistent Retention Time | Unstable chromatographic conditions. | Ensure the HPLC system is properly equilibrated before injecting samples. Check for leaks in the system. Prepare fresh mobile phases daily. |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash or replace the column. | |
| High Background Noise | Contaminated mobile phase or LC-MS system. | Use high-purity solvents and additives. Regularly clean the ion source of the mass spectrometer. |
| Column bleed. | Use a high-quality column with low bleed characteristics. |
Experimental Protocols
Protocol for Assessing the Stability of Cidofovir Diphosphate in Aqueous Solution
This protocol provides a framework for determining the stability of CDV-PP under various conditions.
1. Materials:
-
Cidofovir diphosphate reference standard
-
High-purity water (e.g., Milli-Q)
-
Buffers of interest (e.g., phosphate, Tris, acetate) at various pH values
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
HPLC or LC-MS/MS system
2. Preparation of Stability Samples:
-
Prepare a stock solution of CDV-PP in a suitable solvent (e.g., water or a neutral buffer) at a known concentration.
-
Prepare a series of aqueous solutions with different buffers and pH values (e.g., pH 4, 7, and 9).
-
Spike the CDV-PP stock solution into each of the prepared aqueous solutions to a final concentration suitable for your analytical method.
-
Aliquot the samples into appropriate vials for each time point and temperature condition to be tested.
3. Stability Study Conditions:
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot from each condition.
-
Immediately analyze the samples using a validated analytical method to determine the concentration of CDV-PP remaining.
4. Data Analysis:
-
Plot the concentration of CDV-PP versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to the appropriate model.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Key LC-MS/MS Method Parameters for CDV-PP Quantification
The following parameters are based on a validated method for the quantification of CDV-PP in tissue homogenates and can serve as a starting point for method development.[1]
| Parameter | Condition |
| Chromatography | Anion exchange chromatography |
| Column | Thermo BioBasic AX (50 × 2.1 mm, 5 μm particle size) or equivalent |
| Mobile Phase | Gradient elution with a mobile phase containing an aqueous buffer and an organic modifier (specifics to be optimized) |
| Detection | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray ionization (ESI), positive or negative mode to be optimized |
| Internal Standard | Stable, isotopically labeled CDV-PP (e.g., ¹³C₃¹⁵N₂-CDV-PP) is highly recommended |
Visualizations
Caption: Workflow for assessing the stability of cidofovir diphosphate.
Caption: Decision tree for troubleshooting low signal in CDV-PP assays.
References
Technical Support Center: Troubleshooting Cidofovir Diphosphate Experiments
This guide is intended for researchers, scientists, and drug development professionals working with Cidofovir (B1669016) and its active metabolite, Cidofovir diphosphate (B83284). It provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cidofovir diphosphate?
A1: Cidofovir is a nucleotide analog that must be phosphorylated intracellularly by host cell enzymes to its active form, Cidofovir diphosphate.[1][2] This active metabolite then acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[3] Incorporation of Cidofovir diphosphate into the growing viral DNA chain can lead to chain termination and inhibition of viral replication.[3]
Q2: How is Cidofovir converted to Cidofovir diphosphate within the cell?
A2: Cidofovir is converted to Cidofovir monophosphate by pyrimidine (B1678525) nucleoside monophosphate kinase. Subsequently, other cellular enzymes, such as pyruvate (B1213749) kinase and creatine (B1669601) kinase, catalyze the formation of Cidofovir diphosphate.[1]
Q3: What is the stability of Cidofovir and its metabolites in solution?
Q4: Can viral resistance to Cidofovir develop?
A4: Yes, viral resistance to Cidofovir can develop in vitro through mutations in the viral DNA polymerase gene.[4] These mutations can reduce the affinity of the viral polymerase for Cidofovir diphosphate.
Troubleshooting Guides
This section provides solutions to common problems encountered during Cidofovir diphosphate experiments.
Inconsistent Results in Enzyme Kinetic Assays
Q: My enzyme kinetic assays with Cidofovir diphosphate are showing variable Km and Vmax values. What are the potential causes and solutions?
A: Inconsistent kinetic parameters can arise from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Enzyme Instability | Ensure the enzyme is stored correctly and handled on ice. Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Substrate (Cidofovir Diphosphate) Degradation | Prepare fresh solutions of Cidofovir diphosphate for each experiment. If storing, aliquot and freeze at -80°C. Verify the concentration and purity of your stock solution. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. Pipette gently against the wall of the tubes to avoid air bubbles.[5] |
| Incorrect Assay Buffer Conditions | Ensure the assay buffer is at the correct pH and ionic strength for optimal enzyme activity. Use the same batch of buffer for all related experiments to minimize variability. |
| Inconsistent Incubation Times or Temperatures | Use a temperature-controlled incubator or water bath. Ensure all reactions are started and stopped at precisely timed intervals. |
| Readout Interference | Check if any components of your reaction mixture interfere with the detection method (e.g., absorbance, fluorescence). Run appropriate controls, including a no-enzyme control. |
Variability in Cell-Based Antiviral Assays (e.g., Plaque Reduction, Yield Reduction)
Q: I am observing high variability in my IC50 values for Cidofovir in cell-based assays. How can I troubleshoot this?
A: Cell-based assays are inherently complex and can be influenced by numerous factors.[6][7] The following table details common sources of variability and how to address them.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before seeding. Visually inspect cell monolayers for confluence and morphology before starting the assay. |
| Inconsistent Virus Titer | Use a well-characterized and titered virus stock. Avoid repeated freeze-thaw cycles of the virus stock. Perform a virus titration alongside each experiment to confirm the multiplicity of infection (MOI). |
| Variability in Drug Concentration | Prepare fresh serial dilutions of Cidofovir for each experiment. Verify the accuracy of your dilutions. |
| Inconsistent Incubation Conditions | Maintain consistent temperature, CO₂, and humidity levels in the incubator. Ensure consistent incubation times for drug treatment and viral infection. |
| Assay Readout Method | For plaque assays, ensure the overlay medium is at the correct temperature and concentration to avoid cell toxicity or inhibition of plaque formation.[8] For yield reduction assays, be precise with the timing of harvest and the method of virus quantification (e.g., qPCR, TCID₅₀).[9][10] |
| Cell Line Transporter Expression | The expression of organic anion transporters (OATs) can significantly affect the intracellular concentration and cytotoxicity of Cidofovir.[11] Use a cell line with consistent and well-characterized transporter expression. |
Experimental Protocols
Enzyme Kinetic Assay for Viral DNA Polymerase
This protocol provides a general framework for determining the kinetic parameters of a viral DNA polymerase in the presence of Cidofovir diphosphate.
-
Reaction Mixture Preparation: Prepare a reaction buffer optimal for the specific viral DNA polymerase being studied. A typical buffer may contain Tris-HCl, MgCl₂, DTT, and BSA.
-
Enzyme and Substrate Preparation: Dilute the purified viral DNA polymerase to the desired concentration in the reaction buffer. Prepare serial dilutions of the natural substrate (dCTP) and the inhibitor (Cidofovir diphosphate).
-
Assay Procedure:
-
In a microplate, combine the reaction buffer, a fixed concentration of a primer-template DNA substrate, and varying concentrations of dCTP.
-
For inhibition assays, add varying concentrations of Cidofovir diphosphate to reactions containing a fixed concentration of dCTP.
-
Initiate the reaction by adding the viral DNA polymerase.
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction using an appropriate method (e.g., adding EDTA).
-
-
Data Analysis:
-
Quantify the amount of product formed using a suitable method (e.g., radioisotope incorporation, fluorescence-based detection).
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, use appropriate plots (e.g., Lineweaver-Burk) to determine the type of inhibition and the inhibition constant (Ki).
-
Plaque Reduction Assay
This protocol outlines the steps for a standard plaque reduction assay to determine the antiviral activity of Cidofovir.
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Drug and Virus Preparation: Prepare serial dilutions of Cidofovir in a serum-free medium. Dilute the virus stock to a concentration that produces a countable number of plaques.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the virus inoculum (and in parallel, a mock-infected control) to the wells and allow for adsorption for 1-2 hours.
-
Remove the inoculum and add an overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose) with or without the various concentrations of Cidofovir.
-
-
Incubation: Incubate the plates at the optimal temperature and CO₂ for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet).
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the drug concentration.
Visualizations
References
- 1. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of human adenovirus type 5 variants resistant to the antiviral cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cidofovir Diphosphate for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cidofovir (B1669016) diphosphate (B83284) (CDV-PP) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cidofovir?
Cidofovir (CDV) is an acyclic nucleoside phosphonate (B1237965) analog with broad-spectrum activity against DNA viruses.[1][2] Once inside a host cell, it is phosphorylated by cellular enzymes to its active metabolite, Cidofovir diphosphate (CDV-PP).[2] CDV-PP acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate dCTP.[2][3] Its incorporation into the growing viral DNA chain leads to the slowing or termination of DNA synthesis, thereby inhibiting viral replication.[2][3]
Q2: Why is my observed in vitro efficacy of Cidofovir lower than expected?
Several factors can contribute to lower-than-expected efficacy in vitro:
-
Cell Line Choice: The cell line used can significantly impact the apparent activity of Cidofovir. Cellular uptake and the efficiency of phosphorylation to the active diphosphate form can vary between cell types.[4]
-
Viral Strain Susceptibility: Different viral strains or clinical isolates can exhibit varying sensitivity to Cidofovir.[5]
-
Assay Method: The type of assay used to measure antiviral activity (e.g., plaque reduction, yield reduction, PCR-based) can yield different EC50 values.[6]
-
Drug Concentration: Ensure accurate preparation of Cidofovir solutions and proper serial dilutions.
-
Cell Health and Density: Unhealthy or overly dense cell monolayers can affect viral replication and drug efficacy.
Q3: I am observing high cytotoxicity with Cidofovir at concentrations where I expect to see antiviral activity. What should I do?
High cytotoxicity can confound the interpretation of antiviral efficacy data. Consider the following:
-
Determine the CC50: Always determine the 50% cytotoxic concentration (CC50) of Cidofovir in your specific cell line alongside the antiviral assay. This will help you calculate the selectivity index (SI = CC50/EC50), a measure of the therapeutic window.
-
Use a Different Cytotoxicity Assay: Some compounds can interfere with the reagents used in common cytotoxicity assays (e.g., MTT). Consider using an orthogonal method, such as a lactate (B86563) dehydrogenase (LDH) release assay, to confirm your findings.[7]
-
Check Solvent Toxicity: If using a solvent like DMSO to dissolve Cidofovir, ensure the final concentration in your assay is not toxic to the cells. Always include a vehicle control.[7]
-
Optimize Incubation Time: Shorter incubation times may be sufficient to observe antiviral activity while minimizing cytotoxicity.[7]
Q4: Can I use Cidofovir diphosphate directly in my assays?
While Cidofovir is administered to cells and converted intracellularly, for cell-free assays, such as those directly measuring viral DNA polymerase inhibition, using the active form, Cidofovir diphosphate (CDV-PP), is necessary.[2][3]
Troubleshooting Guides
Issue 1: High Variability in Plaque Reduction Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Monolayer | Ensure cells are seeded evenly and form a confluent monolayer before infection. Visually inspect plates before starting the assay. |
| Variable Viral Input | Use a consistent multiplicity of infection (MOI) for all experiments. Titer your viral stock regularly. |
| Incomplete Viral Adsorption | Gently rock the plates during the viral adsorption period to ensure even distribution of the virus. |
| Overlay Issues | If using a semi-solid overlay, ensure it is at the correct temperature and consistency to prevent detachment or cell toxicity. |
| Subjective Plaque Counting | If counting manually, have a second person count the plaques, or use an automated plaque counter for consistency.[8] |
Issue 2: No Clear Dose-Response Curve for Antiviral Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentrations | Prepare fresh serial dilutions of Cidofovir for each experiment. Verify the stock concentration. |
| Drug Inactivity | Ensure proper storage of Cidofovir stock solutions to prevent degradation. |
| Resistant Viral Strain | If possible, test a reference, sensitive viral strain to confirm the assay is working correctly. |
| Assay Window Too Narrow | Test a wider range of Cidofovir concentrations, from nanomolar to high micromolar, to capture the full dose-response curve.[7] |
| High Background in Assay | Optimize assay conditions to reduce background signal (e.g., in PCR-based assays, check primer specificity). |
Quantitative Data Summary
The in vitro activity of Cidofovir is often reported as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and its cytotoxicity is reported as the 50% cytotoxic concentration (CC50). These values can vary significantly depending on the virus, cell line, and assay method used.
Table 1: In Vitro Activity of Cidofovir Against Various Viruses
| Virus | Cell Line | Assay Method | EC50 / IC50 (µM) | Reference |
| Vaccinia Virus (WR strain) | HeLa-S3 | Plaque Assay | 30.85 ± 8.78 | [9] |
| Vaccinia Virus (IHD-J strain) | HeLa-S3 | Plaque Assay | 18.74 ± 6.02 | [9] |
| Vaccinia Virus (IHD-W strain) | HeLa-S3 | Plaque Assay | 20.61 ± 4.21 | [9] |
| Polyomavirus BK | WI-38 | Quantitative PCR | 13.9 ± 1.2 | [6] |
| Adenovirus 5 (mutant) | 293A | qPCR | 1.9-fold increase vs WT | [10] |
| Herpes Simplex Virus-1 | Vero | Not Specified | 6.43 |
Table 2: In Vitro Cytotoxicity of Cidofovir
| Cell Line | Assay Method | CC50 (µM) | Reference |
| WI-38 | Neutral Red Assay | >100 | [6] |
| WI-38 | Quantitative PCR | >100 | [6] |
| Hs68 | [3H]thymidine uptake | >20 | [11] |
| 3T3-L1 | [3H]thymidine uptake | >20 | [11] |
| HFF | Visual Examination | >20 | [11] |
| MRC-5 | Visual Examination | >100 | [11] |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Plate a monolayer of a susceptible cell line (e.g., Vero, HeLa) in multi-well plates and incubate until confluent.
-
Virus Infection: Infect the cell monolayers with a known amount of virus, typically at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1-2 hours.
-
Drug Treatment: Remove the viral inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose) with serial dilutions of Cidofovir. Include a no-drug control.
-
Incubation: Incubate the plates for a period that allows for the formation of visible plaques in the control wells (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with methanol) and stain with a dye like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The EC50 is the concentration of Cidofovir that reduces the number of plaques by 50%.
Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the same concentrations of Cidofovir used in the antiviral assay. Include a vehicle control and a positive control for maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period (same as the antiviral assay), carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate to allow the enzymatic reaction to proceed, resulting in a color change. Measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. The CC50 is the concentration of Cidofovir that causes 50% cell death.[7]
Visualizations
Caption: Mechanism of action of Cidofovir within a host cell.
Caption: General experimental workflow for in vitro evaluation of Cidofovir.
References
- 1. Cidofovir Activity against Poxvirus Infections [mdpi.com]
- 2. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of vaccinia virus DNA polymerase by cidofovir diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and in vitro evaluation of cidofovir for treatment of adenovirus infection in pediatric hematopoietic stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing off-target effects of Cidofovir diphosphate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to effectively use Cidofovir (B1669016) in cell culture while minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cidofovir in cell culture?
A1: Cidofovir is a nucleotide analog of deoxycytidine. For it to become active, it must be phosphorylated by host cell enzymes to its diphosphate (B83284) form, Cidofovir diphosphate (CDVpp).[1][2] CDVpp then acts as a competitive inhibitor of viral DNA polymerases.[3][4] By mimicking the natural substrate (dCTP), it gets incorporated into the growing viral DNA chain, leading to the disruption of DNA synthesis and halting viral replication.[1][5] Unlike some other antiviral drugs, Cidofovir's initial phosphorylation does not depend on viral kinases, allowing it to be effective against certain resistant viral strains.[1]
Q2: What are the main off-target effects of Cidofovir in an in vitro setting?
A2: The primary off-target effect observed in vitro is cytotoxicity, which is closely linked to the mechanism of its well-documented in vivo nephrotoxicity.[6][7] This cytotoxicity is primarily driven by:
-
Accumulation in Cells via Organic Anion Transporters (OATs): Certain cell types, particularly those of renal origin or engineered to express them, have high levels of human organic anion transporter 1 (hOAT1).[8] These transporters actively pull Cidofovir from the culture medium into the cell, leading to high intracellular concentrations and subsequent cell death.[9][10]
-
Inhibition of Host Cell DNA Polymerases: While CDVpp has a much higher affinity for viral DNA polymerases, it can inhibit human DNA polymerases α, β, and γ, albeit at significantly lower levels (8 to 600 times weaker).[3][11] At high intracellular concentrations, this can interfere with normal cellular DNA replication and repair.
-
Induction of DNA Damage: Studies have shown that Cidofovir can cause DNA double-strand breaks and trigger a DNA damage response in both HPV-positive and HPV-negative cancer cell lines, leading to cell cycle arrest and mitotic catastrophe.[12][13]
Q3: How can I minimize Cidofovir-induced cytotoxicity in my cell culture experiments?
A3: To distinguish between specific antiviral activity and off-target cytotoxicity, consider the following strategies:
-
Cell Line Selection: If your research does not require a renal cell model, choose cell lines with low or no expression of organic anion transporters (like standard HEK293 cells, as opposed to HEK-OAT1 transfected cells).[9]
-
Co-administration with Probenecid (B1678239): Probenecid is an inhibitor of OATs.[4][11] Adding probenecid to your culture medium can block the active uptake of Cidofovir into cells that express these transporters, thereby reducing intracellular accumulation and off-target toxicity.[10]
-
Dose-Response Curves: Always perform a dose-response experiment to determine both the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) in your specific cell model. The ratio of these values (CC50/EC50) is the selectivity index (SI), a critical measure of the drug's therapeutic window.
-
Time-Course Experiments: Cidofovir's cytotoxic effects can be time-dependent.[13] Assess cell viability at multiple time points to understand the kinetics of both the antiviral and cytotoxic effects.
Q4: What is a typical starting concentration for Cidofovir in cell culture?
A4: The effective concentration of Cidofovir varies widely depending on the virus and the cell line being used. For antiviral screening, concentrations can range from 0.1 µg/mL to 100 µg/mL. For instance, against vaccinia virus in HeLa-S3 cells, concentrations of 50 µM (approximately 15.5 µg/mL) or higher were shown to suppress viral replication.[14] It is crucial to determine the optimal concentration for your specific experimental system by running a dose-response curve.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death at concentrations expected to be non-toxic. | The cell line may have high endogenous expression of organic anion transporters (e.g., hOAT1), leading to drug accumulation. | 1. Verify OAT expression in your cell line via literature search, RT-qPCR, or Western blot.2. Switch to a cell line with known low OAT expression.3. Perform experiments with co-administration of an OAT inhibitor like Probenecid (see protocol below).[10] |
| Inconsistent antiviral efficacy between experiments. | 1. Variations in cell health, density, or metabolic activity can affect the rate of Cidofovir phosphorylation to its active diphosphate form.[2]2. The viral inoculum may vary between experiments. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.2. Use a consistent and accurately titrated viral stock for all infections. |
| Difficulty distinguishing between antiviral cytopathic effect (CPE) and drug-induced cytotoxicity. | At higher concentrations, the observed cell death could be a combination of viral CPE and direct drug toxicity, confounding the results. | 1. Always run parallel uninfected control plates treated with the same concentrations of Cidofovir to determine the CC50.2. Use a quantitative cell viability assay (e.g., MTT, CellTiter-Glo) in addition to visual inspection of CPE.3. Calculate the Selectivity Index (SI = CC50/EC50) to ensure you are working within a therapeutic window where antiviral effects are maximized and cytotoxicity is minimized. |
Quantitative Data Summary
The following table summarizes the 50% cytotoxic concentration (CC50) of Cidofovir in various cell lines as reported in the literature. These values can serve as a starting point for designing your experiments.
| Cell Line | Cell Type | CC50 (µM) | CC50 (µg/mL) | Reference |
| CHO (Parental) | Chinese Hamster Ovary | >1000 | >311 | [10] |
| CHO-hOAT1 | CHO expressing hOAT1 | ~2.5 | ~0.78 | [10] |
| HEK293 (Wildtype) | Human Embryonic Kidney | >100 | >31.1 | [9] |
| HEK-OAT1 | HEK293 expressing hOAT1 | ~20 | ~6.2 | [9] |
| HeLa-S3 | Human Cervical Cancer | >200 | >62.2 | [14] |
| PHK | Primary Human Keratinocytes | 141 | 43.8 | [13] |
| SiHa | Human Cervical Cancer (HPV+) | 30 | 9.3 | [13] |
Note: Cidofovir's molecular weight is approximately 311.2 g/mol (for the hydrated form used in many preparations).
Key Experimental Protocols
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
This protocol provides a method to determine the CC50 of Cidofovir.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 90% confluency at the end of the assay. Incubate for 24 hours.
-
Drug Dilution: Prepare a 2X serial dilution series of Cidofovir in culture medium. Include a "medium only" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well (in triplicate). Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC50 value using non-linear regression analysis.
Protocol 2: Minimizing Cytotoxicity with Probenecid Co-treatment
This protocol describes how to use Probenecid to block OAT-mediated uptake of Cidofovir.
-
Probenecid Stock: Prepare a stock solution of Probenecid (e.g., 100 mM in 1 M NaOH, then neutralized with HCl and sterile filtered).
-
Pre-treatment: One hour before adding Cidofovir, replace the culture medium with a medium containing Probenecid at a final concentration of 1-2 mM.
-
Cidofovir Treatment: Add Cidofovir to the desired final concentration to the wells already containing Probenecid.
-
Assay: Proceed with your experiment (e.g., antiviral assay or cytotoxicity assay as described above).
-
Controls: Include controls with Cidofovir alone, Probenecid alone, and untreated cells to properly assess the effects. The cytotoxicity of Cidofovir should be significantly reduced in the presence of Probenecid in OAT-expressing cells.[10]
Diagrams and Workflows
Cidofovir's Mechanism and Off-Target Pathways
Caption: Mechanism of Cidofovir activation and its on-target vs. off-target effects.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for evaluating Cidofovir's therapeutic window in cell culture.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity with Cidofovir.
References
- 1. UpToDate 2018 [bsgdtphcm.vn]
- 2. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of antiviral nucleotides adefovir and cidofovir is induced by the expression of human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cidofovir - Wikipedia [en.wikipedia.org]
- 12. The Antiviral Agent Cidofovir Induces DNA Damage and Mitotic Catastrophe in HPV-Positive and -Negative Head and Neck Squamous Cell Carcinomas In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing and Mitigating Cidofovir Diphosphate-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cidofovir (B1669016) diphosphate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cidofovir-induced cytotoxicity?
A1: The primary dose-limiting toxicity of Cidofovir is nephrotoxicity, which occurs in the proximal tubular cells of the kidneys.[1][2][3] Cidofovir is actively taken up by these cells via the human organic anion transporter 1 (hOAT1).[4] Its accumulation within these cells leads to DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).[5][6][7][8] In some cell types, it can also induce mitotic catastrophe.[5][8]
Q2: How can Cidofovir-induced cytotoxicity be mitigated in vitro?
A2: Co-administration of probenecid (B1678239) is the most common method to mitigate Cidofovir-induced cytotoxicity.[2][3] Probenecid is a competitive inhibitor of the organic anion transporter 1 (OAT1), the primary transporter responsible for Cidofovir uptake into renal proximal tubular cells.[4] By blocking this transporter, probenecid reduces the intracellular concentration of Cidofovir, thereby decreasing its cytotoxic effects.
Q3: What are the typical IC50 and CC50 values for Cidofovir?
A3: The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of Cidofovir vary significantly depending on the cell line and the assay used. It is crucial to determine these values empirically for your specific experimental system. Below is a summary of reported values from various studies.
Quantitative Data Summary
Table 1: Cidofovir IC50 and CC50 Values in Various Cell Lines
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| Vero | Cytotoxicity | IC50 | Varies by variola virus isolate | [9] |
| A549 | Cytotoxicity | IC50 | Not specified | [10] |
| WI-38 | Neutral Red | CC50 | >100 | [11] |
| WI-38 | PCR | CC50 | 40 | [11] |
| CHO | Cytotoxicity | CC50 | >1000 | [4] |
| CHO-hOAT1 | Cytotoxicity | CC50 | ~2.5 | [4] |
| RPTECs | WST-1 | CC50 | ~146 (40 µg/mL) | [12] |
| HNSCC (UM-SCC-47) | MTT | IC50 | Varies with time | [5] |
| HNSCC (93-VU-147T) | MTT | IC50 | Varies with time | [5] |
| NOK | MTT | IC50 | Varies with time | [5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Cytotoxic Concentration 50%) is the concentration of a drug that kills 50% of cells in vitro.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Question: I am seeing inconsistent results in my MTT assays when treating cells with Cidofovir. What could be the cause?
-
Answer: High variability in MTT assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension and are seeding the same number of cells in each well. Use a cell counter for accuracy.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is best to avoid using the outer wells or fill them with sterile PBS or media.
-
Compound Precipitation: Visually inspect your culture plates for any signs of compound precipitation, which can lead to uneven drug exposure. If precipitation is observed, you may need to adjust the solvent or test lower concentrations.
-
Assay Interference: Some compounds can interfere with the MTT reagent itself. To rule this out, you can perform a cell-free assay with your compound and the MTT reagent.
-
Issue 2: No clear dose-response curve observed.
-
Question: I am not observing a typical sigmoidal dose-response curve in my Cidofovir cytotoxicity experiments. Why might this be?
-
Answer: A lack of a clear dose-response curve can be due to a few reasons:
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or not centered around the IC50 of your cell line. Broaden your concentration range to include both very low and very high concentrations.
-
Compound Inactivity: At the tested concentrations, Cidofovir may not be cytotoxic to your specific cell line. Consider increasing the concentration range if solubility permits.
-
Assay Incubation Time: The cytotoxic effects of Cidofovir may be time-dependent. Consider increasing the incubation time to allow for the induction of apoptosis or cell cycle arrest.
-
Issue 3: Discrepancy between different cytotoxicity assays.
-
Question: My MTT assay shows a decrease in cell viability, but an LDH release assay does not show significant cytotoxicity. How do I interpret these results?
-
Answer: This discrepancy often points to the specific mechanism of cell death induced by the compound.
-
MTT assay measures mitochondrial activity, which is an indicator of metabolic activity. A decrease in the MTT signal can indicate either cell death or a reduction in metabolic activity without cell death (cytostatic effect).
-
LDH release assay measures the release of lactate (B86563) dehydrogenase, which indicates a loss of membrane integrity, a hallmark of necrosis.
-
Cidofovir primarily induces apoptosis , a programmed cell death process that involves a cascade of intracellular events without immediate membrane rupture. Therefore, you would expect to see a decrease in the MTT signal (due to decreased metabolic activity in apoptotic cells) before significant LDH release. To confirm apoptosis, you should use a more specific assay like Annexin V staining or a caspase activity assay.
-
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[13][14][15][16]
-
Materials:
-
Cells in culture
-
96-well plates
-
Cidofovir
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cidofovir and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the media and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20]
-
Materials:
-
Cells in culture
-
Cidofovir
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with Cidofovir as described for the MTT assay.
-
Harvest the cells (including any floating cells in the media) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
3. Propidium Iodide Staining for Cell Cycle Analysis
This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23][24]
-
Materials:
-
Cells in culture
-
Cidofovir
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with Cidofovir.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Interpretation: The DNA content will be proportional to the PI fluorescence intensity. A histogram of cell counts versus fluorescence will show peaks corresponding to the G0/G1, S, and G2/M phases.
-
4. Probenecid Co-administration for in vitro Mitigation
This protocol provides a general guideline for using probenecid to mitigate Cidofovir-induced cytotoxicity in vitro. The optimal concentration of probenecid should be determined empirically for your cell line.
-
Materials:
-
Cells in culture (expressing OAT1, e.g., CHO-hOAT1 or primary renal proximal tubule cells)
-
Cidofovir
-
Probenecid
-
-
Procedure:
-
Prepare a stock solution of probenecid (e.g., in DMSO or a basic solution, as it has low aqueous solubility).
-
Pre-incubate the cells with an appropriate concentration of probenecid for 1-2 hours before adding Cidofovir. A starting concentration range for probenecid could be 100-500 µM.
-
Add Cidofovir to the media already containing probenecid.
-
Continue the incubation for the desired duration.
-
Assess cytotoxicity using one of the methods described above (e.g., MTT assay).
-
Compare the cytotoxicity of Cidofovir with and without probenecid pre-treatment to determine the mitigating effect.
-
Visualizations
Caption: Signaling pathway of Cidofovir-induced cytotoxicity.
Caption: General experimental workflow for assessing Cidofovir cytotoxicity.
Caption: Troubleshooting logic for Cidofovir cytotoxicity experiments.
References
- 1. Tubular cell apoptosis and cidofovir-induced acute renal failure. - Post - Medbullets Step 1 [step1.medbullets.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of antiviral nucleotides adefovir and cidofovir is induced by the expression of human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antiviral Agent Cidofovir Induces DNA Damage and Mitotic Catastrophe in HPV-Positive and -Negative Head and Neck Squamous Cell Carcinomas In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cidofovir selectivity is based on the different response of normal and cancer cells to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of antiviral drug cidofovir on proliferation of human papillomavirus-infected cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antiviral Agent Cidofovir Induces DNA Damage and Mitotic Catastrophe in HPV-Positive and -Negative Head and Neck Squamous Cell Carcinomas In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IC50 values (µg/ml) for cidofovir against all variola virus isolates tested on Vero cells [farm.ucl.ac.be]
- 10. researchgate.net [researchgate.net]
- 11. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cidofovir inhibits polyomavirus BK replication in human renal tubular cells downstream of viral early gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. vet.cornell.edu [vet.cornell.edu]
Cidofovir diphosphate degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cidofovir (B1669016) diphosphate (B83284). The information is designed to help address common issues encountered during experiments and ensure the stability and integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cidofovir, and how is cidofovir diphosphate formed?
Cidofovir is an acyclic nucleoside phosphonate (B1237965) that acts as an antiviral agent. It must be converted into its active form, cidofovir diphosphate (CDV-PP), to exert its inhibitory effect on viral DNA polymerases. This activation is a two-step phosphorylation process catalyzed by host cellular enzymes.[1]
-
First Phosphorylation: Cidofovir is first phosphorylated to cidofovir monophosphate (CDV-MP). This reaction is catalyzed by pyrimidine (B1678525) nucleoside monophosphate kinase.[1]
-
Second Phosphorylation: Cidofovir monophosphate is then further phosphorylated to the active cidofovir diphosphate. Several enzymes can catalyze this step, with pyruvate (B1213749) kinase being the most efficient, although creatine (B1669601) kinase and nucleoside diphosphate kinase also show activity.[1]
This reliance on cellular kinases for activation allows cidofovir to be effective against viral strains that have developed resistance to other nucleoside analogs through mutations in viral kinases.
Figure 1: Activation pathway of cidofovir to its active diphosphate form.
Q2: What are the likely degradation pathways for cidofovir diphosphate in an experimental setting?
While specific studies detailing the complete degradation pathways of cidofovir diphosphate are limited, based on the principles of nucleotide metabolism, two primary pathways are likely:
-
Dephosphorylation: This is the enzymatic removal of phosphate (B84403) groups. Cellular phosphatases can hydrolyze the phosphate bonds, converting cidofovir diphosphate back to cidofovir monophosphate and subsequently to the parent cidofovir. This is a common catabolic pathway for nucleotide analogs.
-
Deamination: The exocyclic amino group on the cytosine base can be removed through hydrolytic deamination. This would convert the cytosine moiety into a uracil-like structure, rendering the molecule inactive.
References
quality control parameters for Cidofovir diphosphate tri(triethylamine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of Cidofovir diphosphate (B83284) tri(triethylamine).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cidofovir diphosphate tri(triethylamine)?
A1: For long-term stability, Cidofovir diphosphate tri(triethylamine) solid should be stored at -20°C, sealed, and protected from moisture.[1] When in a solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to keep the product in a sealed container to prevent moisture absorption.
Q2: How should I prepare stock solutions of Cidofovir diphosphate tri(triethylamine)?
A2: Cidofovir diphosphate tri(triethylamine) is soluble in water (≥ 100 mg/mL) and DMSO (125 mg/mL, may require sonication).[1] For aqueous stock solutions intended for cell-based assays, it is recommended to filter-sterilize the solution through a 0.22 μm filter before use.[1] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[2]
Q3: What are the typical quality control specifications for this product?
A3: High-quality Cidofovir diphosphate tri(triethylamine) for research use should meet stringent quality control specifications. A summary of typical parameters is provided in the table below.
Q4: Can the tri(triethylamine) counterion affect my experiments?
A4: Yes, the tri(triethylamine) counterion has the potential to influence experimental outcomes. Triethylamine (B128534) can sometimes contain impurities, such as aldehydes, which may modify peptides or other biological molecules.[2] Additionally, residual triethylamine from purification processes can interfere with certain analytical techniques, like electrochemiluminescence.[3] It is also possible for the triethylammonium (B8662869) cation to be lost during chromatographic purification or solution concentration, which would alter the compound's properties.[1]
Q5: My experimental results are inconsistent. What are some common issues with nucleotide analogs like Cidofovir diphosphate?
A5: Inconsistent results with nucleotide analogs can arise from several factors. These include degradation of the compound due to improper storage or handling, inaccuracies in concentration determination, and variability in the enzymatic assay itself. The specific DNA or RNA sequence used in polymerase assays can significantly affect the incorporation of nucleotide analogs.[4] Furthermore, some polymerases may exhibit "induced inhibition," where the analog is a weak inhibitor on its own but becomes a potent inhibitor in the presence of the next correct nucleotide.[4]
Quality Control Parameters
The quality of Cidofovir diphosphate tri(triethylamine) is critical for obtaining reliable and reproducible experimental results. Below is a summary of key quality control parameters and their typical acceptance criteria for research-grade material.
| Parameter | Method | Acceptance Criteria | Typical Certificate of Analysis Result |
| Appearance | Visual Inspection | White to off-white solid | White to off-white solid[1] |
| Identity | ¹H NMR Spectroscopy | Spectrum conforms to the structure of Cidofovir diphosphate tri(triethylamine) | Consistent with structure[1] |
| Identity | LC-MS | Mass spectrum is consistent with the molecular weight of the compound (742.72 g/mol ) | Consistent with structure[1] |
| Purity | HPLC | ≥ 99% | 99.90%[1] |
| Solubility | Visual Inspection | Soluble in water (≥ 100 mg/mL) and DMSO (125 mg/mL) | Soluble in water and DMSO[1] |
| Residual Solvents | GC-HS | ≤ 0.5% | Not typically reported on standard CoA |
| Endotoxin | LAL Test | ≤ 1 EU/mg (for in vivo grade) | Not typically reported on standard CoA |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with Cidofovir diphosphate tri(triethylamine).
| Issue | Potential Cause | Recommended Action |
| Low or No Activity in Enzymatic Assays | Degradation of the compound: Improper storage or multiple freeze-thaw cycles can lead to hydrolysis of the phosphate (B84403) groups. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Confirm the integrity of the compound using an appropriate analytical method like HPLC. |
| Incorrect concentration: Inaccurate weighing or dilution can lead to a lower than expected concentration. | - Recalibrate your balance. - Prepare fresh dilutions from a newly prepared stock solution. | |
| Enzyme incompatibility: The specific polymerase or enzyme being used may not efficiently recognize or incorporate Cidofovir diphosphate. | - Test a range of concentrations of the compound. - Consider using a different enzyme known to be compatible with nucleotide analogs. | |
| Precipitation in Solution | Low solubility in the chosen buffer: The compound may not be sufficiently soluble in your experimental buffer. | - If using an aqueous buffer, ensure the pH is compatible with the compound's stability. - Consider preparing the initial stock solution in DMSO and then diluting it into your aqueous buffer. Sonication may aid dissolution.[1] |
| Salt form instability: The tri(triethylamine) salt may dissociate, leading to precipitation of the free acid form. | - Prepare solutions fresh before use. - Avoid prolonged storage of dilute aqueous solutions. | |
| Inconsistent Results Between Batches | Variability in product quality: Different batches may have slight variations in purity or the presence of impurities. | - Always obtain a batch-specific Certificate of Analysis. - If possible, test new batches against a previously validated batch. |
| Interference from triethylamine: Residual triethylamine or its degradation products could be affecting the assay. | - Consider purifying the compound to remove any residual triethylamine if your assay is particularly sensitive. - Run a control with triethylamine alone to assess its effect on your assay. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is a general guideline and may require optimization for your specific instrumentation and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.
-
Sample Preparation: Dissolve the compound in water or mobile phase A to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Workflow for Troubleshooting Low Activity in an Enzymatic Assay
Caption: Troubleshooting workflow for low or no activity in enzymatic assays.
Signaling Pathway of Cidofovir
Caption: Intracellular activation pathway of Cidofovir to its active diphosphate form.
References
- 1. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovered triethylamine as impurity in synthetic DNAs for and by electrochemiluminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Kinetic Data with Cidofovir Diphosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cidofovir (B1669016) diphosphate (B83284) (CDVpp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected kinetic data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cidofovir diphosphate (CDVpp)?
A1: Cidofovir diphosphate is the active intracellular metabolite of the antiviral drug Cidofovir.[1][2][3] Its primary mechanism of action is the competitive inhibition of viral DNA polymerases with respect to the natural substrate, deoxycytidine triphosphate (dCTP).[4][5] CDVpp can be incorporated into the growing viral DNA chain, which can lead to a reduction in the rate of viral DNA synthesis.[2][6] While a single incorporation may not immediately terminate chain elongation, it can impede the addition of subsequent nucleotides.[4][7][8] The consecutive incorporation of CDVpp molecules, however, can result in chain termination.[9]
Q2: Why am I observing non-competitive or mixed-mode inhibition in my kinetic assays?
A2: While CDVpp is primarily a competitive inhibitor of dCTP, observing non-competitive or mixed-inhibition patterns can occur under certain experimental conditions. This could be due to a secondary mechanism of action where, at high concentrations, CDVpp may directly inhibit the DNA polymerase enzyme activity, independent of dCTP binding.[10] Additionally, interactions with other components in your assay, or the specific viral polymerase being studied, could contribute to this observation. It is also crucial to ensure the purity of your CDVpp and other reagents.
Q3: My IC50 values for CDVpp vary significantly between different experiments. What could be the cause?
A3: Variation in IC50 values is a common issue and can be attributed to several factors:
-
Cell-based vs. Biochemical Assays: IC50 values from cell-based assays will differ from those obtained in biochemical (enzymatic) assays due to factors like cellular uptake and metabolism of the parent compound, Cidofovir, to its active diphosphate form.[11]
-
Substrate Concentration: In competitive inhibition, the apparent IC50 value is dependent on the concentration of the competing substrate (dCTP). Higher dCTP concentrations will lead to higher IC50 values for CDVpp.
-
Enzyme and Primer-Template Concentrations: Variations in the concentrations of the viral DNA polymerase or the DNA primer-template can affect the observed potency.
-
Assay Conditions: Differences in buffer composition, pH, temperature, and incubation times can all influence enzyme kinetics and, consequently, the IC50 value.
Q4: I've observed that incorporation of CDVpp does not immediately terminate DNA chain elongation. Is this expected?
A4: Yes, this is an expected finding for some viral DNA polymerases. Studies have shown that after the incorporation of a single CDVpp molecule, some viral polymerases can still add the next deoxynucleoside monophosphate, although often at a reduced rate.[4][7][8] However, the resulting DNA chain, with CDVpp incorporated, may be a poor substrate for further elongation, effectively slowing down or halting DNA synthesis.[7][8] Complete chain termination is more likely to occur after the incorporation of two consecutive CDVpp molecules.[9]
Troubleshooting Guide for Unexpected Kinetic Data
When encountering unexpected kinetic data with CDVpp, a systematic approach to troubleshooting is essential. The following table outlines common issues, potential causes, and recommended solutions.
| Observed Issue | Potential Causes | Recommended Solutions |
| Non-linear or "hockey-stick" shaped inhibition curves | - Saturation of the enzyme at high substrate concentrations.[12][13]- CDVpp instability or degradation.- Secondary, non-competitive inhibition at high CDVpp concentrations.[10] | - Optimize dCTP concentration to be near its Km value.- Prepare fresh CDVpp solutions for each experiment.- Analyze data using models that account for mixed-mode inhibition. |
| Higher than expected Ki value | - High dCTP concentration in the assay.- Incorrectly determined enzyme concentration.- Presence of contaminating nucleotides in reagents. | - Perform a dCTP titration to determine its Km and use a concentration close to this value.- Validate the active concentration of your DNA polymerase.- Use high-purity reagents and nucleotides. |
| Low R-squared values in curve fitting | - Pipetting errors or inaccurate dilutions.- Instability of the enzyme or reagents during the experiment.- Inappropriate kinetic model used for data analysis. | - Use calibrated pipettes and perform serial dilutions carefully.- Keep enzymes and reagents on ice and minimize the time they are at room temperature.- Evaluate different inhibition models (competitive, non-competitive, mixed) to see which best fits the data. |
| Complete lack of inhibition | - Inactive CDVpp.- Use of a non-susceptible polymerase (e.g., a resistant mutant).[10]- Incorrect assay setup (e.g., missing a key component). | - Verify the activity of CDVpp using a positive control assay.- Sequence the viral polymerase gene to check for resistance mutations.- Double-check all reagent additions and concentrations in your protocol. |
Key Experimental Protocols
Protocol 1: DNA Polymerase Inhibition Assay (Biochemical)
This protocol outlines a standard method for determining the inhibitory activity of CDVpp against a purified viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase
-
Synthetic DNA primer-template
-
Cidofovir diphosphate (CDVpp)
-
Deoxycytidine triphosphate (dCTP) and other dNTPs (dATP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP or [³H]dCTP) or fluorescently labeled dNTP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Stop solution (e.g., EDTA)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader
Methodology:
-
Prepare Reagent Mix: Prepare a master mix containing the assay buffer, primer-template, and all dNTPs except the one being competed with (in this case, dCTP). The concentration of the labeled dNTP should be optimized for signal detection.
-
Prepare CDVpp Dilutions: Perform a serial dilution of CDVpp in the assay buffer to create a range of concentrations to be tested.
-
Set up Reactions: In a microplate or microcentrifuge tubes, add the reagent mix, varying concentrations of CDVpp, and the competing dCTP.
-
Initiate Reaction: Add the viral DNA polymerase to each reaction to start the incorporation.
-
Incubate: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reactions by adding the stop solution.
-
Quantify Incorporation:
-
Radiolabeled Assay: Spot the reaction mixture onto a filter membrane, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the CDVpp concentration and fit the data to a dose-response curve to determine the IC50 value. A Cheng-Prusoff equation can be used to calculate the Ki from the IC50.
Protocol 2: Plaque Reduction Assay (Cell-Based)
This protocol determines the concentration of a compound that inhibits viral plaque formation in a cell culture by 50%.[14]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cidofovir (the parent drug)
-
Cell culture medium
-
Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Staining solution (e.g., crystal violet)
Methodology:
-
Cell Seeding: Seed the host cells in multi-well plates and grow them to confluency.
-
Prepare Drug Dilutions: Prepare serial dilutions of Cidofovir in the cell culture medium.
-
Infection: Remove the medium from the cells and infect them with a known amount of virus (to produce a countable number of plaques).
-
Drug Treatment: After a viral adsorption period, remove the virus inoculum and add the medium containing the different concentrations of Cidofovir.
-
Overlay: After a short incubation with the drug, remove the medium and add the overlay medium. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).
-
Staining: Remove the overlay medium, fix the cells, and stain with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to determine the IC50 value.
Visualizing Key Processes
To aid in understanding the experimental and molecular processes, the following diagrams have been generated.
Caption: Intracellular activation of Cidofovir and its inhibitory effect on viral DNA polymerase.
Caption: Workflow for a typical DNA polymerase inhibition assay.
Caption: A logical approach to troubleshooting unexpected kinetic data.
References
- 1. Cidofovir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. holford.fmhs.auckland.ac.nz [holford.fmhs.auckland.ac.nz]
- 13. Nonlinear Pharmacokinetics | PDF [slideshare.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: The Impact of Triethylamine on Experimental pH and Buffering
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of triethylamine (B128534) (TEA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine and why is it used in experiments?
Triethylamine (TEA) is a colorless, volatile liquid with a strong fishy odor.[1] It is commonly used in organic synthesis as a base.[1] In biochemical and analytical applications, it is often used to prepare buffer solutions, particularly for maintaining a high pH. Its protonated form has a pKa of approximately 10.75, making it an effective buffer in the pH range of 10.0 to 12.0.[1][2][3] In High-Performance Liquid Chromatography (HPLC), TEA is frequently added to the mobile phase to reduce peak tailing of basic compounds by competing for active silanol (B1196071) groups on the stationary phase.[4]
Q2: What is the effective buffering range for triethylamine?
The pKa of protonated triethylamine is around 10.75.[1] Therefore, triethylamine is most effective as a buffer in the pH range of approximately 9.75 to 11.75. It is particularly useful for applications requiring a buffer in the high pH range, such as certain enzyme assays or elution buffers in affinity chromatography.[3]
Q3: What are the common signs of triethylamine buffer degradation?
Degradation of a triethylamine buffer can be identified by several indicators:
-
pH shift: A noticeable decrease in pH is often due to the absorption of atmospheric carbon dioxide.[5]
-
Discoloration: The solution may turn yellow or brownish, especially if exposed to light or high temperatures.[5]
-
Formation of precipitates: Insoluble byproducts may form and settle out of the solution.[5]
-
Odor change: The ammonia-like smell may become more pronounced.[5]
Q4: Can I use triethylamine in experiments involving mass spectrometry (MS)?
Caution is advised when using triethylamine in MS applications. TEA is known to persist in the system and can cause significant ion suppression, which can negatively impact the sensitivity of the analysis.[6] For MS-sensitive applications, consider using a more volatile buffer component like ammonium (B1175870) hydroxide.[6]
Troubleshooting Guide
Problem: Unexpected pH Shift in my TEA Buffer
-
Possible Cause 1: Carbon Dioxide Absorption.
-
Explanation: Triethylamine buffers are alkaline and can readily absorb CO2 from the atmosphere, leading to the formation of carbonic acid and a subsequent drop in pH.[5]
-
Solution: Always store your TEA buffer in a tightly sealed container to minimize air exposure. For long-term storage, refrigeration is recommended. If a significant pH shift has occurred, it is best to prepare a fresh batch of the buffer.[5]
-
-
Possible Cause 2: Microbial Contamination.
-
Explanation: Microorganisms can grow in buffer solutions, and their metabolic byproducts are often acidic, causing the pH to decrease.[5]
-
Solution: Prepare your buffer with sterile water and consider sterile filtering the final solution. The use of preservatives may be an option for long-term storage, but ensure they do not interfere with your experiment.[5]
-
Problem: My sample is not soluble in the triethylamine buffer.
-
Possible Cause: Insolubility of Triethylamine.
-
Explanation: Triethylamine itself has limited solubility in water.[1] When preparing a buffer, especially at high concentrations, you might observe two phases if the TEA has not been fully protonated by the addition of an acid.[7]
-
Solution: Ensure you are adding a sufficient amount of a strong acid (like HCl) or an appropriate counter-ion (like phosphoric acid or acetic acid) to protonate the triethylamine, forming a soluble salt.[7] The reaction can be exothermic, so it's advisable to add the acid slowly while cooling the solution.[7]
-
Problem: I'm seeing peak tailing for my basic compounds in HPLC.
-
Possible Cause: Secondary Retention Effects.
-
Explanation: Basic compounds can interact with acidic silanol groups on the silica-based stationary phase of an HPLC column, leading to peak tailing.[4][8]
-
Solution: Adding a small amount of triethylamine (e.g., 0.1% to 1.0%) to the mobile phase can help mitigate this issue.[9] The TEA acts as a competitor for the active silanol sites, reducing their interaction with the basic analyte and improving peak shape.[4]
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Triethylamine
| Property | Value | Reference |
| Formula | N(C₂H₅)₃ | [1] |
| Molar Mass | 101.193 g/mol | [1] |
| pKa of Conjugate Acid (HNEt₃⁺) | 10.75 | [1] |
| Density | 0.7255 g/mL | [1] |
| Boiling Point | 88.6 to 89.8 °C | [1] |
| Solubility in Water | 112.4 g/L at 20 °C | [1] |
Table 2: Preparation of Triethylammonium Acetate (TEAA) Buffer (1 M, pH 7.0)
| Step | Reagent | Amount | Instructions |
| 1 | Deionized Water | 800 mL | Place in a 1 L flask and stir in an ice bath. |
| 2 | Triethylamine | 140 mL | Slowly add to the cold water while stirring. |
| 3 | Glacial Acetic Acid | ~57.2 mL | Add slowly over several hours with continuous stirring. |
| 4 | Glacial Acetic Acid | As needed | Adjust the final pH to 7.0. |
| 5 | Deionized Water | To 1 L | Bring the final volume to 1 L. |
| This is an example protocol; always validate the pH with a calibrated meter.[10] |
Experimental Protocols
Protocol: Preparation of 100 mM Triethylamine Buffer (pH 8.0)
Materials:
-
Triethanolamine (TEA)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Volumetric flask (e.g., 1 L)
-
Stir plate and stir bar
Methodology:
-
Weigh out the required amount of triethanolamine. For a 100 mM solution in 1 L, you would use a specific mass of TEA (note: the linked source uses triethanolamine, for triethylamine the molar mass is different).
-
Add the TEA to approximately 800 mL of deionized water in a 1 L beaker or flask.
-
Place the container on a stir plate and add a stir bar to begin mixing.
-
While continuously monitoring with a calibrated pH meter, slowly add HCl to lower the pH or NaOH to raise the pH until you reach the desired value of 8.0.
-
Once the target pH is stable, transfer the solution to a 1 L volumetric flask.
-
Rinse the original container with a small amount of deionized water and add the rinse to the volumetric flask.
-
Bring the final volume to the 1 L mark with deionized water.
-
Cap the flask and invert several times to ensure the solution is thoroughly mixed.
-
Store the buffer in a tightly sealed container at 4°C.
Mandatory Visualizations
References
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.uci.edu [chem.uci.edu]
Validation & Comparative
Cidofovir vs. Cidofovir Diphosphate: A Comparative Analysis of Inhibitory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the inhibitory potency of the antiviral drug Cidofovir and its active metabolite, Cidofovir diphosphate (B83284). The information presented is curated from experimental data to assist researchers and professionals in drug development in understanding the nuanced activity of this important antiviral agent.
Executive Summary
Cidofovir is a potent antiviral drug effective against a broad spectrum of DNA viruses. However, it functions as a prodrug, requiring intracellular phosphorylation to its active form, Cidofovir diphosphate. It is this diphosphorylated metabolite that directly inhibits viral DNA polymerase, the key enzyme in viral replication. Consequently, a direct comparison of the inhibitory potency at the enzymatic level reveals that Cidofovir diphosphate is the significantly more potent inhibitor. Cidofovir, in its prodrug form, exhibits minimal to no direct inhibitory activity on viral DNA polymerase.
Data Presentation: Inhibitory Potency
The following table summarizes the quantitative data on the inhibitory potency of Cidofovir diphosphate against viral DNA polymerase. It is important to note that direct inhibitory data for the parent Cidofovir in enzymatic assays is scarce, as it is understood to be inactive at this level.
| Compound | Virus Target | Enzyme | Parameter | Value | Reference |
| Cidofovir diphosphate | Human Cytomegalovirus (HCMV) | DNA Polymerase | Ki | 0.15 ± 0.06 µM | [1] |
| Cidofovir diphosphate | Vaccinia Virus | DNA Polymerase | Km | ~5-fold higher than dCTP | [2] |
Note: The Ki value represents the inhibition constant, with a lower value indicating a more potent inhibitor. The Km value for Cidofovir diphosphate as a substrate for vaccinia virus DNA polymerase was found to be approximately fivefold higher than that of the natural substrate dCTP, indicating a lower affinity for the enzyme.
Mechanism of Action and Metabolic Activation
Cidofovir, as a phosphonate (B1237965) nucleotide analog, is administered in its prodrug form. Upon entering a host cell, it undergoes a two-step phosphorylation process mediated by cellular enzymes to become the active Cidofovir diphosphate.[1][3] This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[1] Incorporation of Cidofovir into the growing viral DNA chain can lead to chain termination and ultimately halt viral replication.
Signaling Pathway: Metabolic Activation of Cidofovir
Caption: Metabolic activation pathway of Cidofovir.
Experimental Protocols
The determination of the inhibitory potency of Cidofovir and its diphosphate metabolite is typically performed using an in vitro viral DNA polymerase inhibition assay.
Objective
To quantify the inhibitory activity (IC50 or Ki) of a test compound against a purified viral DNA polymerase.
Materials
-
Purified viral DNA polymerase (e.g., from herpes simplex virus, cytomegalovirus, or vaccinia virus)
-
Activated DNA template-primer (e.g., activated calf thymus DNA)
-
Deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dCTP or [α-³²P]dCTP)
-
Test compounds: Cidofovir and Cidofovir diphosphate
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Experimental Workflow
Caption: Workflow for a viral DNA polymerase inhibition assay.
Detailed Method
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and a mixture of three unlabeled dNTPs and one radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of the test compounds (Cidofovir or Cidofovir diphosphate) to the reaction tubes. A no-inhibitor control should be included.
-
Pre-incubation: Briefly pre-incubate the reaction mixtures at the optimal temperature for the enzyme (typically 37°C).
-
Reaction Initiation: Initiate the DNA synthesis reaction by adding a known amount of purified viral DNA polymerase.
-
Incubation: Incubate the reactions at 37°C for a defined period, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Precipitation and Collection: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Measurement of Radioactivity: Place the dried filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For determination of the inhibition constant (Ki), kinetic studies with varying substrate and inhibitor concentrations are performed, and the data are analyzed using methods such as Lineweaver-Burk or Dixon plots.
Conclusion
The experimental evidence unequivocally demonstrates that Cidofovir diphosphate is the biologically active form of the antiviral agent Cidofovir. While Cidofovir is essential for delivery into the cell, it possesses negligible direct inhibitory activity against viral DNA polymerase. In contrast, Cidofovir diphosphate is a potent inhibitor of this crucial viral enzyme. This distinction is paramount for researchers engaged in the development of novel antiviral therapies and for scientists investigating the mechanisms of viral replication and inhibition. Future research may focus on enhancing the intracellular conversion of Cidofovir to its active diphosphate form to further improve its therapeutic efficacy.
References
- 1. Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Antiviral Activities of Alkoxyalkyl and Alkyl Esters of Cidofovir against Human and Murine Cytomegalovirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cidofovir Diphosphate's Efficacy Against Resistant Viral Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Cidofovir diphosphate (B83284) against viral strains that have developed resistance to other antiviral therapies. The data presented is compiled from various in vitro studies, offering a quantitative basis for evaluating its potential in treating resistant infections. Detailed experimental protocols for key assays are also provided to support the replication and validation of these findings.
Executive Summary
Cidofovir, an acyclic nucleoside phosphonate, demonstrates potent antiviral activity against a broad spectrum of DNA viruses. Its active metabolite, Cidofovir diphosphate, acts as a competitive inhibitor of viral DNA polymerase, effectively halting viral replication.[1] A key advantage of Cidofovir is its mechanism of activation, which relies on host cellular enzymes for phosphorylation, bypassing the need for viral kinases.[1] This makes it a valuable therapeutic option against viral strains that have developed resistance to drugs like acyclovir (B1169) and ganciclovir, which depend on viral thymidine (B127349) kinase or UL97 kinase for their activation.[2][3] Resistance to Cidofovir can emerge through mutations in the viral DNA polymerase gene (UL54 for CMV), which may sometimes confer cross-resistance to other polymerase inhibitors like foscarnet.[4][5][6]
Quantitative Comparison of Antiviral Activity
The following tables summarize the 50% inhibitory concentrations (IC50) of Cidofovir diphosphate and other antiviral agents against various resistant viral strains, providing a clear comparison of their in vitro potency.
Table 1: Activity against Ganciclovir-Resistant Cytomegalovirus (CMV) Strains
| CMV Strain (Resistance Mutation) | Cidofovir IC50 (µM) | Ganciclovir IC50 (µM) | Foscarnet IC50 (µM) | Reference(s) |
| UL97 Mutants (General) | ≤ 3 | > 30 (High-level resistance) | Susceptible | [5] |
| M460V/I, H520Q, C592G, A594V (UL97) | Effective (IC50 not specified) | 5- to 15-fold increase in IC50 | Susceptible | [4][7][8] |
| UL54 Mutants | May have reduced susceptibility | Often resistant | May have cross-resistance | [1][4] |
Table 2: Activity against Acyclovir-Resistant Herpes Simplex Virus (HSV) Strains
| HSV Strain (Resistance Mutation) | Cidofovir IC50 (µg/mL) | Acyclovir IC50 (µg/mL) | Foscarnet IC50 (µg/mL) | Reference(s) |
| Thymidine Kinase (TK) Deficient/Altered | More susceptible than parental strains | Resistant | Susceptible | [9][10] |
| DNA Polymerase Mutants | May have reduced susceptibility | May be resistant | May have cross-resistance | [3] |
Table 3: Activity against Cidofovir-Resistant Adenovirus (Ad) Strains
| Adenovirus 5 (Ad5) Strain | Cidofovir IC50 (µg/mL) | Reference(s) |
| Wild-Type (ATCC VR-5) | 6.2 | [11] |
| Cidofovir-Resistant Variant 1 (AD5 R1) | 36.5 | [11] |
| Cidofovir-Resistant Variant 2 (AD5 R2) | 36.7 | [11] |
| Cidofovir-Resistant Variant 3 (AD5 R3) | 32.6 | [11] |
Experimental Protocols
Detailed methodologies for the key assays used to generate the comparative data are provided below.
Plaque Reduction Assay for Antiviral Susceptibility
This assay is the gold standard for determining the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Cell Lines: Human diploid fibroblasts such as MRC-5 for CMV.[12][13]
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics.
-
Virus Stock: Titered viral stock of the strain to be tested.
-
Antiviral Agents: Cidofovir, Ganciclovir, Foscarnet, etc., prepared in appropriate dilutions.
-
Overlay Medium: 0.4% to 0.6% agarose (B213101) or methylcellulose (B11928114) in culture medium.[14][15]
-
Staining Solution: 0.1% Crystal Violet in 50% ethanol.[14]
-
Fixing Solution: 10% Formalin in phosphate-buffered saline (PBS).[14]
-
Equipment: 24-well tissue culture plates, CO2 incubator (37°C, 5% CO2), light microscope.
Procedure:
-
Cell Seeding: Seed MRC-5 cells into 24-well plates and incubate until a confluent monolayer is formed.[14]
-
Virus Inoculation: Aspirate the culture medium and inoculate the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). For cell-associated viruses, the medium is not aspirated before inoculation.[14]
-
Adsorption: Incubate the plates at 37°C for 90 minutes to allow for viral adsorption.[14]
-
Antiviral Treatment: Prepare serial dilutions of the antiviral agents. After the adsorption period, aspirate the inoculum and add the overlay medium containing the different concentrations of the antiviral drugs. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible in the virus control wells.[14][15]
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cell monolayer with 0.1% Crystal Violet for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well using a light microscope.
-
IC50 Calculation: The IC50 value is determined as the concentration of the antiviral agent that reduces the number of plaques by 50% compared to the virus control.
DNA-DNA Hybridization Assay for Antiviral Susceptibility
This method offers a more rapid alternative to the plaque reduction assay for determining antiviral efficacy by quantifying the inhibition of viral DNA replication.[16]
Materials:
-
Cell Culture and Virus: As described for the Plaque Reduction Assay.
-
Lysis Buffer: Specific formulation for lysing infected cells and denaturing DNA.
-
Hybridization Membrane: Nitrocellulose or nylon membranes.
-
DNA Probe: A 125I-labeled HCMV DNA probe.[16]
-
Hybridization Buffer: Standard buffer for DNA hybridization.
-
Washing Buffers: Stringency wash buffers.
-
Equipment: 96-well plates, wicking manifold, scintillation counter.
Procedure:
-
Infection and Treatment: Infect cell monolayers in 96-well plates with the virus in the presence of serial dilutions of the antiviral drug.
-
Cell Lysis: After a suitable incubation period (e.g., 4-5 days), lyse the infected cells directly in the wells.[16]
-
DNA Transfer: Wick the denatured DNA from the cell lysates onto the hybridization membrane using a manifold.
-
Hybridization: Pre-hybridize the membrane and then hybridize with the 125I-labeled HCMV DNA probe overnight.
-
Washing: Wash the membrane under stringent conditions to remove the unbound probe.
-
Detection: Measure the amount of hybridized probe on the membrane using a scintillation counter.
-
IC50 Calculation: The IC50 is the drug concentration that reduces the amount of viral DNA by 50% compared to the untreated virus control.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay is used to determine the cytotoxicity of the antiviral compounds on the host cells, which is crucial for calculating the selectivity index (CC50/IC50).
Materials:
-
Cell Line: A549 (human lung adenocarcinoma) or other relevant cell lines.[17][18]
-
Culture Medium: As per cell line requirements.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (e.g., 5 mg/mL in PBS).
-
Solubilizing Agent: Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol.[17]
-
Antiviral Agents: Serial dilutions of the compounds to be tested.
-
Equipment: 96-well plates, multi-channel pipette, plate reader (spectrophotometer).
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates and incubate overnight to allow for attachment.
-
Compound Addition: Add serial dilutions of the antiviral compounds to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a plate reader.[17]
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of Cidofovir.
Caption: Workflow for Plaque Reduction Assay.
Caption: Mechanism of Action of Cidofovir.
References
- 1. Frontiers Publishing Partnerships | New Treatment Options for Refractory/Resistant CMV Infection [frontierspartnerships.org]
- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Approach to Drug-Resistant Cytomegalovirus in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinsurggroup.us [clinsurggroup.us]
- 6. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Dynamics of Cytomegalovirus UL97 Ganciclovir Resistance Mutations in Transplant Recipients Detected by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Ganciclovir-Resistant Cytomegalovirus Infection Caused by the UL97 Gene Mutation in Codons 460 and 520 in Pediatric Patients: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical basis for increased susceptibility to Cidofovir of herpes simplex viruses with altered or deficient thymidine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidine Kinase Mutations Conferring Acyclovir Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Practical protocol for cytomegalovirus isolation: use of MRC-5 cell monolayers incubated for 2 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid antiviral DNA-DNA hybridization assay for human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 19. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide: Cidofovir Diphosphate versus Foscarnet as DNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent antiviral agents, Cidofovir (B1669016) diphosphate (B83284) and Foscarnet, focusing on their roles as inhibitors of viral DNA polymerase. The information presented is supported by experimental data to assist researchers in understanding their distinct mechanisms, potencies, and the methodologies used for their evaluation.
At a Glance: Key Differences
| Feature | Cidofovir Diphosphate | Foscarnet |
| Drug Class | Acyclic nucleoside phosphonate | Pyrophosphate analog |
| Active Form | Cidofovir diphosphate (intracellularly phosphorylated) | Foscarnar (no intracellular activation required) |
| Mechanism of Action | Competitive inhibitor of dCTP incorporation and chain terminator | Non-competitive inhibitor of the pyrophosphate binding site |
| Primary Target | Viral DNA Polymerase | Viral DNA Polymerase |
Mechanism of Action
Both Cidofovir diphosphate and Foscarnet target viral DNA polymerase, a critical enzyme for viral replication. However, their modes of inhibition are fundamentally different.
Cidofovir diphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP).[1] Following its incorporation into the growing viral DNA chain, it can act as a chain terminator, effectively halting further elongation.[2] This dual mechanism of competitive inhibition and chain termination contributes to its potent antiviral activity.
Foscarnet , on the other hand, is a non-competitive inhibitor.[3] It mimics pyrophosphate and binds to the pyrophosphate-binding site on the viral DNA polymerase. This binding event prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), a crucial step in the addition of new nucleotides to the DNA strand, thereby inhibiting DNA chain elongation.[3]
Signaling Pathway Diagram
Caption: Mechanisms of viral DNA polymerase inhibition by Cidofovir diphosphate and Foscarnet.
Quantitative Data Comparison
The potency of these inhibitors is often quantified by their 50% inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the drug required to inhibit viral replication by 50% in cell-based assays, while the Ki value reflects the binding affinity of the inhibitor to the enzyme in biochemical assays. Lower values for both IC50 and Ki indicate greater potency.
| Virus | Parameter | Cidofovir diphosphate | Foscarnet | Reference |
| Human Cytomegalovirus (HCMV) | IC50 | 0.94 µM | 210 µM | [4] |
| Feline Herpesvirus 1 (FHV-1) | IC50 (plaque number) | 11.0 µM | 232.9 µM | [5] |
| Feline Herpesvirus 1 (FHV-1) | IC50 (plaque number) | 21.5 µM | 140.6 µM | [6] |
| Feline Herpesvirus 1 (FHV-1) | IC50 (plaque size) | 0.7 µM | 36.4 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare DNA polymerase inhibitors like Cidofovir diphosphate and Foscarnet.
Plaque Reduction Assay
This cell-based assay is a gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
1. Cell Culture and Seeding:
-
Culture a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in appropriate growth medium.
-
Seed the cells into multi-well plates (e.g., 24-well plates) at a density that will form a confluent monolayer the next day. Incubate overnight.[7]
2. Virus Inoculum Preparation:
-
Dilute the viral stock in a serum-free medium to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).[7]
3. Infection and Treatment:
-
Prepare serial dilutions of the test compounds (Cidofovir and Foscarnet) in the culture medium.
-
Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Add the diluted virus to the cells, along with the different concentrations of the test compounds. Include a virus-only control and a cell-only control.
-
Incubate for 1-2 hours to allow for viral adsorption.[7]
4. Overlay Application:
-
After the adsorption period, aspirate the inoculum.
-
Gently add a semi-solid overlay medium (e.g., agarose (B213101) or methylcellulose (B11928114) in culture medium) to each well. This restricts the spread of the virus to adjacent cells.[7][8]
5. Incubation and Staining:
-
Incubate the plates for a period sufficient for plaque formation (can range from 3 to 14 days depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and then stain the cell monolayer with a staining solution like crystal violet.[7]
6. Plaque Counting and IC50 Determination:
-
Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.
-
The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[7]
DNA Polymerase Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified viral DNA polymerase.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing MgCl2, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).
-
Add a primer-template DNA substrate, which the polymerase will extend.
-
Include a mixture of dNTPs, with one of the dNTPs being radiolabeled (e.g., [³H]dTTP or [α-³²P]dCTP).
2. Inhibition Assay:
-
In separate reaction tubes, add the reaction mixture, the purified viral DNA polymerase, and varying concentrations of the inhibitor (Cidofovir diphosphate or Foscarnet). Include a no-inhibitor control.
-
For determining the mode of inhibition, vary the concentration of the natural substrate (dCTP for Cidofovir diphosphate).
3. Reaction and Termination:
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a solution like cold trichloroacetic acid (TCA) or EDTA.
4. Product Separation and Quantification:
-
Separate the newly synthesized, radiolabeled DNA from the unincorporated radiolabeled dNTPs. This can be done by methods such as acid precipitation followed by filtration or gel electrophoresis.
-
Quantify the amount of incorporated radioactivity using a scintillation counter or by analyzing the intensity of bands on a gel.
5. Data Analysis and Ki Determination:
-
Calculate the percentage of polymerase activity for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value from the dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, analyze the data using kinetic models such as Lineweaver-Burk or Dixon plots.[9]
Experimental Workflow Diagram
Caption: Workflow of a typical plaque reduction assay for antiviral testing.
Conclusion
Cidofovir diphosphate and Foscarnet are both effective inhibitors of viral DNA polymerase, but they achieve this through distinct molecular interactions. Cidofovir diphosphate acts as a competitive inhibitor and chain terminator, while Foscarnet functions as a non-competitive inhibitor. Quantitative data from in vitro studies generally indicate that Cidofovir diphosphate has a lower IC50 and is therefore more potent on a molar basis than Foscarnet against certain herpesviruses. The choice between these inhibitors in a research or clinical setting may depend on factors such as the specific virus, the potential for drug resistance, and the desired kinetic profile of inhibition. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other novel DNA polymerase inhibitors.
References
- 1. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of incorporation of cidofovir into DNA by human cytomegalovirus DNA polymerase on DNA elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, idoxuridine, and acyclovir against feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro comparison of antiviral drugs against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Cidofovir Diphosphate and Brincidofovir (HDP-CDV) for DNA Virus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent antiviral agents, Cidofovir (B1669016) and its lipid-conjugated prodrug, Brincidofovir (HDP-CDV). Both compounds are effective against a broad spectrum of double-stranded DNA (dsDNA) viruses. This document outlines their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and safety considerations, supported by experimental data and protocols to inform research and development in the antiviral field.
Executive Summary
Cidofovir is an established antiviral agent that requires intravenous administration and is associated with significant nephrotoxicity. Brincidofovir, a prodrug of Cidofovir, was developed to overcome these limitations. By conjugating Cidofovir with a lipid moiety, Brincidofovir exhibits enhanced oral bioavailability and a more favorable safety profile, particularly concerning renal adverse effects. In vitro studies have consistently demonstrated that Brincidofovir is significantly more potent than Cidofovir against a range of dsDNA viruses.
Mechanism of Action
Both Cidofovir and Brincidofovir ultimately exert their antiviral effect through the same active metabolite: Cidofovir diphosphate (B83284). However, their pathways to generating this active form differ significantly.
Cidofovir: Following intravenous administration, Cidofovir is taken up by cells where it undergoes two phosphorylation steps by cellular enzymes to form Cidofovir diphosphate. This active metabolite is a nucleotide analog that mimics deoxycytidine triphosphate (dCTP). Cidofovir diphosphate competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.[1][2]
Brincidofovir (HDP-CDV): As a lipid-conjugated prodrug, Brincidofovir is designed for enhanced cell permeability.[3][4] After oral administration, it is absorbed and readily enters cells. Intracellularly, the lipid component is cleaved, releasing Cidofovir, which is then phosphorylated to the active Cidofovir diphosphate.[3][4] This targeted intracellular delivery results in higher concentrations of the active metabolite within the host cells compared to systemic administration of Cidofovir.[5]
Data Presentation
In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values for Cidofovir and Brincidofovir against a selection of human dsDNA viruses. Lower EC50 values indicate greater antiviral potency.
| Virus Family | Virus | Cidofovir EC50 (µM) | Brincidofovir (HDP-CDV) EC50 (µM) | Fold Difference (CDV/HDP-CDV) |
| Poxviridae | Variola virus | ~10.7 | ~0.11 | ~97 |
| Monkeypox virus | 2.5 - 5.1 | 0.004 - 0.01 | 500 - 625 | |
| Vaccinia virus | 1.8 - 14 | 0.002 - 0.02 | 700 - 900 | |
| Herpesviridae | Cytomegalovirus (CMV) | 0.5 - 2.8 | 0.001 - 0.007 | 428 - 500 |
| Herpes Simplex Virus-1 (HSV-1) | 5.4 - 15 | 0.01 - 0.05 | 300 - 540 | |
| Varicella-Zoster Virus (VZV) | 0.3 - 1.2 | 0.001 - 0.004 | 300 - 300 | |
| Adenoviridae | Adenovirus (multiple serotypes) | 0.1 - 2.0 | 0.001 - 0.01 | 100 - 200 |
Note: EC50 values are approximate and can vary depending on the specific viral strain, cell line, and assay conditions.[6][7]
Pharmacokinetic Parameters
This table presents a comparison of key pharmacokinetic parameters for Cidofovir and Brincidofovir in humans.
| Parameter | Cidofovir (Intravenous) | Brincidofovir (Oral) |
| Bioavailability | 100% | Not applicable (prodrug) |
| Cmax (ng/mL) | Dose-dependent | 251 (for 100 mg dose) |
| Tmax (hours) | End of infusion | ~2 |
| Plasma Half-life (t½) | ~2.6 hours | ~16.5 hours |
| Intracellular Half-life of Active Metabolite | 48-65 hours | >100 hours |
| Primary Route of Elimination | Renal (unchanged drug) | Metabolized intracellularly |
Note: Pharmacokinetic parameters can vary based on patient populations and dosing regimens.[8][9]
Safety and Tolerability
The safety profiles of Cidofovir and Brincidofovir differ significantly, primarily due to their distinct pharmacokinetic properties.
| Adverse Event | Cidofovir (Intravenous) | Brincidofovir (Oral) |
| Nephrotoxicity | High incidence, dose-limiting | Significantly lower risk |
| Gastrointestinal Events (Diarrhea, Nausea) | Common | More frequent than with IV Cidofovir |
| Neutropenia | Can occur | Less common |
| Ocular Toxicity (Uveitis, Iritis) | Reported | Not a prominent feature |
Note: Frequencies of adverse events are based on clinical trial data and can be influenced by the patient population and concomitant medications.[10][11]
Experimental Protocols
Plaque Reduction Assay (PRA) for Antiviral Efficacy
This assay is a standard method for determining the in vitro efficacy of antiviral compounds.
Objective: To determine the concentration of the antiviral agent that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for poxviruses, A549 cells for adenoviruses) in 6- or 12-well plates.
-
Virus stock with a known titer.
-
Serial dilutions of Cidofovir and Brincidofovir.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds (Cidofovir and Brincidofovir) in serum-free medium.
-
Aspirate the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of the test compounds to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
After incubation, fix the cells with the fixative solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 value is determined from the dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay is performed to determine the concentration of a compound that is toxic to the host cells.
Objective: To determine the concentration of the antiviral agent that reduces the viability of uninfected host cells by 50% (CC50).
Materials:
-
Confluent monolayer of the same host cells used in the PRA in 96-well plates.
-
Serial dilutions of Cidofovir and Brincidofovir.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
Procedure:
-
Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Aspirate the growth medium and add fresh medium containing serial dilutions of the test compounds to the wells. Include control wells with medium only (no drug).
-
Incubate the plate for the same duration as the plaque reduction assay.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the control wells. The CC50 value is determined from the dose-response curve.[12]
In Vivo Efficacy in a Murine Model of Poxvirus Infection
This protocol provides a general framework for assessing the in vivo efficacy of Cidofovir and Brincidofovir.
Objective: To evaluate the ability of the antiviral agents to protect mice from morbidity and mortality following a lethal poxvirus challenge.
Animal Model:
-
BALB/c mice (6-8 weeks old).
-
Ectromelia virus (mousepox) or a lethal strain of vaccinia virus.
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Challenge: Infect mice with a lethal dose of the virus (e.g., via intranasal or intraperitoneal route).
-
Treatment Groups: Randomly assign mice to treatment groups:
-
Vehicle control (e.g., saline for Cidofovir, appropriate lipid vehicle for Brincidofovir).
-
Cidofovir (e.g., administered intraperitoneally at a specified dose and schedule).
-
Brincidofovir (e.g., administered orally by gavage at a specified dose and schedule).
-
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a defined period (e.g., 21 days).
-
Endpoints:
-
Primary: Survival rate.
-
Secondary: Mean time to death, body weight changes, clinical scores.
-
Viral Load (optional): At specified time points, a subset of animals may be euthanized to collect tissues (e.g., lungs, spleen) for viral load determination by plaque assay or qPCR.
-
-
Data Analysis: Compare survival curves between treatment groups using Kaplan-Meier analysis and log-rank test. Analyze secondary endpoints using appropriate statistical methods.
Conclusion
Brincidofovir represents a significant advancement over its parent compound, Cidofovir. Its lipid-conjugated design confers superior oral bioavailability and a marked reduction in nephrotoxicity, a dose-limiting side effect of Cidofovir. Furthermore, in vitro data consistently demonstrate the substantially greater potency of Brincidofovir against a wide array of clinically relevant dsDNA viruses. These attributes position Brincidofovir as a promising therapeutic option for the treatment and prevention of diseases caused by these pathogens. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various patient populations.
References
- 1. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics (PK) and Safety of Intravenous (IV) Brincidofovir (BCV) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Head-to-Head Comparison: Cidofovir Diphosphate vs. Acyclovir Monophosphate in Antiviral Research
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two pivotal antiviral compounds, Cidofovir diphosphate (B83284) and Acyclovir monophosphate. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of their mechanisms of action, antiviral efficacy, and cytotoxic profiles, supported by experimental data and detailed protocols.
Executive Summary
Cidofovir and Acyclovir are both potent inhibitors of viral DNA synthesis, primarily employed against herpesviruses. However, their distinct activation pathways lead to significant differences in their spectrum of activity, particularly against drug-resistant viral strains. Acyclovir's activation is dependent on a viral-encoded thymidine (B127349) kinase (TK), making it highly selective for infected cells but also susceptible to resistance through mutations in the viral TK gene.[1][2] In contrast, Cidofovir is a phosphonate (B1237965) nucleotide analog that does not require initial phosphorylation by viral enzymes, allowing it to remain active against many Acyclovir-resistant strains.[2] This guide delves into a quantitative comparison of their performance, outlines the experimental methodologies used to derive these data, and provides visual representations of their molecular pathways and experimental workflows.
Mechanism of Action: Two Distinct Activation Pathways
The fundamental difference between Acyclovir and Cidofovir lies in their intracellular activation.
Acyclovir Monophosphate: Acyclovir is a prodrug that requires a three-step phosphorylation to become the active Acyclovir triphosphate. The initial and rate-limiting step is the conversion to Acyclovir monophosphate, a reaction catalyzed by a virus-specific thymidine kinase (TK).[3] This dependence on viral TK ensures high selectivity for infected cells.[1] Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by host cellular kinases.[4] Acyclovir triphosphate then competitively inhibits the viral DNA polymerase and acts as a chain terminator upon incorporation into the growing viral DNA strand.[3]
Cidofovir Diphosphate: Cidofovir, an acyclic nucleoside phosphonate, already contains a phosphonate group, bypassing the need for initial phosphorylation by viral enzymes.[5] It is converted to its active form, Cidofovir diphosphate, by cellular enzymes.[2] This independence from viral kinases allows Cidofovir to be effective against TK-deficient or altered viral strains that are resistant to Acyclovir.[2] Cidofovir diphosphate also inhibits viral DNA polymerase, acting as both a competitive inhibitor and an alternative substrate, leading to the termination of viral DNA chain elongation.[5]
Caption: Comparative activation pathways of Acyclovir and Cidofovir.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral efficacy (IC50) and cytotoxicity (CC50) of Acyclovir and Cidofovir against various herpesviruses. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.
| Antiviral Activity (IC50, µM) | ||||
| Compound | HSV-1 | HSV-2 | CMV | VZV |
| Acyclovir | 0.85[5] | 0.86[5] | 63.1[2] | ~10-fold less active than against HSV[6] |
| Cidofovir | 11.0 (FHV-1) | - | 0.2 - 2.6[2] | - |
| Cytotoxicity (CC50, µM) | ||
| Compound | Cell Line | CC50 (µM) |
| Acyclovir | Vero | >6400 |
| Acyclovir | A549 | 1555.6[5] |
| Cidofovir | A549 | >100 |
| Cidofovir | HFF | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Viral Plaque Reduction Assay
This assay quantifies the concentration of an antiviral agent required to inhibit the formation of viral plaques in a cell culture.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound (Acyclovir or Cidofovir).
-
Growth medium and overlay medium (e.g., containing 1% methylcellulose).
-
Crystal violet staining solution.
Procedure:
-
Seed 6-well plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the antiviral compounds in a culture medium.
-
Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of the antiviral compound to the respective wells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
After incubation, fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug).
-
The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Caption: Workflow for the Viral Plaque Reduction Assay.
DNA Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the active forms of the antiviral drugs (Acyclovir triphosphate and Cidofovir diphosphate) on viral DNA polymerase activity.
Materials:
-
Purified viral DNA polymerase.
-
Activated DNA template-primer.
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dGTP).
-
Reaction buffer (containing MgCl₂, KCl, DTT).
-
Serial dilutions of Acyclovir triphosphate or Cidofovir diphosphate.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (with one being radiolabeled).
-
Add serial dilutions of the inhibitor (Acyclovir triphosphate or Cidofovir diphosphate) to the reaction tubes.
-
Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity of the filters using a scintillation counter to quantify the amount of newly synthesized DNA.
-
Calculate the percentage of polymerase inhibition for each inhibitor concentration and determine the IC50 value.[1]
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxicity of the antiviral compounds by measuring the metabolic activity of cultured cells.
Materials:
-
Host cells seeded in a 96-well plate.
-
Serial dilutions of the test compound (Acyclovir or Cidofovir).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the antiviral compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion
The choice between Acyclovir and Cidofovir in a research or drug development context depends on the specific application. Acyclovir's high selectivity, a result of its dependence on viral thymidine kinase, makes it a valuable tool for studying wild-type herpesvirus replication with minimal off-target effects. However, this same property is its Achilles' heel, leading to resistance. Cidofovir's broader spectrum of activity against Acyclovir-resistant strains, due to its viral enzyme-independent activation, makes it a critical compound for investigating resistant viral phenotypes and for the development of next-generation antiviral therapies. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Chain Termination Mechanism of Cidofovir Diphosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chain termination mechanism of Cidofovir diphosphate (B83284) (CDVpp), the active metabolite of the antiviral drug Cidofovir. We will explore the experimental data that validates its mechanism of action and compare its performance against other well-established antiviral agents, namely Acyclovir and Ganciclovir. This guide is intended to be a valuable resource for researchers and professionals involved in antiviral drug discovery and development.
Mechanism of Action: A Tale of Two Phosphates
Cidofovir is a nucleotide analog, specifically a phosphonate (B1237965) nucleotide analog of cytosine. Unlike nucleoside analogs such as Acyclovir and Ganciclovir, Cidofovir already contains a phosphonate group, which is structurally similar to a phosphate (B84403) group. This key difference means that Cidofovir's activation to its diphosphate form is independent of viral enzymes like thymidine (B127349) kinase, a common site for resistance mutations. Cellular enzymes phosphorylate Cidofovir to Cidofovir diphosphate (CDVpp), which then acts as a competitive inhibitor of viral DNA polymerases with respect to the natural substrate, deoxycytidine triphosphate (dCTP).
Upon incorporation into the growing viral DNA chain, CDVpp disrupts further elongation. However, unlike Acyclovir triphosphate, which is an obligate chain terminator due to the lack of a 3'-hydroxyl group, CDVpp is a non-obligate chain terminator . This means that while the incorporation of a single CDVpp molecule significantly slows down DNA synthesis, the viral polymerase can, albeit inefficiently, add another nucleotide. The incorporation of a second, consecutive CDVpp molecule, however, leads to a more definitive termination of DNA chain elongation.[1] Furthermore, once incorporated, CDVpp is not easily removed by the proofreading 3'-5' exonuclease activity of some viral DNA polymerases, further contributing to its antiviral effect.[1] At higher concentrations, CDVpp may also directly inhibit the DNA polymerase, independent of its incorporation into the DNA strand.[1][2]
Comparative Analysis of DNA Polymerase Inhibition
The efficacy of Cidofovir diphosphate and its counterparts can be quantitatively assessed by examining their inhibition constants (Ki) against various viral DNA polymerases. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus, greater inhibitory potential.
| Antiviral Metabolite | Virus | Viral DNA Polymerase | Ki (µM) | Natural Substrate |
| Cidofovir diphosphate (CDVpp) | Human Cytomegalovirus (HCMV) | UL54 | 0.08 ± 0.01 | dCTP |
| Cidofovir diphosphate (CDVpp) | Adenovirus 5 (AdV5) | AdV5 DNA Polymerase | 76.3 | dCTP |
| Cidofovir diphosphate (CDVpp) | Vaccinia Virus | E9L | 23 ± 6 (Km) | dCTP |
| Acyclovir triphosphate (ACV-TP) | Herpes Simplex Virus 1 (HSV-1) | UL30 | 0.003 - 0.007 | dGTP |
| Acyclovir triphosphate (ACV-TP) | Human Cytomegalovirus (HCMV) | UL54 | 0.25 - 0.48 | dGTP |
| Ganciclovir triphosphate (GCV-TP) | Human Cytomegalomegalovirus (HCMV) | UL54 | 0.02 - 0.05 | dGTP |
Note: Ki and Km values are sourced from multiple studies and experimental conditions may vary. Direct comparison should be made with caution.
In Vitro Antiviral Activity
The 50% effective concentration (EC50) is a measure of the drug concentration required to inhibit viral replication by half in cell culture. The following table provides a comparison of the in vitro activity of Cidofovir, Acyclovir, and Ganciclovir against various DNA viruses.
| Antiviral Agent | Virus | Cell Line | EC50 (µM) |
| Cidofovir | Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblasts | 0.5 - 1.5 |
| Cidofovir | Adenovirus 5 (AdV5) | A549 | 1.9 (for resistant mutant) |
| Cidofovir | Vaccinia Virus | Vero | 10 - 20 |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.1 - 1.0 |
| Acyclovir | Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblasts | >100 |
| Ganciclovir | Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblasts | 0.8 - 5.0 |
Visualizing the Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the activation pathway of Cidofovir and the experimental workflow for validating its chain termination mechanism.
Caption: Activation pathway and mechanism of action of Cidofovir.
Caption: General workflow of a primer extension assay for chain termination analysis.
Experimental Protocols
DNA Polymerase Inhibition Assay (Steady-State Kinetics)
This protocol outlines the determination of the inhibition constant (Ki) of Cidofovir diphosphate for a viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase
-
Synthetic primer-template DNA duplex
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dTTP, dCTP)
-
Cidofovir diphosphate (CDVpp)
-
[α-³²P]dCTP or other radiolabeled dNTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 50 µg/ml BSA)
-
Quench solution (e.g., 50 mM EDTA)
-
DE81 ion-exchange filter paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a fixed concentration of the primer-template DNA, and varying concentrations of the natural substrate (dCTP) and the inhibitor (CDVpp). Include a radiolabeled dNTP for detection of DNA synthesis.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of the purified viral DNA polymerase to each tube.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a specific time period, ensuring the reaction remains in the linear range of product formation.
-
Quenching: Stop the reactions by adding an equal volume of quench solution.
-
Detection of Incorporation: Spot a small aliquot of each reaction mixture onto DE81 filter paper. Wash the filters extensively with a suitable buffer (e.g., 0.5 M Na₂HPO₄) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of DNA synthesized.
-
Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Plot the data using a Lineweaver-Burk or other suitable plot to determine the mode of inhibition and calculate the Ki value.
Primer Extension Assay for Chain Termination Analysis
This protocol is designed to visualize the termination of DNA synthesis upon incorporation of Cidofovir diphosphate.
Materials:
-
Synthetic primer and template oligonucleotides
-
T4 Polynucleotide Kinase (T4 PNK) and [γ-³²P]ATP for primer labeling
-
Purified viral DNA polymerase
-
dNTPs (dATP, dGTP, dTTP, dCTP)
-
Cidofovir diphosphate (CDVpp)
-
Reaction buffer
-
Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea)
-
Phosphorimager or X-ray film
Procedure:
-
Primer Labeling: 5'-end label the primer with ³²P using T4 PNK and [γ-³²P]ATP according to the manufacturer's instructions. Purify the labeled primer to remove unincorporated nucleotides.
-
Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide by heating the mixture to 95°C and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction tubes on ice. Include the labeled primer-template duplex, reaction buffer, and the viral DNA polymerase.
-
Experimental Conditions:
-
Control (No Inhibitor): Add all four dNTPs at a concentration that allows for full-length product formation.
-
Cidofovir diphosphate: Add all four dNTPs and a specific concentration of CDVpp. To observe non-obligate termination, it can be useful to have reactions with and without the subsequent dNTP after the potential incorporation site of CDVpp.
-
-
Reaction Initiation and Incubation: Initiate the reactions by transferring the tubes to the optimal temperature for the polymerase and incubate for a set time.
-
Reaction Termination: Stop the reactions by adding an equal volume of stop/loading buffer.
-
Denaturing Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Load the samples onto a denaturing polyacrylamide gel. Include a sequencing ladder generated with the same primer and template as a size standard.
-
Visualization and Analysis: After electrophoresis, expose the gel to a phosphorimager screen or X-ray film. The resulting autoradiogram will show bands corresponding to the different lengths of the synthesized DNA strands. The appearance of shorter DNA fragments in the presence of CDVpp, at positions corresponding to the incorporation of a cytosine analog, provides evidence for chain termination. The presence of some longer products indicates that the termination is non-obligate.
References
Cross-Resistance Profiles of Cidofovir and Its Active Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance studies involving the antiviral drug Cidofovir and its active intracellular metabolite, Cidofovir diphosphate (B83284). The data presented herein is intended to support research and development efforts in the field of antiviral therapeutics by offering a clear overview of resistance mechanisms, cross-resistance patterns, and the experimental methodologies used to determine them.
Mechanism of Action and Resistance
Cidofovir is an acyclic nucleoside phosphonate (B1237965) that exhibits broad-spectrum activity against various DNA viruses.[1][2] Its antiviral effect is dependent on the cellular phosphorylation of the parent compound to its active diphosphate metabolite, Cidofovir diphosphate.[2][3] This process is catalyzed by host cellular enzymes, making it independent of viral kinases.[2] Cidofovir diphosphate then acts as a competitive inhibitor of viral DNA polymerase, being incorporated into the growing viral DNA chain and subsequently causing a reduction in the rate of DNA synthesis and its eventual cessation.[2][4]
Resistance to Cidofovir primarily arises from mutations within the viral DNA polymerase gene.[1][2][5] For human cytomegalovirus (CMV), these mutations are located in the UL54 gene, while for vaccinia virus, they are found in the E9L gene.[1][5] These genetic alterations can lead to cross-resistance with other antiviral agents that also target the viral DNA polymerase.
Cidofovir's Intracellular Activation and Mechanism of Action
Caption: Intracellular activation of Cidofovir and its inhibitory effect on viral DNA polymerase.
Quantitative Data on Cross-Resistance
The following tables summarize the quantitative data from various studies on the cross-resistance of viruses to Cidofovir and other antiviral agents. The data is presented as the fold-increase in the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) of the resistant mutant compared to the wild-type (WT) virus.
Table 1: Cross-Resistance of Cidofovir-Resistant Vaccinia Virus Mutants
| Mutation(s) in E9L Gene | Fold Resistance to Cidofovir (HPMPC) | Fold Resistance to other Nucleoside Phosphonates | Fold Resistance to other DNA Polymerase Inhibitors |
| A314T | Moderate | Cross-resistant | Sensitive |
| A684V | Moderate | Cross-resistant | Sensitive |
| A314T + A684V | High | Cross-resistant | Sensitive |
Data adapted from a study on vaccinia virus resistance to Cidofovir.[1]
Table 2: Cross-Resistance of Cidofovir-Resistant Human Cytomegalovirus (CMV) Mutants
| Gene | Mutation | Fold Resistance to Ganciclovir (B1264) | Fold Resistance to Cidofovir | Fold Resistance to Foscarnet |
| UL54 | L501I | Resistant | Resistant | Sensitive |
| UL54 | Multiple | High-level resistance | Cross-resistant | Variable |
Data compiled from studies on CMV resistance to antiviral drugs.[2][6]
Table 3: Susceptibility of Cidofovir-Resistant Orthopoxviruses to Other Antivirals
| Virus | Fold Resistance to Cidofovir | Cross-Resistance to Cyclic HPMPC | Cross-Resistance to (S)-HPMPA |
| Camelpox | 8-27 fold | Yes | Yes |
| Cowpox | 8-27 fold | Yes | Yes |
| Monkeypox | 8-27 fold | Yes | Yes |
| Vaccinia | 8-27 fold | Yes | No |
Data from a study characterizing Cidofovir-resistant orthopoxviruses.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-resistance studies. Below are summaries of key experimental protocols cited in the literature.
Generation of Drug-Resistant Viruses
A common method for generating drug-resistant viruses is through serial passage in cell culture with escalating concentrations of the antiviral agent.
-
Initial Infection: A wild-type virus stock is used to infect a suitable cell line (e.g., HEL cells for vaccinia virus, human foreskin fibroblasts for CMV).[1]
-
Drug Application: The infected cells are cultured in the presence of the antiviral drug at a starting concentration that partially inhibits the viral cytopathic effect (CPE), often the IC₅₀.[1]
-
Virus Harvest and Re-passage: Once significant CPE is observed, the virus is harvested. This viral progeny is then used to infect fresh cells in the presence of a slightly higher concentration of the drug.[1]
-
Iterative Process: This process of harvesting and re-passaging with incrementally increasing drug concentrations is repeated multiple times.[1]
-
Isolation of Resistant Strains: Viruses that can replicate at significantly higher drug concentrations compared to the wild-type are isolated and plaque-purified.
Workflow for Generating Drug-Resistant Viral Strains
Caption: Experimental workflow for the in vitro selection of drug-resistant viral strains.
Antiviral Susceptibility Testing
Phenotypic assays are employed to determine the susceptibility of viral isolates to antiviral drugs.
-
Plaque Reduction Assay: This is often considered the "gold standard" for determining antiviral susceptibility.[2]
-
Cell monolayers are infected with a standardized amount of virus.
-
The infected cells are then overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing serial dilutions of the antiviral drug.
-
After an incubation period that allows for plaque formation, the cells are fixed and stained.
-
The number of plaques at each drug concentration is counted, and the EC₅₀ is calculated as the drug concentration that reduces the number of plaques by 50% compared to a no-drug control.[1][7]
-
-
Cytopathic Effect (CPE) Reduction Assay:
-
Cell monolayers in a multi-well plate are infected with the virus.
-
The infected cells are then exposed to various concentrations of the antiviral drug.
-
After incubation, the extent of CPE is visually assessed or quantified using a cell viability dye.
-
The IC₅₀ is determined as the drug concentration that inhibits the viral CPE by 50%.[1]
-
Genotypic Analysis
To identify the genetic basis of resistance, the relevant viral genes are sequenced.
-
DNA Extraction: Viral DNA is extracted from the resistant isolates.
-
PCR Amplification: The gene encoding the viral DNA polymerase (e.g., UL54 for CMV, E9L for vaccinia virus) is amplified using the polymerase chain reaction (PCR).[5]
-
DNA Sequencing: The amplified PCR product is sequenced to identify mutations that are not present in the wild-type virus.[5]
Concluding Remarks
The development of resistance to Cidofovir is a significant clinical concern. Understanding the mechanisms of resistance and the patterns of cross-resistance is essential for the effective management of viral infections, particularly in immunocompromised patients. The data and protocols summarized in this guide highlight that Cidofovir resistance is primarily mediated by mutations in the viral DNA polymerase, which can also confer resistance to other polymerase inhibitors. Continued surveillance for resistance and the development of novel antivirals with different mechanisms of action are crucial to address this ongoing challenge.
References
- 1. Cidofovir Resistance in Vaccinia Virus Is Linked to Diminished Virulence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Wild-Type and Cidofovir-Resistant Strains of Camelpox, Cowpox, Monkeypox, and Vaccinia Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]
- 6. High-level resistance of cytomegalovirus to ganciclovir is associated with alterations in both the UL97 and DNA polymerase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Cidofovir Diphosphate with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cidofovir (B1669016) (CDV), an acyclic nucleoside phosphonate, is a potent antiviral agent with broad-spectrum activity against a range of DNA viruses.[1][2][3][4] Its efficacy is contingent upon its intracellular conversion to the active metabolite, Cidofovir diphosphate (B83284) (CDV-PP).[5][6][7][8] This active form acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, leading to the termination of viral DNA chain elongation.[1][5][6][9] Given its mechanism of action, which bypasses the initial virus-specific phosphorylation step required by many other nucleoside analogs, Cidofovir is a prime candidate for combination therapies aimed at achieving synergistic antiviral effects, reducing drug dosages, and mitigating the risk of drug resistance.[1][10]
This guide provides a comparative analysis of the synergistic antiviral effects observed when Cidofovir is combined with other antiviral compounds. The data presented herein is derived from in vitro and in vivo studies, with a focus on quantitative outcomes and detailed experimental methodologies. While the studies administer the parent drug, Cidofovir, the observed synergistic effects are mediated by its intracellularly formed active diphosphate metabolite.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies evaluating the synergistic or additive effects of Cidofovir in combination with other antiviral agents against various DNA viruses.
Table 1: Synergistic Effects of Cidofovir and Idoxuridine (B1674378) against Vaccinia Virus
| Virus Strain | Cell Type | Parameter | Cidofovir (CDV) IC₅₀ (µM) | Idoxuridine (IUdR) IC₅₀ (µM) | Combination Effect | Reference |
| Vaccinia Virus (Bratislava) | Chick Embryo Fibroblasts (CEF) | IC₅₀ | 7.1 - 26.5 | 0.58 - 0.85 | Marked Synergism | [11] |
IC₅₀ (50% inhibitory concentration) values for CDV were dependent on the virus inoculum size.
Table 2: Synergistic Effects of CMX001 (Brincidofovir) and ST-246 against Orthopoxviruses in vitro
| Virus | Cell Type | CMX001 EC₅₀ (µM) | ST-246 EC₅₀ (µM) | Combination Effect | Synergy Volume (µM²%) | Reference |
| Vaccinia Virus (VV-COP) | Not Specified | 0.004 | 0.021 | Strong Synergism | 326 (at 95% confidence) | [10] |
| Vaccinia Virus (VV-WRm) | Not Specified | 0.005 | 0.016 | Strong Synergism | Not Reported | [10] |
| Cowpox Virus (CV) | Not Specified | 0.004 | 0.015 | Strong Synergism | Not Reported | [10] |
CMX001 is an oral prodrug of Cidofovir. EC₅₀ (50% effective concentration) is the concentration required to inhibit viral replication by 50%.
Table 3: Additive Effects of Cidofovir, Acyclovir, and Amenamevir (B1665350) against Herpes Simplex Virus Type 1 (HSV-1)
| Virus | Cell Type | Combination | Effect | Reference |
| HSV-1 | Vero Cells | Cidofovir + Acyclovir + Amenamevir | Additive | [12] |
The study found no significant synergistic or antagonistic interactions between the three drugs.
Detailed Experimental Protocols
Cidofovir and Idoxuridine against Vaccinia Virus
-
Cell Culture and Virus: Chick embryo fibroblasts (CEF) were used for cell culture. Two strains of vaccinia virus, Bratislava and RIIPD, were utilized.
-
Antiviral Assay: A cytopathic effect (CPE) inhibition assay was performed. The 50% inhibitory concentration (IC₅₀) was determined for each compound individually and in combination.
-
Combination Effect Analysis: A three-dimensional model was used to evaluate the combined antiviral effect and cytotoxicity.[11]
CMX001 and ST-246 against Orthopoxviruses
-
Antiviral Assay: A CellTiter-Glo assay was used to evaluate the inhibition of vaccinia virus replication. A matrix of drug concentrations was tested.
-
Synergy Analysis: The MacSynergy II software was used to analyze the drug interactions and determine the synergy volume, which quantifies the degree of synergy. An isobologram was generated to depict the EC₅₀s for each drug combination.[10]
Cidofovir, Acyclovir, and Amenamevir against HSV-1
-
Virus and Cell Line: Herpes Simplex Virus Type 1 (HSV-1) and Vero cells were used in this study.
-
Drug Interaction Analysis: The Design of Experiments (DOE) function in Minitab software was employed to analyze the drug-drug interactions in their ability to inhibit the growth of HSV-1. This statistical approach was used to detect any significant synergistic or antagonistic effects.[12]
Visualizing Mechanisms and Workflows
Mechanism of Action of Cidofovir
The antiviral activity of Cidofovir is dependent on its intracellular phosphorylation to its active diphosphate form. This process is carried out by host cell enzymes and is independent of viral kinases.
Caption: Intracellular activation pathway of Cidofovir.
Experimental Workflow for Synergy Analysis
The general workflow for determining the synergistic effects of antiviral compounds involves assessing the activity of each drug alone and in various combinations.
Caption: General experimental workflow for antiviral synergy testing.
Concluding Remarks
The combination of Cidofovir with other antiviral agents represents a promising strategy to enhance therapeutic efficacy, particularly against challenging viral infections. The synergistic effects observed with idoxuridine against vaccinia virus and with ST-246 against orthopoxviruses highlight the potential of these combinations.[10][11] While not all combinations result in synergy, as seen with the additive effects of Cidofovir, acyclovir, and amenamevir against HSV-1, these findings are also valuable for designing multi-drug regimens without concerns of antagonistic interactions.[12] Future research should continue to explore novel combinations and further elucidate the underlying molecular mechanisms of synergy, with the ultimate goal of developing more effective and safer antiviral therapies.
References
- 1. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Cidofovir in the treatment of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Efficacy of the Combination of ST-246 with CMX001 against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic combination effect of cidofovir and idoxuridine on vaccinia virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyclovir, cidofovir, and amenamevir have additive antiviral effects on herpes simplex virus TYPE 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Intracellular Persistence of Cidofovir and its Active Metabolite, Cidofovir Diphosphate
For researchers, scientists, and drug development professionals, understanding the intracellular pharmacokinetics of an antiviral agent is paramount to optimizing its therapeutic efficacy. This guide provides a detailed comparison of the intracellular half-life of the antiviral drug Cidofovir (B1669016) and its pharmacologically active metabolite, Cidofovir diphosphate (B83284). The significantly longer persistence of the diphosphate form within the cell is a key determinant of Cidofovir's potent and long-lasting antiviral activity.
Executive Summary
Cidofovir is a nucleotide analog with broad-spectrum activity against DNA viruses. Upon cellular uptake, it undergoes phosphorylation to its active form, Cidofovir diphosphate, which acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, thereby disrupting viral replication. A critical aspect of its pharmacology is the marked difference in the intracellular persistence of the parent drug compared to its active metabolite. While Cidofovir has a relatively short plasma half-life, its active diphosphate metabolite exhibits a significantly prolonged intracellular half-life. This extended intracellular presence allows for less frequent dosing regimens and contributes to its sustained antiviral effect.
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters of Cidofovir and Cidofovir diphosphate, highlighting the substantial difference in their intracellular persistence.
| Parameter | Cidofovir | Cidofovir Diphosphate | Reference(s) |
| Plasma Half-life | 2.4 to 3.2 hours | Not applicable (intracellular metabolite) | [1] |
| Intracellular Half-life | Not well-defined; rapidly phosphorylated | 24 to 87 hours | [1][2] |
Mechanism of Action and Intracellular Phosphorylation
Cidofovir exerts its antiviral effect by targeting viral DNA synthesis.[3] As a phosphonate (B1237965) nucleotide analog, it bypasses the initial virus-specific phosphorylation step required by many other nucleoside analogs.[2] Once inside the host cell, cellular enzymes catalyze its conversion to the active diphosphate form.
The phosphorylation cascade is a two-step process:
-
Cidofovir to Cidofovir monophosphate: This initial phosphorylation is catalyzed by pyrimidine (B1678525) nucleoside monophosphate kinase.[4]
-
Cidofovir monophosphate to Cidofovir diphosphate: This second phosphorylation is carried out by nucleoside diphosphate kinase.[5]
The resulting Cidofovir diphosphate then competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into the growing viral DNA chain by viral DNA polymerase.[1] Its incorporation leads to the termination of DNA chain elongation, thus halting viral replication.[6]
Caption: Intracellular activation and mechanism of action of Cidofovir.
Experimental Protocols
Determining the intracellular half-life of Cidofovir and its phosphorylated metabolites requires sensitive and specific analytical methods to quantify these compounds within cellular matrices. The following outlines a general experimental workflow based on published methodologies.
Experimental Workflow for Intracellular Half-life Determination
Caption: General workflow for intracellular metabolite analysis.
Detailed Methodologies
1. Cell Culture and Drug Incubation:
-
Cell Line: A suitable cell line, such as human foreskin fibroblasts (HFF-1), is cultured to confluency in appropriate media (e.g., DMEM with 15% fetal bovine serum).[7]
-
Treatment: The cells are treated with a known concentration of Cidofovir (e.g., 1 µM) and incubated for a specific period (e.g., 72 hours) to allow for cellular uptake and metabolism.[7]
-
Time Points: For half-life determination, after the initial incubation, the drug-containing medium is removed, and the cells are washed and incubated in drug-free medium. Cells are then harvested at various time points (e.g., 0, 8, 24, 48, 72 hours) post-drug removal.
2. Cell Harvesting and Lysis:
-
The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Cells are then suspended in a chilled lysis buffer, such as 50% acetonitrile, and subjected to freeze-thaw cycles (e.g., freezing at -80°C) to ensure complete cell lysis.[7]
-
The cell lysate is then centrifuged to pellet cellular debris.[7]
3. Sample Preparation and Extraction:
-
The supernatant containing the intracellular components is collected.[7]
-
A solid-phase extraction (SPE) or protein precipitation method can be employed to remove proteins and other interfering substances. For Cidofovir and its phosphorylated metabolites, an anion exchange SPE is often effective.
4. LC-MS/MS Quantification:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the sensitive and specific quantification of Cidofovir and Cidofovir diphosphate.[7]
-
Chromatography: A suitable column, such as a C8 or a perfluorophenyl (PFP) column, is used for the separation of the analytes.[7]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of Cidofovir and its metabolites.[7]
-
Standard Curves: Calibration curves are generated using known concentrations of analytical standards of Cidofovir and Cidofovir diphosphate spiked into blank cell lysates to ensure accurate quantification.[7]
5. Data Analysis and Half-life Calculation:
-
The intracellular concentrations of Cidofovir and Cidofovir diphosphate at each time point are determined from the standard curves.
-
The intracellular half-life is then calculated by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.
Conclusion
The extended intracellular half-life of Cidofovir diphosphate is a cornerstone of Cidofovir's clinical utility. This prolonged persistence ensures sustained inhibition of viral DNA polymerase, allowing for effective viral suppression with infrequent dosing. The methodologies outlined in this guide provide a framework for the precise quantification of these intracellular metabolites, which is crucial for ongoing research and the development of new antiviral therapies. Understanding these pharmacokinetic and pharmacodynamic relationships is essential for optimizing treatment strategies and developing next-generation antiviral agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cidofovir - Wikipedia [en.wikipedia.org]
- 7. static1.squarespace.com [static1.squarespace.com]
Alkoxyalkyl Esters of Cidofovir Emerge as Superior Prodrugs in Preclinical Antiviral Assessments
For Immediate Release
[City, State] – A comprehensive review of preclinical data highlights the significantly enhanced antiviral efficacy of alkoxyalkyl esters of Cidofovir (B1669016), such as Hexadecyloxypropyl-cidofovir (HDP-CDV) and CMX001, compared to the parent drug, Cidofovir. This superiority is primarily attributed to their improved cellular uptake and subsequent metabolic conversion into Cidofovir diphosphate (B83284), the active antiviral agent. While direct comparative studies with Cidofovir diphosphate are not extensively available, the evidence strongly indicates that alkoxyalkyl esters serve as highly efficient delivery vehicles for the active metabolite, overcoming the limitations of Cidofovir administration.
Cidofovir is a potent nucleotide analog antiviral agent with broad-spectrum activity against DNA viruses. Its clinical utility, however, is hampered by poor oral bioavailability and the risk of nephrotoxicity, requiring intravenous administration with concomitant probenecid (B1678239) and hydration.[1] The active form of the drug, Cidofovir diphosphate, functions by inhibiting viral DNA polymerase.[2][3] Alkoxyalkyl esters of Cidofovir were developed to circumvent the parent drug's limitations. These lipid conjugates enhance oral bioavailability and increase cellular penetration, leading to substantially higher intracellular concentrations of the active Cidofovir diphosphate.[4][5][6]
Enhanced Intracellular Delivery Leads to Potent Antiviral Activity
The primary advantage of alkoxyalkyl esters of Cidofovir lies in their ability to efficiently deliver the active antiviral moiety into target cells. Studies have shown that HDP-CDV is taken up by cells much more rapidly than Cidofovir.[7] This increased uptake results in significantly higher intracellular levels of Cidofovir diphosphate. One study demonstrated that after 48 hours of exposure, cells treated with HDP-CDV contained over 100 times more Cidofovir diphosphate than cells treated with Cidofovir.[7][8] This dramatic increase in the concentration of the active metabolite is a key factor in the observed multi-log enhancement of antiviral activity.[7][9]
Comparative Efficacy: In Vitro and In Vivo Data
Quantitative data from numerous studies underscore the superior performance of alkoxyalkyl esters of Cidofovir across a range of DNA viruses.
In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values, which represent the drug concentration required to inhibit viral replication by 50%. Lower EC50 values indicate greater potency.
| Virus | Compound | Cell Line | EC50 (µM) | Fold Increase in Activity vs. Cidofovir | Reference |
| Poxviruses | |||||
| Vaccinia Virus (WR) | Cidofovir | HFF | 46.2 | - | [10] |
| HDP-CDV | HFF | 0.84 | 55 | [10] | |
| ODE-CDV | HFF | 0.20 | 231 | [10] | |
| Cowpox Virus | Cidofovir | HFF | 50.6 | - | [10] |
| HDP-CDV | HFF | 3.8 | 13 | [10] | |
| ODE-CDV | HFF | 1.1 | 46 | [10] | |
| Variola Virus | Cidofovir | Vero 76 | 25-91 | - | [3] |
| HDP-CDV | Vero 76 | 0.04-0.1 | 250-910 | [3] | |
| ODE-CDV | Vero 76 | 0.01-0.03 | 833-9100 | [3] | |
| Herpesviruses | |||||
| HSV-1 | Cidofovir | MRC-5 | 3.3 | - | [9] |
| HDP-CDV | MRC-5 | 0.003 | 1100 | [9] | |
| ODE-CDV | MRC-5 | 0.001 | 3300 | [9] | |
| HCMV (AD169) | Cidofovir | MRC-5 | 0.47 | - | [9] |
| HDP-CDV | MRC-5 | 0.00003 | 15667 | [9] | |
| ODE-CDV | MRC-5 | 0.00002 | 23500 | [9] | |
| Adenoviruses | |||||
| Adenovirus Type 5 | Cidofovir | A549 | >100 | - | [11] |
| CMX001 | A549 | 0.05 - 5 | >20-2000 | [11] |
HFF: Human Foreskin Fibroblast; HDP-CDV: Hexadecyloxypropyl-cidofovir; ODE-CDV: Octadecyloxyethyl-cidofovir; CMX001 is the investigational drug name for HDP-CDV.
In Vivo Efficacy
Animal model studies have further demonstrated the advantages of alkoxyalkyl esters of Cidofovir, particularly their oral activity.
| Animal Model | Virus | Compound | Administration | Key Findings | Reference |
| Mice (BALB/c) | Cowpox Virus | CMX001 (HDP-CDV) | Oral | Provided complete protection against mortality when treatment was delayed up to 5 days post-infection.[8] | [8] |
| Mice (BALB/c) | Vaccinia Virus | HDP-CDV | Oral | A single oral dose 24 hours after infection significantly protected against mortality.[3] | [3] |
| Hamsters (immunosuppressed) | Adenovirus Type 5 | CMX001 (HDP-CDV) | Oral | Rescued hamsters from a lethal challenge, providing protection both prophylactically and post-exposure.[11] | [11] |
| Mice (SCID-hu thy/liv) | HCMV | HDP-CDV, ODE-CDV | Oral | 4-8 fold more active on a molar basis than intraperitoneally administered Cidofovir.[12][13] | [12][13] |
Mechanism of Action and Experimental Workflows
The enhanced efficacy of alkoxyalkyl esters of Cidofovir is rooted in their unique mechanism of cellular uptake and metabolism.
The above diagram illustrates the differential uptake and activation pathways of Cidofovir and its alkoxyalkyl esters. Cidofovir enters cells inefficiently via fluid-phase endocytosis, whereas the lipid esters rapidly fuse with the cell membrane, leading to higher intracellular concentrations of the parent drug, which is then phosphorylated to the active Cidofovir diphosphate.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
-
Cell Seeding: Confluent monolayers of susceptible host cells (e.g., human foreskin fibroblasts) are prepared in multi-well plates.
-
Virus Infection: Cells are infected with a specific multiplicity of infection (MOI) of the target virus and incubated for a set period to allow for viral adsorption.
-
Compound Treatment: The viral inoculum is removed, and the cells are washed. A semi-solid overlay medium (e.g., containing methylcellulose) with serial dilutions of the test compounds (Cidofovir and its alkoxyalkyl esters) is added.
-
Incubation: The plates are incubated for several days to allow for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), making the plaques visible. The number of plaques is counted for each compound concentration.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is calculated and reported as the EC50 value.[1][14]
In Vivo Efficacy: Murine Models of Viral Infection
Animal models are crucial for evaluating the in vivo efficacy and oral bioavailability of antiviral candidates.
-
Animal Inoculation: A lethal dose of the virus (e.g., cowpox virus or adenovirus) is administered to susceptible animals (e.g., BALB/c mice or immunosuppressed hamsters) via a relevant route (e.g., intranasal or intravenous).
-
Compound Administration: Treatment with the test compounds (e.g., oral CMX001) or a control is initiated at various time points relative to infection (prophylactic or therapeutic).
-
Monitoring: Animals are monitored daily for signs of illness, weight loss, and mortality.
-
Viral Titer Determination: At specific time points, tissues from a subset of animals may be harvested to determine viral loads.
-
Data Analysis: Survival curves and mean day to death are analyzed to determine the protective efficacy of the treatment.[7][8][11]
Conclusion
References
- 1. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased antiviral activity of 1-O-hexadecyloxypropyl-[2-(14)C]cidofovir in MRC-5 human lung fibroblasts is explained by unique cellular uptake and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Early Development of Hexadecyloxypropylcidofovir: An Oral Antipoxvirus Nucleoside Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Early Development of Hexadecyloxypropyl-cidofovir: An Oral Antipoxvirus Nucleoside Phosphonate [agris.fao.org]
- 6. Esterification of cidofovir with alkoxyalkanols increases oral bioavailability and diminishes drug accumulation in kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Comparison of the Antiviral Activities of Alkoxyalkyl and Alkyl Esters of Cidofovir against Human and Murine Cytomegalovirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Assessing the efficacy of cidofovir against herpesvirus-induced genital lesions in goats using different therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
quantitative comparison of cytotoxicity between Cidofovir and its metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of the antiviral agent Cidofovir (B1669016) and its intracellular metabolites. The information presented is supported by experimental data to assist in research and development efforts.
Cidofovir, an acyclic nucleoside phosphonate, is a potent antiviral drug with activity against a broad range of DNA viruses. Its clinical utility, however, is often limited by dose-dependent nephrotoxicity. Understanding the cytotoxic mechanisms of Cidofovir and its active metabolites is crucial for the development of safer therapeutic strategies.
Quantitative Cytotoxicity Data
The cytotoxicity of Cidofovir is highly dependent on the cell type and the expression of organic anion transporters (OATs), which facilitate its uptake into cells.[1][2][3] The primary active metabolite, Cidofovir diphosphate (B83284), is formed intracellularly. Direct cytotoxicity data for the phosphorylated metabolites is scarce in the literature, as these charged molecules do not readily cross cell membranes, making separate administration in standard assays challenging. The available data primarily focuses on the parent compound, Cidofovir.
| Compound | Cell Line | Assay Type | Cytotoxicity Metric (CC50/IC50) | Reference |
| Cidofovir | Human Embryonic Lung (HEL) cells | Inhibition of cell growth | 50 µg/mL | [4] |
| Cidofovir | Human Head and Neck Squamous Cell Carcinoma (HNSCC) - HPV-positive cell lines | MTT Assay | ~100 - 300 µM (after 9 days) | [5] |
| Cidofovir | Human Head and Neck Squamous Cell Carcinoma (HNSCC) - HPV-negative cell lines | MTT Assay | ~100 - >300 µM (after 9 days) | [5] |
| Cidofovir | Vero-E6 cells | Crystal Violet Staining | CC50: >1000 µM | [6] |
| Cidofovir | A549 cells | Not Specified | IC50: Not explicitly stated, but graphical data available | [7] |
| Cidofovir | Chinese Hamster Ovary (CHO) cells expressing hOAT1 | Not Specified | ~400-fold more cytotoxic than in parental CHO cells | [3] |
| Cidofovir | Human Proximal Tubular Cells | Apoptosis Induction | Concentration-dependent (10–40 μg/ml) | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density that allows for exponential growth throughout the experiment and are allowed to attach overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of Cidofovir or a vehicle control (e.g., PBS).
-
Incubation: The cells are incubated with the compound for specified time points (e.g., 3, 6, and 9 days).
-
MTT Addition: At the end of the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) is calculated.[5]
Apoptosis Assays
The induction of apoptosis by Cidofovir can be assessed through several methods:
-
Flow Cytometry for Hypodiploid Cells: Cells are treated with Cidofovir, harvested, and stained with a DNA-binding dye (e.g., propidium (B1200493) iodide). The DNA content is then analyzed by flow cytometry. Apoptotic cells are identified by a sub-G1 peak, which represents cells with fragmented DNA.
-
Annexin V Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Cells are stained with fluorescently labeled Annexin V and analyzed by flow cytometry or fluorescence microscopy.
-
Caspase-3 Activation: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. This can be detected by Western blotting using antibodies that recognize the cleaved, active form of caspase-3.[8]
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxicity of Cidofovir is intrinsically linked to its mechanism of antiviral action. Once inside the cell, Cidofovir undergoes two phosphorylation steps, catalyzed by cellular enzymes, to form its active metabolite, Cidofovir diphosphate.[6]
Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thereby inhibiting viral replication.[9]
The primary mechanism of Cidofovir-induced cytotoxicity, particularly its nephrotoxicity, is the induction of apoptosis in proximal tubular cells of the kidneys.[8][10] This process is characterized by the activation of caspase-3.[8]
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of Cidofovir involves a series of in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of antiviral nucleotides adefovir and cidofovir is induced by the expression of human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cidofovir in the treatment of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Cidofovir Diphosphate: A Comparative Analysis of its Selectivity for Viral vs. Human DNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of cidofovir (B1669016) diphosphate (B83284), the active metabolite of the antiviral drug cidofovir, against various viral and human DNA polymerases. The data presented herein underscores the compound's selective targeting of viral replication machinery, a key attribute for its therapeutic efficacy.
Mechanism of Action and Selectivity
Cidofovir is a nucleotide analog that, upon intracellular phosphorylation to its active diphosphate form, acts as a potent and selective inhibitor of viral DNA polymerases.[1][2][3] This selectivity is paramount to its clinical utility, minimizing off-target effects on host cellular processes. Cidofovir diphosphate mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for the active site of the DNA polymerase.[4][5]
Upon incorporation into the growing DNA chain, cidofovir diphosphate can lead to premature chain termination or significantly slow down the rate of DNA synthesis.[6][7] The affinity of cidofovir diphosphate for viral DNA polymerases is significantly higher than for human DNA polymerases, resulting in a potent and specific antiviral effect.[1][5]
dot
Caption: Mechanism of selective inhibition of viral DNA polymerase by cidofovir diphosphate.
Quantitative Comparison of Inhibitory Activity
The selectivity of cidofovir diphosphate is quantitatively demonstrated by comparing its inhibition constants (Ki) for various viral and human DNA polymerases. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Polymerase Target | Virus Family | Inhibition Constant (Ki) of Cidofovir Diphosphate (µM) | Reference |
| Viral DNA Polymerases | |||
| Human Cytomegalovirus (HCMV) | Herpesviridae | 6.6 | [1][5] |
| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | 0.86 | [1] |
| Herpes Simplex Virus 2 (HSV-2) | Herpesviridae | 1.4 | [1] |
| Human DNA Polymerases | |||
| DNA Polymerase α | - | 51 | [1][5] |
| DNA Polymerase β | - | 520 | [1][5] |
| DNA Polymerase γ | - | 299 | [1][5] |
The data clearly illustrates that cidofovir diphosphate has a significantly higher affinity for viral DNA polymerases, particularly those from the Herpesviridae family, as compared to human DNA polymerases. This differential affinity forms the molecular basis of its therapeutic window.
Experimental Protocols
The determination of the inhibitory activity of cidofovir diphosphate against DNA polymerases is typically conducted through in vitro enzyme inhibition assays. A generalized protocol for a primer extension assay is outlined below.
Objective:
To determine the inhibitory constant (Ki) of cidofovir diphosphate against a purified viral or human DNA polymerase.
Materials:
-
Purified recombinant viral or human DNA polymerase
-
Cidofovir diphosphate (CDVpp)
-
Deoxycytidine triphosphate (dCTP) and other deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dTTP)
-
Synthetic primer-template DNA duplex
-
[γ-³²P]ATP for radiolabeling the primer
-
T4 Polynucleotide Kinase
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Stop solution (e.g., EDTA, formamide, loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager for data acquisition and analysis
Methodology:
-
Primer Labeling: The 5' end of the primer is radiolabeled with [γ-³²P]ATP using T4 Polynucleotide Kinase. The labeled primer is then purified.
-
Primer-Template Annealing: The radiolabeled primer is annealed to the complementary template DNA to form the substrate for the polymerase.
-
Enzyme Inhibition Assay:
-
A series of reaction mixtures are prepared containing the reaction buffer, the primer-template duplex, and varying concentrations of the natural substrate (dCTP).
-
To these mixtures, different fixed concentrations of the inhibitor, cidofovir diphosphate, are added.
-
The reaction is initiated by the addition of the purified DNA polymerase.
-
The reactions are incubated at an optimal temperature (e.g., 37°C) for a defined period, allowing for primer extension.
-
-
Reaction Termination and Analysis:
-
The reactions are stopped by the addition of a stop solution containing EDTA to chelate magnesium ions, which are essential for polymerase activity.
-
The reaction products are denatured and resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Data Acquisition and Analysis:
-
The gel is exposed to a phosphor screen, and the bands corresponding to the unextended primer and the extended products are visualized and quantified using a phosphorimager.
-
The rate of product formation is determined for each inhibitor concentration.
-
The data is then fitted to an appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis to calculate the Ki value.
-
dot
Caption: Workflow for determining the inhibitory activity of cidofovir diphosphate.
Conclusion
The quantitative data and mechanistic understanding presented in this guide highlight the pronounced selectivity of cidofovir diphosphate for viral DNA polymerases over their human counterparts. This selectivity is a cornerstone of its antiviral efficacy and provides a strong rationale for its use in treating various DNA virus infections. The detailed experimental protocol offers a framework for researchers to independently validate and expand upon these findings.
References
- 1. journals.asm.org [journals.asm.org]
- 2. scispace.com [scispace.com]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Cidofovir Diphosphate Tri(triethylamine)
Disclaimer: This document provides guidance on the proper disposal of Cidofovir (B1669016) diphosphate (B83284) tri(triethylamine) based on available safety data for its components. Researchers, scientists, and drug development professionals must always comply with their institution's specific safety protocols and all local, state, and federal regulations regarding hazardous waste disposal.
Immediate Safety and Handling Precautions
Cidofovir is a potent antiviral nucleotide analogue. The tri(triethylamine) salt form requires careful handling to minimize exposure and ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, contain the material using a spill kit with absorbent pads. Do not use water to clean up the dry powder. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
Primary Disposal Protocol: Hazardous Chemical Waste
The recommended and safest method for the disposal of Cidofovir diphosphate tri(triethylamine) is through a licensed hazardous waste disposal service. This ensures compliance with regulations and minimizes environmental impact.
Step-by-Step Procedure for Waste Collection and Labeling:
-
Waste Identification: Designate a specific, clearly labeled, and sealed container for "Cidofovir diphosphate tri(triethylamine) waste." This container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) bottle for solids or a glass bottle for solutions).
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste:
-
Collect all unused or expired solid Cidofovir diphosphate tri(triethylamine) in the designated waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, collect it in a designated, sealed, and compatible liquid waste container.
-
Do not pour any solution containing Cidofovir diphosphate tri(triethylamine) down the drain.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
Chemical Name: "Cidofovir diphosphate tri(triethylamine)"
-
CAS Number (if available)
-
Approximate quantity
-
Date of accumulation
-
Principal Investigator/Lab contact information
-
-
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's EHS or a licensed hazardous waste contractor.
-
Disposal Request: Follow your institution's procedures to request a pickup for hazardous chemical waste.
Decontamination of Laboratory Surfaces and Equipment
For decontaminating surfaces and non-disposable equipment (e.g., glassware, spatulas) that have come into contact with Cidofovir diphosphate tri(triethylamine):
-
Initial Cleaning: Carefully wipe surfaces with a disposable absorbent material (e.g., paper towels) wetted with a suitable solvent (e.g., 70% ethanol) to remove gross contamination. Dispose of the absorbent material as hazardous waste.
-
Decontamination Solution: Prepare a fresh 1:10 dilution of household bleach (containing ~5.25% sodium hypochlorite) in water. This will result in a final concentration of approximately 0.5% sodium hypochlorite (B82951) (5000 ppm).[1]
-
Application: Liberally apply the bleach solution to the contaminated surface and let it sit for a minimum contact time of 20 minutes.[1]
-
Rinsing: After the contact time, thoroughly rinse the surface with water to remove the bleach, as it can be corrosive to metals.[1] For sensitive equipment, wipe with 70% ethanol (B145695) after rinsing.
-
Glassware: Submerge contaminated glassware in the 1:10 bleach solution for at least 20 minutes. Afterward, wash thoroughly with laboratory detergent and rinse with deionized water.
Note: The compatibility of Cidofovir diphosphate tri(triethylamine) with sodium hypochlorite has not been formally documented. However, bleach is a broad-spectrum decontaminating agent. Always perform a small spot test on sensitive surfaces if you are concerned about damage.
Chemical Treatment Considerations (for specialized scenarios)
While not recommended as a routine disposal method, chemical neutralization may be considered in specific situations, such as managing a large spill, under the guidance of a qualified chemist and in compliance with institutional policies. The tri(triethylamine) salt component is basic and can be neutralized.
-
Neutralization of Triethylamine (B128534): Triethylamine is a base and its salt, triethylamine hydrochloride, can be treated with an alkali solution to release the free base.[2] Conversely, free triethylamine can be neutralized with a dilute acid. For the tri(triethylamine) salt of Cidofovir diphosphate, a cautious neutralization with a dilute acid (e.g., hydrochloric acid) could be considered to neutralize the triethylamine component. However, the stability of the Cidofovir diphosphate moiety under these conditions is not well-documented and this process would still result in a hazardous waste stream that requires proper disposal.
This approach should only be undertaken by trained personnel with a thorough understanding of the chemical reaction and its potential hazards. The resulting mixture must still be disposed of as hazardous waste.
Data Presentation
| Parameter | Guideline | Citation |
| Primary Disposal Method | Licensed Hazardous Waste Disposal Service | [3][4] |
| Waste Classification (Triethylamine component) | Ignitable (D001), Corrosive (D002), Toxic (U404) | [5] |
| Surface Decontamination Agent | 0.5% Sodium Hypochlorite (1:10 dilution of household bleach) | [1] |
| Contact Time for Decontamination | Minimum 20 minutes | [1] |
| Prohibited Disposal Method | Do not dispose down the drain | [6][7] |
Experimental Protocols
There are no validated experimental protocols for the complete chemical degradation of Cidofovir diphosphate tri(triethylamine) in a standard laboratory setting for disposal purposes. The procedures outlined above for waste collection and surface decontamination are based on general best practices for handling potent pharmaceutical compounds and their components.
Mandatory Visualization
References
- 1. uwo.ca [uwo.ca]
- 2. Page loading... [guidechem.com]
- 3. aksci.com [aksci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Chemical inactivation strategies for SARS-CoV-2-infected cells and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling Cidofovir Diphosphate Tri(triethylamine)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Cidofovir diphosphate (B83284) tri(triethylamine), a potent antiviral compound recognized as a hazardous drug. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Personnel handling Cidofovir diphosphate tri(triethylamine) must use appropriate PPE to prevent skin contact, inhalation, and ingestion. As a cytotoxic agent, this compound requires stringent protective measures. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the hazardous drug. Double gloving allows for the safe removal of the outer glove if contamination occurs. |
| Gown | Disposable, lint-free, low-permeability gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation. | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Physical and Chemical Properties
Understanding the physical and chemical properties of Cidofovir diphosphate tri(triethylamine) and its components is crucial for safe handling and storage.
| Property | Value |
| Chemical Formula | C₂₆H₆₁N₆O₁₂P₃ |
| Molecular Weight | 742.72 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 125 mg/mL) and Water (≥ 100 mg/mL).[1] |
| Storage | Store at -20°C in a sealed container, away from moisture.[1] |
| Triethylamine Melting Point | -114.7 °C |
| Triethylamine Boiling Point | 88.6 to 89.8 °C |
| Triethylamine Vapor Pressure | 6.899–8.506 kPa |
Note: An official Occupational Exposure Limit (OEL) for Cidofovir diphosphate tri(triethylamine) has not been established by NIOSH or OSHA. Given its classification as a hazardous drug, exposure should be minimized to the lowest possible level.
Standard Handling Workflow
The following workflow must be followed for the routine handling of Cidofovir diphosphate tri(triethylamine) to minimize the risk of exposure.
Emergency Spill Response
In the event of a spill, immediate and correct action is critical to contain the contamination and protect personnel.
Detailed Operational and Disposal Plans
Preparation and Handling:
-
Designated Area: All handling of Cidofovir diphosphate tri(triethylamine) must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols or dust.
-
Decontamination of Vials: Before opening, wipe the exterior of the vial with a disinfectant to remove any external contamination.
-
Reconstitution: When reconstituting the solid compound, add the solvent slowly and carefully down the side of the vial to minimize the generation of aerosols.
-
Labeling: All containers with Cidofovir diphosphate tri(triethylamine) must be clearly labeled as "Hazardous Drug" or "Cytotoxic."
Spill Management:
-
Spill Kits: Clearly labeled cytotoxic drug spill kits must be readily available in all areas where the compound is handled and stored.[2] These kits should include all necessary PPE, absorbent materials, and waste disposal bags.[3][4]
-
Small Spills (<5 mL): For small liquid spills, gently cover with an absorbent pad. For small powder spills, cover with a damp cloth to avoid raising dust.[3]
-
Large Spills (>5 mL): For larger spills, use absorbent pillows or pads to contain the spill.[4]
-
Cleaning: After absorbing the spill, the area should be cleaned at least three times with a detergent solution, followed by a final rinse with water.[3][5]
Disposal Plan:
-
Waste Segregation: All materials contaminated with Cidofovir diphosphate tri(triethylamine), including gloves, gowns, absorbent pads, and empty vials, must be disposed of as hazardous cytotoxic waste.[6]
-
Containers: Use designated, leak-proof, and puncture-resistant containers with a "Cytotoxic Waste" or "Chemotherapy Waste" label.
-
Sharps: All needles, syringes, and other sharps contaminated with the drug must be placed in a designated chemotherapy sharps container.[6]
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations for hazardous pharmaceutical waste. The EPA's regulations on the management of hazardous waste pharmaceuticals should be consulted for specific guidance.[7][8] It is prohibited to dispose of hazardous waste pharmaceuticals down the drain.[7]
By adhering to these stringent safety protocols, research professionals can mitigate the risks associated with handling this potent compound, ensuring a safe and compliant laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. dvm360.com [dvm360.com]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. shipmangoodwin.com [shipmangoodwin.com]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
